Fmoc-D-isoGln-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRFDZFXTSDMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435506 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292150-20-0 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-isoGln-OH for Peptide Synthesis
For researchers, scientists, and professionals in drug development, N-α-Fmoc-D-isoglutamine (Fmoc-D-isoGln-OH) is a crucial building block in the synthesis of novel peptides. As a derivative of the non-proteinogenic amino acid D-isoglutamine, it offers unique structural properties for designing peptidomimetics and bioactive peptides. The attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the alpha-amino group is central to its primary application in modern Solid-Phase Peptide Synthesis (SPPS).
This guide provides a comprehensive overview of this compound, detailing its properties, its principal role in Fmoc/tBu orthogonal synthesis, and explicit experimental protocols for its use.
Core Properties of this compound
This compound is a white crystalline powder utilized as a specialized amino acid building block.[] Its chemical structure and properties are well-defined, ensuring reproducibility in synthetic applications.
| Identifier | Value | Source(s) |
| IUPAC Name | (4R)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | [2] |
| Synonyms | Fmoc-D-Glu-NH2, N-Fmoc-D-isoglutamine | [][3] |
| CAS Number | 292150-20-0 | [2][4] |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [2][4] |
| Molecular Weight | 368.38 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [][3] |
| Purity (Typical) | ≥99% (HPLC) | [] |
| Melting Point | 197-202 °C (decomposes) | [] |
| Solubility | Soluble in DMF, DMSO; less soluble in water | [5] |
Primary Use: Solid-Phase Peptide Synthesis (SPPS)
The principal application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the predominant method for producing synthetic peptides for research and pharmaceutical development.[6][7] This strategy is built on an orthogonal protection scheme where the temporary N-α-Fmoc group is labile to mild basic conditions, while side-chain protecting groups (often tert-Butyl based) and the resin linker are stable, requiring a strong acid for final cleavage.[8][9]
The Fmoc group effectively shields the alpha-amino group of D-isoglutamine during the coupling reaction, preventing self-polymerization.[6] After coupling, the Fmoc group is selectively removed with a weak base, typically piperidine, to expose a new N-terminal amine for the next coupling cycle.[8][10] This iterative process allows for the controlled, stepwise assembly of a defined peptide sequence on an insoluble resin support.[9]
The mild conditions of Fmoc chemistry are a key advantage, preserving the integrity of sensitive amino acid residues and complex post-translational modifications, making it superior to the harsher acid-based Boc/Bzl strategy for many applications.[9]
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide chain using manual SPPS. These procedures are based on standard, widely adopted practices in the field.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[6][11]
-
Quantification : Place the desired amount of resin (e.g., 100-500 mg for a 0.1-0.25 mmol scale synthesis) into a fritted reaction vessel.
-
Swelling : Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged. Agitate the suspension at room temperature for at least 30-60 minutes to allow the resin beads to swell completely. This ensures optimal accessibility of reactive sites.[8][11]
-
Solvent Removal : After swelling, drain the DMF from the reaction vessel.
Protocol 2: N-α-Fmoc Group Deprotection
This step removes the Fmoc group from the N-terminus of the resin-bound peptide chain, preparing it for coupling with this compound.
-
Initial Wash : Wash the swollen resin three times with DMF to remove any residual impurities.
-
Deprotection : Add a solution of 20% (v/v) piperidine in DMF to the resin. Ensure the resin is fully covered.[11]
-
Reaction : Agitate the mixture for 5-10 minutes. Drain the solution.
-
Second Deprotection : Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[8]
-
Washing : Drain the deprotection solution and wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional) : A qualitative ninhydrin (Kaiser) test can be performed on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.
Protocol 3: Coupling of this compound
This protocol describes the activation and coupling of this compound to the deprotected, resin-bound peptide.
-
Activation Solution Preparation : In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (3-4 eq.) or HCTU (3-4 eq.) in DMF.[12]
-
Base Addition : Add a tertiary base, typically N,N-Diisopropylethylamine (DIPEA) (6-8 eq.), to the activation solution and mix for 1-2 minutes. The solution will typically change color, indicating activation of the carboxylic acid.
-
Coupling Reaction : Add the activated amino acid solution to the washed, deprotected resin in the reaction vessel.
-
Reaction : Agitate the slurry at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.[6]
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The cycle of deprotection and coupling is repeated for each subsequent amino acid in the sequence.
Protocol 4: Final Cleavage and Peptide Precipitation
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support and all side-chain protecting groups are removed.
-
Final Wash : After the final coupling/deprotection cycle, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common general-purpose cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[9]
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin in a fume hood and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation : Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers and residual TFA.
-
Drying : Dry the crude peptide pellet under vacuum. The peptide can then be purified using techniques such as reverse-phase HPLC.
Mandatory Visualizations
The following diagrams illustrate key processes and workflows central to the application of this compound in peptide synthesis.
References
- 2. This compound | C20H20N2O5 | CID 15922550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FMOC-alpha-glutaMine | 292150-20-0 [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. CAS 288149-55-3: Fmoc-isoGln-OH | CymitQuimica [cymitquimica.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptide.com [peptide.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Fmoc-D-isoGln-OH: A Technical Guide for Researchers and Drug Development Professionals
Fmoc-D-isoGln-OH (Nα-(9-Fluorenylmethoxycarbonyl)-D-isoglutamine) is a pivotal building block in the field of peptide chemistry, particularly in the synthesis of novel peptides for therapeutic and research applications. This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in Solid-Phase Peptide Synthesis (SPPS).
Core Compound Information
This compound is a derivative of the D-isomer of isoglutamine, featuring the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino terminus. This strategic protection is fundamental for its application in the controlled, stepwise assembly of peptide chains.
| Property | Value | Source(s) |
| CAS Number | 292150-20-0 | [1] |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [2] |
| Molecular Weight | 368.4 g/mol | [1][2] |
| IUPAC Name | (4R)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | [2] |
| Synonyms | Fmoc-D-Glu-NH₂, (4R)-5-Amino-4-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)-5-oxopentanoic acid | [2] |
Applications in Peptide Synthesis and Drug Discovery
The primary application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating peptide-based drug candidates, research tools, and biomaterials.[3] The incorporation of a D-amino acid, such as D-isoglutamine, is a well-established strategy to enhance the proteolytic stability of peptides, thereby increasing their in vivo half-life, a critical attribute for many peptide-based therapeutics.[4]
The isoglutamine residue itself can be crucial for the biological function of a peptide, influencing its structure, solubility, and interaction with biological targets through hydrogen bonding and electrostatic interactions.[5] The use of this compound allows for the precise incorporation of this non-natural amino acid into peptide sequences to modulate their pharmacological properties.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual incorporation of this compound into a peptide chain using Fmoc-based SPPS. This workflow is adaptable for automated synthesizers.
Resin Selection and Swelling
-
Resin Choice : The choice of resin depends on the desired C-terminal of the peptide. For a C-terminal amide, a Rink Amide resin is commonly used.[6] For a C-terminal carboxylic acid, a Wang or 2-Chlorotrityl chloride resin is appropriate.[6][7]
-
Procedure : Swell the resin in an appropriate solvent, typically N,N-Dimethylformamide (DMF), for at least 30-60 minutes in a peptide synthesis vessel.[8][9]
Fmoc Deprotection
-
Reagent : A 20% solution of piperidine in DMF is the standard reagent for Fmoc removal.[8][9]
-
Procedure :
-
Drain the swelling solvent from the resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete deprotection.[5][8]
-
Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]
-
Amino Acid Coupling
-
Activation : The carboxylic acid of the incoming this compound must be activated to facilitate peptide bond formation. This is achieved using a coupling reagent.
-
Reagents :
-
This compound : Typically 3-5 equivalents relative to the resin loading.
-
Coupling Reagent : Common choices include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), used in slight excess relative to the amino acid.[8]
-
Base : A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is required, typically used in 2-fold excess of the amino acid.[8][10]
-
-
Procedure :
-
In a separate vessel, dissolve this compound, the coupling reagent, and the base in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
After the coupling is complete, drain the solution and wash the resin extensively with DMF.
-
Chain Elongation
Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired peptide sequence.
Cleavage and Deprotection
-
Reagent : A cleavage cocktail is used to cleave the completed peptide from the resin and remove any remaining side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Procedure :
-
Wash the peptide-resin with Dichloromethane (DCM) and dry it.
-
Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.[5]
-
Purification and Analysis
-
Purification : The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Analysis : The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.[5]
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for SPPS and a conceptual pathway for peptide drug discovery.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Conceptual workflow for peptide drug discovery and development.
References
- 1. peptide.com [peptide.com]
- 2. This compound | C20H20N2O5 | CID 15922550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
A Technical Guide to the Core Differences Between Fmoc-D-isoGln-OH and Fmoc-D-Gln-OH for Researchers and Drug Development Professionals
Abstract
In the landscape of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired therapeutic outcomes and manufacturing efficiency. Among the myriad of available amino acid derivatives, Fmoc-D-Gln-OH and its isomer, Fmoc-D-isoGln-OH, present distinct structural and functional characteristics that can significantly influence the properties of synthetic peptides. This technical guide provides an in-depth comparison of these two compounds, elucidating their core differences in chemical structure, their roles in biological systems, and their implications in solid-phase peptide synthesis (SPPS). While direct quantitative comparative data is sparse, this paper aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding to inform the strategic selection of these isomers in their research and development endeavors.
Introduction: The Significance of Isomeric Distinction
Glutamine, a proteinogenic amino acid, plays a crucial role in various biological processes. In peptide synthesis, its D-enantiomer, D-glutamine, is often incorporated to enhance peptide stability against enzymatic degradation.[1] The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering mild deprotection conditions.[2] This guide focuses on two Fmoc-protected D-glutamine variants: the canonical Fmoc-D-Gln-OH and its lesser-known isomer, this compound.
The fundamental difference lies in the position of the amide group on the glutamic acid backbone. D-glutamine is the γ-amide of D-glutamic acid, whereas D-isoglutamine is the α-amide.[3] This seemingly subtle structural variance leads to profound differences in how these molecules are utilized in biological systems and their behavior during chemical synthesis.
Structural and Physicochemical Properties
The distinct placement of the amide functionality in Fmoc-D-Gln-OH and this compound results in different chemical structures and, consequently, may influence the physicochemical properties of peptides into which they are incorporated.
dot
Caption: Structural comparison of Fmoc-D-Gln-OH and this compound.
Table 1: Physicochemical Properties of Fmoc-D-Gln-OH and this compound
| Property | Fmoc-D-Gln-OH | This compound |
| IUPAC Name | (2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | (4R)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
| Molecular Formula | C₂₀H₂₀N₂O₅ | C₂₀H₂₀N₂O₅ |
| Molecular Weight | 368.38 g/mol | 368.38 g/mol |
| CAS Number | 112898-00-7 | 292150-20-0 |
| Amide Position | γ-amide (side-chain) | α-amide (backbone) |
The difference in amide position can affect the polarity, hydrogen bonding capacity, and steric hindrance of the amino acid side chain, which in turn can influence the solubility, aggregation propensity, and secondary structure of the resulting peptide.[4][5]
Biological Significance: Distinct Roles in Immunity
The most profound difference between D-glutamine and D-isoglutamine lies in their biological roles, particularly in the context of the innate immune system.
Fmoc-D-Gln-OH: A Building Block for Protease-Resistant Peptides
The incorporation of D-amino acids, such as D-glutamine, into peptides is a well-established strategy to increase their resistance to proteolytic degradation.[1] This enhanced stability is crucial for the development of peptide-based therapeutics with improved pharmacokinetic profiles. Peptides containing D-glutamine are generally not recognized by endogenous proteases, which are stereospecific for L-amino acids.
This compound: A Key Component of an Immunostimulatory Motif
This compound is a synthetic precursor to D-isoglutamine, a critical component of muramyl dipeptide (MDP) .[6] MDP is the minimal bioactive component of peptidoglycan, a major constituent of bacterial cell walls.[7] The innate immune system recognizes MDP through the intracellular receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) .[7][8]
The binding of MDP to NOD2 triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines, playing a vital role in the host's defense against bacterial infections.[9][10] Therefore, peptides containing D-isoglutamine are of significant interest for the development of vaccine adjuvants and immunomodulatory drugs.[6][11]
dot
Caption: Simplified NOD2 signaling pathway activated by MDP.
Implications in Solid-Phase Peptide Synthesis (SPPS)
The structural differences between Fmoc-D-Gln-OH and this compound have important implications for their use in SPPS.
Fmoc-D-Gln-OH: Side-Chain Protection is Crucial
When using Fmoc-Gln-OH (both L- and D-isomers) in SPPS, protection of the side-chain amide is often necessary to prevent side reactions.[12] The most common side reactions are:
-
Nitrile formation: Dehydration of the side-chain amide during the activation step.
-
Pyroglutamate formation: Cyclization of the N-terminal glutamine residue.
The use of a trityl (Trt) protecting group on the side-chain amide, as in Fmoc-D-Gln(Trt)-OH , effectively prevents these side reactions and improves the solubility of the amino acid derivative.[12]
This compound: Potential for Different Side Reactions
For this compound, the amide group is part of the peptide backbone once incorporated. This eliminates the possibility of side-chain nitrile formation. However, other potential side reactions should be considered, although specific literature on this is scarce. The proximity of the amide to the carboxyl group could potentially influence coupling efficiency and the stability of the activated species.
Table 2: Comparison in the Context of SPPS
| Feature | Fmoc-D-Gln-OH | This compound |
| Side-Chain Protection | Often required (e.g., Trityl group) to prevent side reactions.[12] | Not applicable as the amide is part of the backbone. |
| Common Side Reactions | Nitrile formation, pyroglutamate formation.[12] | Potential for different, less characterized side reactions. |
| Coupling Efficiency | Can be challenging; use of potent coupling reagents is recommended.[13][14] | Data not widely available, may differ due to structural differences. |
| Peptide Properties | Confers protease resistance.[1] | Can impart specific biological activity (e.g., NOD2 activation).[7] |
Experimental Protocols
dot
Caption: General workflow for solid-phase peptide synthesis.
Materials
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-D-Gln(Trt)-OH or this compound
-
Other Fmoc-protected amino acids
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the growing peptide chain.[2]
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HATU, 0.95 equivalents to the amino acid), and a base (e.g., DIPEA, 2 equivalents to the amino acid) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), extend the coupling time or perform a second coupling.[15]
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
-
Analysis: Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.[17][18]
Conclusion
The choice between this compound and Fmoc-D-Gln-OH is not merely a matter of isomeric preference but a strategic decision with significant consequences for the biological activity and synthetic pathway of a peptide. Fmoc-D-Gln-OH is the appropriate choice for introducing a D-glutamine residue to enhance proteolytic stability, with the caveat that side-chain protection is generally required during synthesis. In contrast, this compound is the building block of choice for synthesizing peptides designed to engage the innate immune system via the NOD2 receptor, such as vaccine adjuvants or immunomodulators.
For researchers and drug development professionals, a thorough understanding of these core differences is essential for the rational design of novel peptide therapeutics and for navigating the complexities of their chemical synthesis. Future studies directly comparing the synthetic performance and physicochemical impact of these two isomers would be highly valuable to the field.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 4. Physicochemical characteristics and antioxidant stability of spray‐dried soy peptide fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of muramyl dipeptide analogues as immunomodulatory agents [knowledgecommons.lakeheadu.ca]
- 7. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of fluorescent muramyl dipeptide congeners. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 14. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 17. ijsra.net [ijsra.net]
- 18. How is the purity of peptides calculated?|whpeptide [note.com]
The Biological Significance of D-Isoglutamine Incorporation: A Technical Guide for Researchers and Drug Development Professionals
Abstract
D-isoglutamine, a non-proteinogenic D-amino acid, plays a pivotal role in the intricate interplay between bacteria and the host immune system. Its incorporation into the bacterial cell wall peptidoglycan is a key structural feature that is recognized by the host's innate immune receptors, triggering a cascade of signaling events that shape the ensuing immune response. This technical guide provides an in-depth exploration of the biological significance of D-isoglutamine, with a focus on its role in peptidoglycan biosynthesis, its function as a critical component of the potent immunomodulator muramyl dipeptide (MDP), and its therapeutic applications in vaccine development and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of D-isoglutamine's multifaceted biological functions.
Introduction
The bacterial cell wall is a complex and dynamic structure essential for bacterial survival, providing structural integrity and protection from environmental insults. A major component of the bacterial cell wall is peptidoglycan (PGN), a polymer consisting of glycan strands cross-linked by short peptides. The precise composition of these peptide stems varies between bacterial species but often includes D-amino acids, which are less common in eukaryotic proteins. Among these, D-isoglutamine stands out for its profound immunological consequences.
The incorporation of D-isoglutamine into the PGN peptide stem is not merely a structural curiosity; it forms the core of a potent pathogen-associated molecular pattern (PAMP) known as muramyl dipeptide (MDP). MDP, with its constituent N-acetylmuramic acid, L-alanine, and D-isoglutamine, represents the minimal essential structure of bacterial PGN required to trigger a host immune response.[1] This recognition is primarily mediated by the intracellular pattern recognition receptor (PRR), Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[2][3] The stereospecific interaction between the D-isoglutamine of MDP and NOD2 is a critical event that initiates a signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of both innate and adaptive immunity.[4][5]
The potent immunostimulatory properties of D-isoglutamine-containing molecules have been harnessed in the development of vaccine adjuvants and immunomodulatory drugs.[6][7] Synthetic derivatives of MDP, with modifications to the D-isoglutamine residue and other parts of the molecule, have been extensively explored to enhance their therapeutic potential while minimizing potential side effects such as pyrogenicity.[7] This guide will delve into the fundamental biology of D-isoglutamine, from its enzymatic incorporation into the bacterial cell wall to its recognition by the host immune system and its exploitation in therapeutic design.
D-Isoglutamine in Peptidoglycan Biosynthesis
The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. The incorporation of D-isoglutamine is a key step in the formation of the pentapeptide stem of the PGN monomer.
The cytoplasmic steps of PGN precursor synthesis begin with the formation of UDP-N-acetylmuramic acid (UDP-MurNAc). A series of Mur ligases (MurC, MurD, MurE, and MurF) then sequentially add amino acids to UDP-MurNAc to form the UDP-MurNAc-pentapeptide. D-glutamic acid is added by the MurD ligase. In many Gram-positive bacteria, the γ-carboxyl group of this D-glutamic acid is then amidated to form D-isoglutamine. This amidation step is crucial for subsequent cross-linking of the PGN mesh.[8] The complete PGN precursor, Lipid II, is then translocated across the cytoplasmic membrane for polymerization and cross-linking into the mature PGN layer.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of immunomodulatory properties of N-acetylmuramyl-L-alanyl-D-isoglutamine and N-acetylglucosaminyl-(beta 1----4)-N-acetylmuramyl-L-alanyl-D-isoglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of a synthetic adjuvant (MDP) on qualitative and quantitative changes of serum globulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Fmoc-D-isoGln-OH in Advancing Peptidoglycan Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of bacterial peptidoglycan and its interaction with the host immune system is a cornerstone of research in infectious diseases, immunology, and drug development. A key molecule in this field is N-acetylmuramyl-L-alanyl-D-isoglutamine, commonly known as Muramyl Dipeptide (MDP), which represents the minimal immunostimulatory fragment of peptidoglycan. The chemical synthesis of MDP and its analogues is crucial for elucidating the precise mechanisms of innate immune activation and for the development of novel vaccine adjuvants and immunomodulators. This technical guide focuses on the indispensable role of Fmoc-D-isoGln-OH, an N-terminally protected D-isoglutamine derivative, as a fundamental building block in the solid-phase synthesis of these critical research compounds. This document provides an in-depth overview of the significance of D-isoglutamine in peptidoglycan, detailed experimental protocols for the synthesis of peptidoglycan fragments using this compound, a compilation of quantitative data on the biological activity of these synthetic molecules, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction: The Significance of D-isoglutamine in Peptidoglycan
Peptidoglycan is a unique and essential polymer that forms the cell wall of most bacteria, providing structural integrity and protection. It is composed of glycan strands of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, cross-linked by short peptide stems. A conserved feature of these peptide stems is the presence of D-amino acids, with D-isoglutamine (D-iGln) being a central component in the peptidoglycan of many bacterial species.
The host innate immune system has evolved to recognize conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). Peptidoglycan and its fragments are potent PAMPs. The smallest fragment of peptidoglycan that can elicit a robust immune response is Muramyl Dipeptide (MDP), which consists of N-acetylmuramyl-L-alanyl-D-isoglutamine. MDP is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This recognition event triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and the activation of the adaptive immune system.
The precise chemical synthesis of MDP and its derivatives is paramount for a variety of research applications:
-
Elucidating Structure-Activity Relationships (SAR): Synthetic analogues allow researchers to systematically modify the structure of MDP and assess the impact on NOD2 activation. This knowledge is crucial for designing molecules with enhanced or specific immunomodulatory properties.
-
Developing Vaccine Adjuvants: MDP and its derivatives are potent adjuvants, substances that enhance the immune response to a co-administered antigen. Synthetic chemistry enables the creation of novel adjuvants with improved efficacy and safety profiles.
-
Creating Research Probes: The synthesis of labeled peptidoglycan fragments, such as fluorescently tagged MDP, provides invaluable tools to study their uptake, intracellular trafficking, and interaction with NOD2.
This compound is a critical reagent in the solid-phase peptide synthesis (SPPS) of these peptidoglycan fragments. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group is base-labile, allowing for its removal under mild conditions that do not affect other protecting groups or the integrity of the growing peptide chain. This orthogonality is a cornerstone of modern peptide synthesis.
Data Presentation: Quantitative Analysis of Synthetic Peptidoglycan Fragment Activity
The synthesis of a diverse library of peptidoglycan fragments and MDP analogues has enabled the quantitative assessment of their biological activity. This data is essential for understanding the molecular requirements for NOD2 activation and for the development of targeted immunomodulators.
| Compound | Description | Assay System | Activity Metric | Value | Reference |
| Muramyl Dipeptide (MDP) | N-acetylmuramyl-L-alanyl-D-isoglutamine | HEK-Blue NOD2 reporter | NF-κB Activation | 45.6 ± 2.5 fold at 100 ng | |
| Murabutide (MB) | N-acetylmuramyl-L-alanyl-D-glutamine butyl ester | HEK-Blue NOD2 reporter | NF-κB Activation | 17.6 ± 1.2 fold at 100 ng | |
| Desmuramylpeptide 1 | L-valine derivative | HEK-Blue NOD2 reporter | EC50 | 89 nM | |
| Desmuramylpeptide 2 | L-valine derivative | HEK-Blue NOD2 reporter | EC50 | 45 nM | |
| Desmuramylpeptide 14 | L-cyclohexylalanine derivative | HEK-Blue NOD2 reporter | EC50 | 1.09 µM | |
| Desmuramylpeptide 16 | (S)-adamantylglycine derivative | HEK-Blue NOD2 reporter | EC50 | > 10 µM | |
| Desmuramylpeptide 17 | L-homophenylalanine derivative | HEK-Blue NOD2 reporter | EC50 | 420 nM | |
| Desmuramylpeptide 40 | Adamantane-conjugated prodrug derivative | HEK-Blue NOD2 reporter | EC50 | 4.5 nM | |
| N-glycolyl-MDP (ng-MDP) | N-glycolylmuramyl-L-alanyl-D-isoglutamine | Bone-marrow-derived macrophages | Tnfα gene expression | Significant induction at 20 µM | |
| GlcNAc-MurNAc-L-Ala-D-isoGln-L-Lys (GMTP) | Disaccharide-tripeptide fragment | Bone-marrow-derived macrophages | Tnfα gene expression | Significant induction at 20 µM |
Table 1: Quantitative data on the biological activity of synthetic peptidoglycan fragments and MDP analogues.
| Cytokine | Stimulant | Cell Type | Concentration | Induced Level/Effect | Reference |
| TNF-α, IL-6, IL-8, IL-10 | Peptidoglycan (S. aureus) | Human whole blood | Not specified | Significant induction | |
| TNF-α | Peptidoglycan (Spleen) | Human whole blood | Not specified | Induction observed | |
| IL-1, IL-6 | Peptidoglycan (Spleen) | Human whole blood | Not specified | Induction observed |
Table 2: Cytokine production induced by peptidoglycan fragments.
Experimental Protocols
The following protocols provide a general framework for the synthesis of peptidoglycan fragments using this compound. These are based on standard solid-phase peptide synthesis (SPPS) methodologies.
Solid-Phase Synthesis of a Model Dipeptide (L-Ala-D-isoGln)
This protocol outlines the manual synthesis of the dipeptide L-Ala-D-isoGln on a Rink Amide resin, which upon cleavage yields the C-terminally amidated peptide.
Materials:
-
Rink Amide resin (0.5-0.8 mmol/g loading)
-
This compound
-
Fmoc-L-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
20% (v/v) Piperidine in DMF (deprotection solution)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for 1-2 hours with gentle agitation.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF. Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3-5 times) and DCM (3 times).
-
-
Fmoc Deprotection (Second Amino Acid): Repeat step 2 to remove the Fmoc group from the newly coupled D-isoglutamine.
-
Coupling of Fmoc-L-Ala-OH: Repeat step 3 using Fmoc-L-Ala-OH.
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal L-alanine.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, by NMR spectroscopy.
-
Synthesis of a Fluorescently Labeled MDP Analogue
This protocol provides a general approach for the synthesis of a fluorescently labeled MDP derivative for use as a biological probe.
Procedure:
-
Synthesize an MDP analogue containing a free amino group suitable for labeling (e.g., incorporating a lysine residue) using SPPS as described above.
-
In solution, dissolve the purified MDP analogue in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5-9.0).
-
Add a solution of an amine-reactive fluorescent dye (e.g., a succinimidyl ester or isothiocyanate derivative of fluorescein or rhodamine) in an organic solvent like DMSO to the MDP analogue solution.
-
Stir the reaction mixture at room temperature for several hours to overnight, protected from light.
-
Monitor the reaction progress by RP-HPLC.
-
Purify the fluorescently labeled product by RP-HPLC.
-
Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm labeling.
Visualizations: Pathways and Workflows
NOD2 Signaling Pathway
The recognition of Muramyl Dipeptide (MDP) by the intracellular receptor NOD2 initiates a signaling cascade that leads to the activation of pro-inflammatory gene expression.
Fmoc-D-isoGln-OH: A Technical Guide for Innate Immunity and NOD2 Ligand Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fmoc-D-isoGln-OH's role as a critical building block in the synthesis of ligands for Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). It covers the fundamentals of NOD2 signaling, quantitative data on ligand interactions, and detailed experimental protocols for studying receptor activation, offering a comprehensive resource for research and development in innate immunity.
Introduction to NOD2 and Innate Immunity
The innate immune system serves as the body's first line of defense against pathogens.[1][2] It relies on a class of germline-encoded receptors known as Pattern Recognition Receptors (PRRs) to detect conserved Pathogen-Associated Molecular Patterns (PAMPs).[3][4] Among these, the NOD-like receptors (NLRs) are intracellular sensors crucial for recognizing bacterial components that have breached the cell membrane.[3][5]
NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) is a well-characterized NLR that functions as a general sensor for peptidoglycan (PGN), a major component of both Gram-positive and Gram-negative bacterial cell walls.[6] The minimal PGN motif required to activate NOD2 is N-acetylmuramyl-L-alanyl-D-isoglutamine, commonly known as Muramyl Dipeptide (MDP).[4][7] The D-isoglutamine residue is a critical component of this recognition.[8]
The Role of this compound in NOD2 Ligand Synthesis
This compound, or Nα-Fmoc-D-isoglutamine, is not a direct ligand for NOD2. Instead, it is a fundamental chemical building block used in the laboratory synthesis of NOD2 agonists like MDP and its derivatives.[7][9][10]
-
Fmoc Protecting Group : The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of D-isoglutamine.[][12] This protection is stable under various conditions but can be easily removed with a mild base, such as piperidine.[12][13] This characteristic makes it ideal for the stepwise, controlled process of Solid-Phase Peptide Synthesis (SPPS).[][14]
-
Solid-Phase Peptide Synthesis (SPPS) : Researchers use this compound in SPPS to precisely incorporate the D-isoglutamine moiety into a peptide chain.[7][15] This allows for the creation of synthetic MDP, modified analogs for structure-activity relationship (SAR) studies, and complex conjugates for developing vaccine adjuvants or targeted immunotherapies.[4][7][16]
By enabling the synthesis of custom NOD2 ligands, this compound is an indispensable tool for researchers investigating NOD2 signaling and developing new immunomodulatory drugs.[13][17]
The NOD2 Signaling Pathway
Upon recognition of its ligand, MDP, NOD2 initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines and other antimicrobial responses.[5][18]
-
Ligand Recognition : Intracellular MDP binds directly to the leucine-rich repeat (LRR) domain of NOD2.[19][20]
-
Oligomerization : Ligand binding induces a conformational change in NOD2, leading to its self-oligomerization.[6][21]
-
RIPK2 Recruitment : The caspase recruitment domains (CARDs) of the oligomerized NOD2 recruit the serine-threonine kinase RIPK2 (also known as RICK) through homophilic CARD-CARD interactions.[5][22]
-
Signal Transduction : Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit other signaling components, including the TAK1 complex.[6][18]
-
NF-κB and MAPK Activation : This signaling complex ultimately leads to the activation of the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][19][22]
-
Gene Expression : Activated NF-κB and other transcription factors translocate to the nucleus, driving the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and antimicrobial peptides.[18][23]
Quantitative Analysis of NOD2 Ligand Interactions
The binding affinity and activation potency of various ligands for NOD2 have been quantified in several studies. This data is crucial for understanding the molecular basis of recognition and for designing novel agonists or antagonists.
| Ligand | Parameter | Value | Method | Comments |
| MDP (L-D isomer) | KD | ~50 nM[5] | Surface Plasmon Resonance (SPR) | Demonstrates a direct, high-affinity interaction between NOD2 and its primary ligand.[24][25] |
| MDP (L-L isomer) | KD | 150 ± 24 nM[25] | Surface Plasmon Resonance (SPR) | NOD2 binds the non-biological isomer with only slightly lower affinity, though cellular activation is less potent.[25] |
| N-glycolyl MDP | Activation | More potent than N-acetyl MDP | NF-κB Reporter Assay | The modified MDP from mycobacteria is a stronger activator of NOD2-dependent responses at concentrations of 0.1-1 µg/ml.[26] |
| Tri-DAP | KD | ~30 µM | Surface Plasmon Resonance (SPR) | This is a NOD1 ligand and shows significantly weaker interaction with NOD2, highlighting receptor specificity.[5] |
Experimental Protocols for NOD2 Activation Studies
Assessing the ability of a compound to activate NOD2 is a primary step in immunomodulatory drug discovery. Cell-based reporter assays are the most common methods used for this purpose.[27]
This assay provides a highly sensitive and quantitative measure of NOD2 activation by measuring the activity of a reporter gene (luciferase) placed under the control of an NF-κB-responsive promoter.[27][28][29]
Principle: Activation of NOD2 leads to the translocation of NF-κB to the nucleus, where it binds to its response element in the transfected plasmid, driving the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of NOD2 activation.
Methodology:
-
Cell Seeding : Seed Human Embryonic Kidney (HEK293T) cells (3 x 104 cells/well) into a 96-well plate and incubate for 1-2 hours.[28][29]
-
Transfection : Co-transfect the cells with a plasmid cocktail containing:
-
An expression plasmid for human NOD2.
-
A reporter plasmid with the luciferase gene under an NF-κB promoter.
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.[28]
-
-
Incubation : Incubate the cells for 24 hours to allow for plasmid expression.
-
Stimulation : Replace the medium with fresh medium containing the test compound (e.g., this compound-derived synthetic peptide) or a known control (e.g., MDP at 20 nM) and incubate for 14-16 hours.[28][29]
-
Cell Lysis : Lyse the cells using a suitable lysis buffer.
-
Readout : Measure luciferase activity using a luminometer after adding the appropriate substrate. Measure the activity of the control reporter (e.g., β-galactosidase).
-
Data Analysis : Normalize the luciferase signal to the control reporter signal to account for variations in cell number and transfection efficiency. Compare the signal from stimulated cells to that of unstimulated controls.[28]
This method utilizes a stable cell line, such as HEK-Blue™ mNOD2, which expresses the murine NOD2 receptor and a SEAP reporter gene under the control of an NF-κB-inducible promoter.
Principle: Upon NOD2 activation by a ligand, the cells secrete SEAP into the culture medium. The amount of SEAP is then quantified using a colorimetric substrate, providing a measure of receptor activation.[30]
Methodology:
-
Cell Preparation : Resuspend HEK-Blue™ mNOD2 cells in the specialized HEK-Blue™ Detection medium to a concentration of approximately 220,000 cells/mL.[30]
-
Plating : Add the cell suspension to the wells of a 96-well plate (e.g., 40,000 cells/well).[30]
-
Stimulation : Add 20 µL of the test compound, positive control (MDP), or negative control (water/PBS) to the appropriate wells.[30]
-
Incubation : Incubate the plate at 37°C with 5% CO₂ for 18-24 hours. During this time, activated cells will secrete SEAP into the medium.
-
Readout : Measure the absorbance of the wells using a spectrophotometer (typically at 620-650 nm). The color change from pink to purple/blue is proportional to the amount of SEAP produced.[30]
-
Data Analysis : Compare the absorbance values of treated samples to the controls to determine the level of NOD2 activation.
Conclusion
This compound is a pivotal reagent for scientists and researchers in the fields of immunology and drug development. Its utility in the synthesis of Muramyl Dipeptide and its analogs provides the necessary tools to probe the NOD2 signaling pathway, understand host-pathogen interactions, and design novel immunomodulators. The combination of robust synthetic chemistry, detailed pathway knowledge, and reliable cellular assays empowers the scientific community to explore NOD2 as a therapeutic target for infectious diseases, chronic inflammatory conditions, and as an adjuvant in next-generation vaccines.
References
- 1. Principles of innate and adaptive immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
- 4. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Design, automated synthesis and immunological evaluation of NOD2-ligand–antigen conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C20H20N2O5 | CID 15922550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. nbinno.com [nbinno.com]
- 14. journal-imab-bg.org [journal-imab-bg.org]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
- 17. scilit.com [scilit.com]
- 18. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 19. JCI - Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]
- 20. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Nod2 Signaling and Target Gene Expression by Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 23. Dietary glutamine enhances cytokine production by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. rupress.org [rupress.org]
- 27. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. opus.govst.edu [opus.govst.edu]
A Comprehensive Technical Guide to Fmoc-D-isoGln-OH in Peptide Synthesis and Immunology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα-(9-Fluorenylmethyloxycarbonyl)-D-isoglutamine (Fmoc-D-isoGln-OH), a key building block in solid-phase peptide synthesis (SPPS). This document details its chemical identity, physicochemical properties, and applications, with a focus on its utility in the synthesis of bioactive peptides. Furthermore, it provides detailed experimental protocols for its use and explores the immunological significance of the D-isoglutamine moiety as a component of Muramyl Dipeptide (MDP) through a depiction of the NOD2 signaling pathway.
Chemical Identity and Synonyms
This compound is a derivative of the D-enantiomer of isoglutamine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Isoglutamine is an isomer of the proteinogenic amino acid glutamine, with the amide group located at the alpha-carboxyl position instead of the side-chain carboxyl.[1] The D-configuration of the chiral center confers resistance to enzymatic degradation in peptides, a desirable characteristic for therapeutic candidates.[2]
This compound is known by several synonyms in the literature and commercial catalogs. Establishing a clear understanding of these alternative names is crucial for effective literature searches and material sourcing.
Table 1: Synonyms and Identifiers for this compound
| Name Type | Identifier |
| Common Name | This compound |
| Synonym | Fmoc-D-Glu-NH2[3][4][5] |
| Synonym | Fmoc-D-isoglutamine[6] |
| Synonym | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-isoglutamine[5] |
| Synonym | N-Fmoc-D-isoglutamine[6] |
| Synonym | (4R)-5-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid[3][5] |
| IUPAC Name | (4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid[4] |
| CAS Number | 292150-20-0[3][4][5] |
| PubChem CID | 15922550[3] |
| Molecular Formula | C20H20N2O5[3][4] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, storage, and reactivity in peptide synthesis. The data presented below has been compiled from various chemical suppliers and databases.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 368.39 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Purity | ≥97% (HPLC) | [4] |
| Melting Point | 197-202 °C (decomposes) | [] |
| Solubility | Soluble in DMF | [9] |
| Storage Temperature | 2-8°C | [6] |
| InChI Key | MZRFDZFXTSDMFA-QGZVFWFLSA-N | [3][5] |
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following protocol provides a detailed methodology for the incorporation of an this compound residue into a growing peptide chain on a solid support.
Protocol: Incorporation of this compound in SPPS
This protocol outlines the manual synthesis steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials and Reagents:
-
Peptide-resin with a free amine terminus
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM
-
Nitrogen gas for agitation and drying
Procedure:
-
Resin Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[10]
-
Drain the DMF.
-
-
Fmoc Deprotection (if applicable):
-
If the N-terminus of the peptide-resin is Fmoc-protected, it must be deprotected first.
-
Add a solution of 20% piperidine in DMF to the resin.[11]
-
Agitate for 5 minutes, then drain the solution.[11]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[11][12]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.[10]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[11]
-
To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
The cycle of deprotection (Step 2) and coupling (Steps 3-5) is repeated for each subsequent amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the terminal Fmoc group removed, the peptide is cleaved from the resin.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[11]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.[11]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
SPPS Workflow Diagram
The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.
Biological Significance and Signaling Pathways
While this compound is a synthetic building block, the D-isoglutamine residue it provides is a critical component of biologically active molecules, most notably Muramyl Dipeptide (MDP). MDP, with the structure N-acetylmuramyl-L-alanyl-D-isoglutamine, is the minimal immunologically active component of peptidoglycan found in the cell walls of both Gram-positive and Gram-negative bacteria.[13][14]
MDP is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[13] The interaction between MDP and NOD2 triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and other immune responses.[1][15][16] This pathway is a cornerstone of the innate immune response to bacterial infection.
NOD2 Signaling Pathway Diagram
The following diagram illustrates the signaling pathway initiated by the recognition of Muramyl Dipeptide (containing D-isoglutamine) by the NOD2 receptor.
Conclusion
This compound is a specialized amino acid derivative that is indispensable for the synthesis of peptides with enhanced biological stability. Its correct application within the framework of solid-phase peptide synthesis allows for the creation of complex peptide structures for research and therapeutic development. Moreover, the D-isoglutamine residue it provides is of significant immunological importance as a key component of MDP, the natural ligand for the NOD2 receptor. A thorough understanding of its chemical properties, synthetic application, and the biological relevance of its core structure is essential for professionals in the fields of peptide chemistry, immunology, and drug discovery.
References
- 1. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 2. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 3. This compound | C20H20N2O5 | CID 15922550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-D-Glu-NH2 97% | CAS: 292150-20-0 | AChemBlock [achemblock.com]
- 5. Fmoc-D-Glu-NH2 - Creative Peptides [creative-peptides.com]
- 6. FMOC-alpha-glutaMine | 292150-20-0 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 9. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of D-Isoglutamine Peptides in Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides containing the non-proteinogenic amino acid D-isoglutamine are at the forefront of immunomodulatory research and drug development. These molecules, most notably represented by muramyl dipeptide (MDP), the minimal bioactive component of bacterial peptidoglycan, are recognized by the intracellular pattern recognition receptor NOD2. This recognition triggers a signaling cascade that plays a crucial role in the innate immune response. The unique stereochemistry of D-isoglutamine is essential for this interaction and the subsequent biological activity.[1][2] This technical guide provides an in-depth overview of the key applications of D-isoglutamine-containing peptides, focusing on their role as immunomodulators and vaccine adjuvants. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Core Applications of D-Isoglutamine Containing Peptides
The primary applications of peptides containing D-isoglutamine stem from their ability to modulate the innate immune system. This has led to their extensive investigation and use in two major areas:
-
Immunomodulation: D-isoglutamine peptides, particularly MDP and its synthetic analogs, are potent activators of the innate immune system.[2] They stimulate various immune cells, including macrophages, dendritic cells, and T-lymphocytes, leading to the production of pro-inflammatory cytokines and enhancement of antimicrobial activity.[3][4] This property is being explored for the treatment of immunological disorders and as a component of cancer therapies to enhance the anti-tumor immune response.[2]
-
Vaccine Adjuvants: One of the most significant applications of D-isoglutamine-containing peptides is their use as vaccine adjuvants.[2] Adjuvants are substances that enhance the immunogenicity of antigens, leading to a more robust and durable immune response. MDP was identified as the active component in Freund's Complete Adjuvant (FCA), a powerful but toxic adjuvant.[2] Synthetic MDP and its derivatives offer the potential for potent adjuvant activity with reduced pyrogenicity and toxicity, making them attractive candidates for modern vaccine formulations.[5] They have been shown to enhance both humoral (antibody-mediated) and cellular (T-cell mediated) immunity.[4][6]
Quantitative Data on NOD2 Activation
The biological activity of D-isoglutamine containing peptides is primarily mediated through their interaction with the NOD2 receptor. The binding affinity and subsequent activation of NOD2 are critical determinants of their immunomodulatory and adjuvant effects. Structure-activity relationship (SAR) studies have revealed that modifications to the MDP scaffold can significantly impact NOD2 activation. The following tables summarize quantitative data on the NOD2 agonistic activity of various D-isoglutamine-containing peptides and their analogs.
Table 1: NOD2 Agonistic Activity of Muramyl Dipeptide (MDP) Analogs with Modifications at the D-Isoglutamine Residue.
| Compound | Modification at D-Isoglutamine | NOD2 Activity (Relative to MDP) | Reference |
| MDP | - | 1.0 | [1] |
| Analog 1 | Mono-ester at α-position (C12 alkyl chain) | Higher than MDP | [1] |
| Analog 2 | Methyl ester at γ-position | Lower than MDP | [1] |
| Analog 3 | D-isoasparagine instead of D-isoglutamine | Activity lost | [1] |
| Analog 4 | L-isoglutamine instead of D-isoglutamine | Inactive | [1] |
Table 2: EC50 Values for NOD2 Activation by Desmuramylpeptide Analogs.
| Compound | Structure | EC50 (nM) for NOD2 Activation | Reference |
| 1 | trans-feruloyl-glycine-L-valine-D-glutamate | 89 | [7] |
| 18 | Reduced double bond in cinnamoyl moiety | 6160 | [7] |
| 27 | Indole-5-carboxamide derivative | 47 | [7] |
| 38 | Lipophilic adamantane derivative of 27 | 35 | [7] |
| 40 | Adamantane ester prodrug of 1 | 4.5 | [7] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of D-isoglutamine containing peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of L-Alanyl-D-Isoglutamine Dipeptide
This protocol describes the manual synthesis of the core dipeptide of MDP using the Fmoc/tBu strategy.[8][9][10]
Materials:
-
Fmoc-D-Glu(OtBu)-Wang resin
-
Fmoc-L-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
Diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Glu(OtBu)-Wang resin in DMF in the reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Ala-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal L-alanine.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cold TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Protocol 2: Measurement of Cytokine Secretion from Human PBMCs
This protocol outlines the procedure for assessing the immunomodulatory activity of D-isoglutamine peptides by measuring cytokine production in human peripheral blood mononuclear cells (PBMCs).[11][12][13]
Materials:
-
Human PBMCs isolated from healthy donors via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
D-isoglutamine containing peptide (e.g., MDP) and control compounds.
-
Lipopolysaccharide (LPS) as a positive control for TLR4 activation.
-
96-well cell culture plates.
-
Human TNF-α and IL-6 ELISA kits.
Procedure:
-
Cell Seeding: Seed PBMCs into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment:
-
Prepare serial dilutions of the D-isoglutamine peptide and control compounds in complete RPMI-1640 medium.
-
Add 100 µL of the compound solutions to the respective wells.
-
Include a vehicle control (medium only) and a positive control (e.g., LPS at 100 ng/mL).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants.
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated plate, followed by incubation with detection antibody and a substrate for color development.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Protocol 3: NF-κB Reporter Assay in HEK293 Cells
This assay is used to quantify the activation of the NOD2 signaling pathway by measuring the activity of the transcription factor NF-κB.[14][15][16][17]
Materials:
-
HEK293 cells stably co-transfected with a human NOD2 expression vector and an NF-κB-luciferase reporter vector.
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
D-isoglutamine containing peptide (e.g., MDP) and control compounds.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293-NOD2 reporter cells into a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the D-isoglutamine peptide and control compounds in complete DMEM.
-
Add 100 µL of the compound solutions to the respective wells.
-
Include a vehicle control (medium only).
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Express the results as fold induction of luciferase activity relative to the vehicle-treated control.
Visualizing Key Pathways and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts to generate diagrams for the NOD2 signaling pathway and a typical experimental workflow for evaluating vaccine adjuvant efficacy.
NOD2 Signaling Pathway
The following DOT script generates a diagram illustrating the key events in the NOD2 signaling cascade upon recognition of muramyl dipeptide (MDP).
Caption: NOD2 Signaling Pathway upon MDP Recognition.
Experimental Workflow for Vaccine Adjuvant Efficacy Testing
The following DOT script outlines a typical workflow for evaluating the efficacy of a D-isoglutamine peptide as a vaccine adjuvant in a murine model.[18][19][20][21][22][23]
Caption: Workflow for Vaccine Adjuvant Efficacy Testing.
Conclusion
Peptides containing D-isoglutamine, exemplified by muramyl dipeptide, represent a critical class of molecules with significant therapeutic potential. Their ability to specifically activate the NOD2 receptor makes them potent immunomodulators and highly effective vaccine adjuvants. The structure-activity relationship studies continue to guide the development of novel analogs with improved efficacy and safety profiles. The experimental protocols and visualized pathways provided in this guide offer a foundational resource for researchers aiming to explore and harness the therapeutic applications of these fascinating molecules. Further research into the precise mechanisms of action and the development of targeted delivery systems will undoubtedly expand the clinical utility of D-isoglutamine-containing peptides in the future.
References
- 1. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of immunomodulatory properties of muramyl peptides on immune system cells of young and old mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo regulation of humoral and cellular immune responses of mice by a synthetic adjuvant, N-acetyl-muramyl-L-alanyl-D-isoglutamine, muramyl dipeptide for MDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Effective and Safe Stimulation of Humoral and Cell-Mediated Immunity by Intradermal Immunization with a Cyclic Dinucleotide/Nanoparticle Combination Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. invivogen.com [invivogen.com]
- 18. Comparison of adjuvant and adjuvant-free murine experimental asthma models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. A comparison of the effect of three adjuvants on the antibody response to ovalbumin in mice [agris.fao.org]
- 22. Influence of a synthetic adjuvant (MDP) on qualitative and quantitative changes of serum globulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing D-isoGlutamine using Fmoc-D-isoGln-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide synthesis. This method allows for the efficient and sequential addition of amino acids to a growing peptide chain anchored to a solid support. This document provides detailed application notes and protocols for the incorporation of the non-canonical amino acid D-isoGlutamine (D-isoGln) into a peptide sequence using Fmoc-D-isoGln-OH.
D-amino acids are incorporated into peptide sequences to enhance their stability against enzymatic degradation, thereby prolonging their biological half-life.[1] D-isoGlutamine, a stereoisomer of the naturally occurring L-Glutamine, can modulate the peptide's conformational properties and its interaction with biological targets.
This guide will cover two primary protocols: the highly recommended approach using a side-chain protected glutamine derivative to minimize side reactions, and a protocol for the direct use of this compound, highlighting the associated risks.
Key Considerations for Incorporating Glutamine in SPPS
The side chain of glutamine contains a primary amide that is susceptible to two major side reactions during Fmoc-SPPS:
-
Pyroglutamate Formation: The N-terminal amine of a deprotected glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl residue. This reaction is particularly prevalent under the basic conditions of Fmoc deprotection and effectively terminates the peptide chain elongation.
-
Dehydration: The side-chain amide can be dehydrated to a nitrile group, especially during the activation step with carbodiimide reagents. This results in an irreversible modification of the peptide.
To mitigate these risks, the use of a side-chain protecting group on the glutamine residue is strongly recommended. The trityl (Trt) group is the most common and effective choice for this purpose, as it provides steric hindrance to prevent the aforementioned side reactions.
Data Presentation
The choice of coupling reagents and the use of side-chain protection significantly impact the efficiency of peptide synthesis and the purity of the final product. The following tables summarize the expected performance of common coupling reagents and the impact of side-chain protection on glutamine incorporation.
Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acid Incorporation
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Coupling Efficiency (%) | Key Advantages & Disadvantages |
| HBTU/DIPEA | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Advantages: Fast, efficient, and widely used.[2] Disadvantages: Potential for guanidinylation of the free N-terminus if used in excess. |
| HATU/DIPEA | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Advantages: Highly reactive, excellent for sterically hindered couplings. Disadvantages: Higher cost. |
| DIC/Oxyma | Carbodiimide | 60 - 120 | 97 - 99 | Advantages: Cost-effective, low risk of racemization. Disadvantages: Can promote dehydration of Asn and Gln side chains if not protected. |
| PyBOP/DIPEA | Phosphonium Salt | 30 - 60 | 98 - 99 | Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove. |
Table 2: Impact of Side-Chain Protection on Glutamine-Containing Peptide Synthesis
| Glutamine Derivative | Key Side Reactions | Expected Final Purity | Recommendations |
| Fmoc-Gln(Trt)-OH | Minimal pyroglutamate formation and dehydration. | High (>95% achievable with standard purification) | Highly Recommended: The trityl group effectively prevents common side reactions associated with the glutamine side chain.[3] |
| Fmoc-Gln-OH | High risk of pyroglutamate formation and side-chain dehydration. | Variable, often significantly lower due to side products. | Not Recommended for routine synthesis: Use only when absolutely necessary and with optimized protocols to minimize side reactions. |
Experimental Protocols
The following are manual protocols for Fmoc-SPPS. They can be adapted for automated peptide synthesizers.
Protocol 1: Recommended Method using Fmoc-D-Gln(Trt)-OH
This protocol is the standard and recommended procedure for incorporating D-glutamine into a peptide sequence to ensure high yield and purity.
1. Resin Selection and Swelling:
-
Select a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).
-
Place the resin (e.g., 100-200 mg) in a fritted reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).
-
Swell the resin in DMF for at least 30 minutes. Drain the DMF.
2. Fmoc Deprotection:
-
Add 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3. Amino Acid Coupling (Fmoc-D-Gln(Trt)-OH):
-
In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). Note: TIS is a scavenger to protect the Trt group during cleavage.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: High-Risk Method using this compound (Without Side-Chain Protection)
Warning: This protocol carries a high risk of side reactions, leading to lower yield and purity of the target peptide. It should only be used when the introduction of a side-chain protecting group is not feasible.
1. Resin Selection and Swelling:
-
Follow the same procedure as in Protocol 1, step 1.
2. Fmoc Deprotection:
-
Follow the same procedure as in Protocol 1, step 2.
3. Amino Acid Coupling (this compound):
-
Use a coupling method that minimizes the risk of side reactions. Activation with DIC/Oxyma is a reasonable choice, as it is less likely to cause dehydration compared to other carbodiimides.
-
In a separate vial, dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Add DIC (3-5 equivalents) to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction closely with a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Crucially, proceed immediately to the next deprotection and coupling cycle to minimize the time the deprotected N-terminal D-isoGln is exposed, reducing the risk of pyroglutamate formation.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid.
5. Final Cleavage and Deprotection:
-
Follow the same procedure as in Protocol 1, step 5, but with a standard cleavage cocktail (e.g., 95% TFA, 5% water) as no Trt group is present.
Visualizations
Fmoc-SPPS Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Fmoc strategy.
References
Standard Coupling Conditions for Fmoc-D-isoGln-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery and development, offering pathways to novel therapeutics with enhanced stability and biological activity. Fmoc-D-isoglutamine (Fmoc-D-isoGln-OH) is a key building block in the synthesis of various biologically active peptides, most notably muramyl dipeptide (MDP) and its analogues, which are known for their immunomodulatory properties.
This document provides detailed application notes and standardized protocols for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS).
Protecting Group Strategy for D-isoGlutamine
In contrast to standard glutamine, where the peptide bond is formed through the α-carboxyl group, isoglutamine utilizes its γ-carboxyl group for chain elongation. Consequently, the α-carboxyl group of D-isoglutamine must be protected during Fmoc-based SPPS to prevent its participation in the coupling reaction. The most common protecting group for this purpose is the tert-butyl (tBu) ester, rendering the operational building block as Fmoc-D-isoGln(OtBu)-OH . Throughout this guide, "this compound" will refer to this side-chain protected derivative, as it is the standard reagent for SPPS applications.
Potential Side Reactions
While the D-configuration of isoglutamine can impart resistance to enzymatic degradation, specific side reactions should be monitored and mitigated during synthesis:
-
Pyroglutamate Formation: Although less common than with N-terminal L-glutamine, the potential for cyclization to form a pyroglutamate derivative exists, which can terminate peptide chain elongation. This is generally mitigated by ensuring rapid and efficient coupling of the subsequent amino acid.
-
Aspartimide Formation: If the peptide sequence contains aspartic acid residues, the basic conditions used for Fmoc deprotection can promote the formation of aspartimide, a cyclic side product.
-
Racemization: While the Fmoc protecting group is designed to minimize racemization, the choice of coupling reagents and activation conditions can influence the chiral purity of the final peptide.[1][2]
Comparative Performance of Coupling Reagents
The selection of an appropriate coupling reagent is paramount for achieving high coupling efficiency and minimizing side reactions. While extensive quantitative data for the coupling of Fmoc-D-isoGln(OtBu)-OH is not widely published in a single comparative study, the following table summarizes the performance of commonly used coupling reagents based on their general efficacy in SPPS and for sterically hindered amino acids.
| Coupling Reagent/System | Reagent Type | Typical Coupling Time | Coupling Efficiency | Potential for Racemization | Key Advantages & Disadvantages |
| HATU/DIPEA | Aminium/Uronium Salt | 20 - 45 min | > 99% | Low | Advantages: Highly reactive, excellent for sterically hindered couplings. Disadvantages: Higher cost. |
| HBTU/DIPEA | Aminium/Uronium Salt | 30 - 60 min | 98 - 99.5% | Low | Advantages: Fast, efficient, and widely used. Disadvantages: Potential for guanidinylation if used in excess. |
| HCTU/DIPEA | Aminium/Uronium Salt | 15 - 30 min | High | Low | Advantages: Very fast reaction times, cost-effective alternative to HATU. |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 min | 97 - 99% | Very Low | Advantages: Low cost, minimal racemization.[2] Disadvantages: Slower reaction times, formation of insoluble diisopropylurea (DIU) byproduct. |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of Fmoc-D-isoGln(OtBu)-OH into a growing peptide chain on a solid support.
Protocol 1: Standard Coupling using HATU/DIPEA
This protocol is recommended for routine and sterically challenging couplings.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-isoGln(OtBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 45-60 minutes.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates the absence of free primary amines).
-
If the coupling is incomplete, extend the reaction time or perform a second coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
-
Protocol 2: Low-Racemization Coupling using DIC/Oxyma
This protocol is recommended when minimizing racemization is a critical concern.
-
Resin Preparation and Fmoc Deprotection:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
In the reaction vessel containing the deprotected resin, add Fmoc-D-isoGln(OtBu)-OH (3 equivalents) and Oxyma (3 equivalents).
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress.
-
Upon completion, wash the resin with DMF to remove excess reagents and the soluble diisopropylurea byproduct.
-
Diagrams
Workflow for this compound Coupling in SPPS
Caption: Standard workflow for a single coupling cycle of Fmoc-D-isoGln(OtBu)-OH in SPPS.
Logical Relationship of Reagents in Coupling Reaction
Caption: Interaction of reactants and reagents during the coupling of Fmoc-D-isoGln(OtBu)-OH.
References
Application Note: Comparative Solubility Analysis of Fmoc-D-isoGln-OH in DMF and NMP for Optimized Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-isoGln-OH is a protected amino acid building block crucial for the synthesis of peptides and peptidomimetics in pharmaceutical research and development. The efficiency of solid-phase peptide synthesis (SPPS) is highly dependent on the solubility of the reagents in the solvents used for coupling reactions. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most prevalently used polar aprotic solvents in Fmoc-based SPPS due to their excellent solvating properties.[1] Inadequate solubility of an Fmoc-amino acid can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications, thereby compromising the yield and purity of the final peptide product.[2] This document provides a detailed protocol for determining and comparing the solubility of this compound in DMF and NMP, enabling researchers to optimize their synthesis strategies.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in DMF and NMP is not extensively published. Therefore, experimental determination is recommended for specific applications and laboratory conditions. The following table provides a template for researchers to record their empirically determined solubility values. For context, qualitative descriptions and some quantitative data for other Fmoc-amino acids are often available from suppliers, indicating that solubility can vary significantly between different protected amino acids and is influenced by factors such as temperature and solvent grade.[3]
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Molarity (M) | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | User Defined | User Determined | Calculated | e.g., Visual observation, analytical method |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | User Defined | User Determined | Calculated | e.g., Visual observation, analytical method |
Molarity is calculated based on the molecular weight of this compound (368.39 g/mol ).
Experimental Protocol: Solubility Determination
The following protocol outlines a static gravimetric method for determining the solubility of this compound. An alternative, more sensitive method using High-Performance Liquid Chromatography (HPLC) for quantification is also described.
Materials and Equipment
-
This compound
-
High-purity DMF
-
High-purity NMP
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed evaporation vials
-
Nitrogen gas line or rotary evaporator
-
HPLC system (for alternative quantification method)
Procedure
-
Sample Preparation : Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Solvent Addition : Add a known volume (e.g., 1.0 mL) of the desired solvent (DMF or NMP) to the vial.
-
Equilibration : Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.[4]
-
Phase Separation : After equilibration, centrifuge the vial at high speed to pellet the excess undissolved solid.[4]
-
Isolation of Saturated Solution : Carefully withdraw the supernatant using a micropipette, ensuring that no solid particles are disturbed. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial.[3]
Quantification
3.3.1. Gravimetric Method
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature below the decomposition point of this compound.
-
Once all the solvent has evaporated, re-weigh the vial to determine the mass of the dissolved this compound.[2]
-
Calculate the solubility in mg/mL.
3.3.2. HPLC Method
-
Calibration Curve : Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.[3]
-
Sample Analysis : Dilute the filtered saturated solution with a known dilution factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.[3]
-
Calculation : The concentration of the saturated solution is the concentration of the diluted sample multiplied by the dilution factor. Express the solubility in mg/mL or Molarity.[3]
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Impact of Solubility on Solid-Phase Peptide Synthesis (SPPS)
Caption: Logical workflow showing the impact of solubility on SPPS outcomes.
Discussion and Recommendations
While both DMF and NMP are excellent solvents for SPPS, differences in their polarity and solvating power can lead to variations in the solubility of specific Fmoc-amino acids.[5] For hydrophobic or aggregation-prone sequences, NMP might offer advantages.[5] Conversely, DMF is often favored for preparing highly concentrated solutions of coupling reagents.[5]
It is recommended that researchers:
-
Empirically determine the solubility of this compound in their specific grade of DMF and NMP under the intended reaction conditions.
-
Visually inspect the reagent solution before each coupling step to ensure complete dissolution.
-
Consider using sonication or gentle warming to aid dissolution, but be mindful of potential degradation of the Fmoc-amino acid.[6]
-
For challenging cases of low solubility, exploring alternative solvent systems or additives may be necessary.
By systematically evaluating the solubility of this compound, researchers can mitigate risks associated with poor solubility, leading to more reliable and efficient peptide synthesis, ultimately accelerating drug discovery and development timelines.
References
Synthesis of Muramyl Dipeptide (MDP) Using Fmoc-D-isoGln-OH: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine, MDP) is the minimal bioactive peptidoglycan motif recognized by the intracellular pattern recognition receptor NOD2, playing a crucial role in initiating the innate immune response. Its potent immunostimulatory properties have made it a significant target for research in vaccine adjuvant development and immunotherapy. This document provides a detailed, step-by-step protocol for the solution-phase synthesis of muramyl dipeptide, with a key focus on the preparation of the L-alanyl-D-isoglutamine dipeptide fragment utilizing Fmoc-D-isoGln-OH. This guide includes comprehensive experimental procedures, quantitative data presented in tabular format, and visualizations of the synthetic workflow and the canonical MDP signaling pathway.
Introduction
The synthesis of muramyl dipeptide is a multi-step process involving the strategic use of protecting groups to ensure the correct formation of amide and glycosidic bonds. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is a cornerstone of modern peptide synthesis due to its base-lability, which allows for orthogonal deprotection strategies in the presence of acid-labile protecting groups commonly used for other functional moieties. This protocol outlines a solution-phase approach, which, while requiring purification of intermediates, offers flexibility and scalability.
Experimental Protocols
This section details the step-by-step synthesis of muramyl dipeptide, beginning with the preparation of the protected dipeptide, its coupling to a protected muramic acid derivative, and concluding with the final deprotection to yield the target molecule.
Part 1: Synthesis of the Dipeptide L-Alanyl-D-isoglutamine Benzyl Ester (H-L-Ala-D-isoGln-OBn)
Step 1.1: Protection of D-isoglutamine
The synthesis begins with the protection of the γ-carboxyl group of D-isoglutamine as a benzyl ester.
-
Reaction: D-isoglutamine is reacted with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield D-isoglutamine benzyl ester (H-D-isoGln-OBn).
-
Procedure:
-
Suspend D-isoglutamine in benzyl alcohol.
-
Add p-toluenesulfonic acid monohydrate.
-
Heat the mixture under reduced pressure to remove water azeotropically.
-
After cooling, the product is precipitated with diethyl ether, filtered, and dried.
-
Step 1.2: Coupling of Fmoc-L-Ala-OH with H-D-isoGln-OBn
The N-terminally protected L-alanine is coupled to the protected D-isoglutamine.
-
Reaction: Fmoc-L-Ala-OH is activated with a coupling agent and reacted with H-D-isoGln-OBn to form the protected dipeptide, Fmoc-L-Ala-D-isoGln-OBn.
-
Procedure:
-
Dissolve Fmoc-L-Ala-OH, H-D-isoGln-OBn, and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The product is isolated by aqueous work-up and purified by column chromatography or recrystallization.
-
Step 1.3: Fmoc Deprotection of the Dipeptide
The Fmoc group is removed to expose the N-terminal amine of the dipeptide for subsequent coupling.
-
Reaction: The Fmoc group is cleaved from Fmoc-L-Ala-D-isoGln-OBn using a mild base.
-
Procedure:
-
Dissolve the protected dipeptide in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir at room temperature for a short duration.
-
The solvent and by-products are removed under vacuum to yield the deprotected dipeptide, H-L-Ala-D-isoGln-OBn.
-
Part 2: Synthesis of Muramyl Dipeptide
Step 2.1: Preparation of Protected N-Acetylmuramic Acid
A commercially available or synthesized protected N-acetylmuramic acid derivative is required for the coupling step. A common derivative is 1-O-benzyl-4,6-O-benzylidene-N-acetylmuramic acid.
Step 2.2: Coupling of Protected N-Acetylmuramic Acid with the Dipeptide
The protected muramic acid is coupled to the dipeptide synthesized in Part 1.
-
Reaction: 1-O-benzyl-4,6-O-benzylidene-N-acetylmuramic acid is activated and coupled with H-L-Ala-D-isoGln-OBn.
-
Procedure:
-
Dissolve the protected muramic acid, the dipeptide, and a coupling agent (e.g., DCC/HOBt or HATU) in anhydrous DMF.
-
Add DIPEA and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Isolate and purify the fully protected muramyl dipeptide by column chromatography.
-
Step 2.3: Global Deprotection
All protecting groups (benzyl and benzylidene) are removed in the final step to yield muramyl dipeptide.
-
Reaction: The protected MDP is subjected to catalytic hydrogenation to remove the benzyl and benzylidene groups.
-
Procedure:
-
Dissolve the protected MDP in a suitable solvent mixture, such as acetic acid or a mixture of methanol and acetic acid.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Stir the reaction under a hydrogen atmosphere.
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated.
-
The final product, muramyl dipeptide, is purified by recrystallization or chromatography.
-
Data Presentation
The following tables summarize the representative quantitative data for each key step in the synthesis of muramyl dipeptide. Please note that yields can vary based on reaction scale and purification methods.
Table 1: Synthesis of H-L-Ala-D-isoGln-OBn
| Step | Reactants | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1.1 | D-isoglutamine, Benzyl alcohol | p-TsOH | - | 4-6 | 100-110 | 85-95 |
| 1.2 | Fmoc-L-Ala-OH, H-D-isoGln-OBn | HBTU, DIPEA | DMF | 2-4 | 25 | 80-90 |
| 1.3 | Fmoc-L-Ala-D-isoGln-OBn | 20% Piperidine | DMF | 0.5-1 | 25 | >95 (crude) |
Table 2: Synthesis and Deprotection of Muramyl Dipeptide
| Step | Reactants | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2.2 | 1-O-benzyl-4,6-O-benzylidene-N-acetylmuramic acid, H-L-Ala-D-isoGln-OBn | HATU, DIPEA | DMF | 12-16 | 25 | 70-80 |
| 2.3 | Fully Protected MDP | H₂, Pd/C | Acetic Acid | 24-48 | 25 | 75-85 |
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates the step-by-step synthesis of muramyl dipeptide.
Caption: Solution-phase synthesis workflow of Muramyl Dipeptide.
MDP Signaling Pathway
The diagram below outlines the canonical signaling pathway initiated by the recognition of muramyl dipeptide by the NOD2 receptor.
Caption: Canonical NOD2 signaling pathway activated by MDP.
Conclusion
This application note provides a comprehensive guide for the synthesis of muramyl dipeptide using a solution-phase strategy with Fmoc-protected amino acids. The detailed protocols and quantitative data serve as a valuable resource for researchers in immunology and medicinal chemistry. The successful synthesis of MDP and its analogues is critical for advancing our understanding of innate immunity and for the development of novel immunomodulatory therapeutics and vaccine adjuvants. The provided diagrams offer a clear visual representation of the chemical synthesis workflow and the biological signaling cascade, facilitating a deeper understanding of both the chemistry and biology of this important molecule.
Application Notes and Protocols for the Incorporation of Fmoc-D-isoGln-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-isoGln-OH is a D-amino acid derivative increasingly utilized in the synthesis of specialized peptides for various research and therapeutic applications. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, a crucial attribute for the development of robust peptide-based drugs. Notably, D-isoglutamine is a key component of muramyl dipeptide (MDP), the minimal immunologically active component of bacterial peptidoglycan.[1][2][3] MDP is recognized by the intracellular receptor NOD2, triggering an innate immune response, making peptides containing D-isoglutamine valuable tools for immunological research and vaccine adjuvant development.[2][4][5]
These application notes provide a comprehensive guide for the efficient incorporation of this compound using automated solid-phase peptide synthesis (SPPS). This document outlines detailed protocols, potential challenges, and mitigation strategies to ensure high-yield and high-purity synthesis of peptides containing this important amino acid derivative.
Data Presentation: Quantitative Parameters for Automated Synthesis
Successful incorporation of this compound in automated peptide synthesizers relies on optimized reaction conditions. While ideal parameters can vary based on the specific peptide sequence and synthesizer model, the following table provides a summary of recommended starting conditions and expected outcomes based on standard Fmoc-SPPS chemistry.[][7]
| Parameter | Recommended Value/Range | Notes |
| Resin Selection | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | Choice depends on the desired C-terminal functionality (amide or carboxylic acid).[8] |
| This compound Equivalents | 3 - 5 eq. (relative to resin loading) | A higher excess may be beneficial for sterically hindered couplings. |
| Activating Agent | HBTU, HATU, HCTU, or DIC/Oxyma | Uronium/aminium salt-based reagents like HBTU and HATU generally offer faster and more efficient coupling.[8][9] |
| Activator Equivalents | 2.9 - 5 eq. | Stoichiometry should be optimized based on the chosen activator. |
| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | DIPEA is commonly used; collidine can be a less nucleophilic alternative to minimize side reactions.[8] |
| Base Equivalents | 6 - 10 eq. | |
| Coupling Time | 30 - 120 minutes | Can be extended for difficult couplings. Monitoring with a Kaiser test is recommended.[10] |
| Coupling Temperature | Room Temperature to 75°C | Microwave-assisted synthesis at elevated temperatures can improve efficiency for challenging sequences.[11] |
| Fmoc Deprotection Reagent | 20-40% Piperidine in DMF | A two-stage deprotection (e.g., 3 minutes followed by 10-15 minutes) is common.[11][12] |
| Expected Coupling Efficiency | >98% | With optimized conditions, high incorporation rates are achievable.[] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using a standard automated peptide synthesizer.
Protocol 1: Standard Coupling Cycle for this compound
This protocol is suitable for most sequences and can be adapted for various automated synthesizers.
-
Resin Swelling: Swell the chosen resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[12]
-
Wash the resin thoroughly with DMF (5-7 cycles).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents), an activating agent such as HBTU (3-5 equivalents), in DMF.[8]
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[8]
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the reaction mixture for 30-120 minutes at room temperature.[8]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling (Optional but Recommended):
-
Perform a Kaiser test on a few resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[13]
-
-
Repeat Cycle: Continue with the subsequent amino acid coupling cycles as programmed in the synthesizer.
Protocol 2: Peptide Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
Potential Challenges and Mitigation Strategies
Side Reactions
-
Aspartimide Formation: Although less common with glutamine derivatives compared to aspartic acid, the iso-amide linkage in D-isoGln could potentially be susceptible to base-catalyzed cyclization to form a succinimide-like intermediate, especially when the subsequent amino acid is sterically unhindered. This can lead to the formation of piperidide adducts during Fmoc deprotection.[15][16]
-
Mitigation: The use of a weaker base like 2,4,6-collidine instead of DIPEA during coupling can reduce the risk of this side reaction. Additionally, minimizing the exposure time to the piperidine solution during deprotection is advisable.
-
-
Dehydration of the Side-Chain Amide: Activation of the carboxylic acid can sometimes lead to the dehydration of the side-chain amide to a nitrile.
-
Mitigation: Using modern coupling reagents such as HATU or HCTU, which are known to suppress this side reaction, is recommended. Pre-activation of the amino acid for a short duration before adding it to the resin can also minimize this issue.
-
-
Pyroglutamate Formation: If D-isoGln is the N-terminal residue, it can be prone to cyclization to form pyroglutamate, especially under basic conditions.[15]
-
Mitigation: Ensure complete neutralization of the N-terminal amine before the subsequent coupling step. If pyroglutamate formation is a persistent issue, consider coupling the penultimate amino acid as a dipeptide.
-
Aggregation
Peptide chains, particularly hydrophobic sequences, can aggregate on the solid support, leading to incomplete coupling and deprotection.[15]
-
Mitigation:
-
Microwave-Assisted Synthesis: Applying microwave energy during coupling and deprotection steps can disrupt aggregation and enhance reaction kinetics.[11]
-
Chaotropic Agents: The addition of chaotropic salts like LiCl to the reaction mixture can help to disrupt secondary structures.
-
Solvent Choice: Using N-methylpyrrolidone (NMP) as a solvent, either alone or in combination with DMF, can improve the solvation of the growing peptide chain.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of D‐Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide for the Activation of Intracellular NOD2 Receptor and Vaccine Adjuvant Applications | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. rsc.org [rsc.org]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc Deprotection of D-Isoglutamine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1] D-isoglutamine, a non-proteinogenic amino acid, is a valuable building block in the synthesis of peptidomimetics and other specialized peptides. The critical step of Nα-Fmoc deprotection of D-isoglutamine residues requires carefully controlled conditions to ensure complete removal of the Fmoc group while minimizing potential side reactions.
The primary challenge associated with the Fmoc deprotection of N-terminal glutamine and its analogs, including D-isoglutamine, is the propensity for the deprotected N-terminal amine to undergo intramolecular cyclization with the side-chain amide, leading to the formation of a pyroglutamate derivative.[2] This irreversible side reaction caps the N-terminus, preventing further peptide elongation. The most effective strategy to mitigate this issue is the use of a bulky protecting group on the side-chain amide, with the trityl (Trt) group being the most common and effective choice.[2]
These application notes provide detailed protocols for the efficient Fmoc deprotection of D-isoglutamine residues, with a focus on minimizing side reactions through the use of side-chain protection. Both standard and alternative deprotection cocktails are presented to offer flexibility depending on the specific requirements of the peptide sequence and synthesis strategy.
Data Presentation: Fmoc Deprotection Conditions for D-Isoglutamine
The following table summarizes common reagents and conditions for the Fmoc deprotection of amino acid residues, which are applicable to D-isoglutamine, particularly when the side chain is protected.
| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Key Considerations |
| Piperidine | 20% (v/v) | N,N-Dimethylformamide (DMF) | 2 x (2-15 minutes) | The standard and most widely used reagent.[3] Effective and fast. Can lead to side reactions like aspartimide formation in sensitive sequences.[3] |
| Piperidine | 5-10% (v/v) | N,N-Dimethylformamide (DMF) | 2 x (10-20 minutes) | Reduced concentration may minimize base-catalyzed side reactions, but may require longer reaction times for complete deprotection.[4] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | N,N-Dimethylformamide (DMF) | 2 x (5-15 minutes) | A less toxic alternative to piperidine with comparable efficiency.[5] |
| Piperazine/DBU | 5% (w/v) Piperazine, 2% (v/v) DBU | N-Methyl-2-pyrrolidone (NMP) | 2 x (5-10 minutes) | A potent, non-nucleophilic base (DBU) in combination with a nucleophilic scavenger (piperazine).[3][4] Can be very effective in reducing diketopiperazine formation.[4] |
| Morpholine | 20-50% (v/v) | N,N-Dimethylformamide (DMF) | 2 x (15-30 minutes) | A milder base that can minimize both diketopiperazine and aspartimide formation.[3] |
| 3-(Diethylamino)propylamine (DEAPA) | 10-20% (v/v) | N,N-Dimethylformamide (DMF) or N-Butyl-1-pyrrolidone (NBP) | 2 x (5-15 minutes) | Shown to minimize the formation of diastereoisomers and aspartimide-containing derivatives.[6] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Fmoc-D-Isoglutamine(Trt)-OH using Piperidine
This protocol describes the standard procedure for the removal of the Nα-Fmoc group from a resin-bound D-isoglutamine residue with a trityl-protected side chain.
Materials:
-
Peptide-resin with N-terminal Fmoc-D-isoglutamine(Trt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvent: DMF
-
Reaction vessel for solid-phase peptide synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 3-5 minutes at room temperature.[2]
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Agitate the mixture for an additional 10-15 minutes to ensure complete deprotection.[2]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Protocol 2: Alternative Fmoc Deprotection of Fmoc-D-Isoglutamine(Trt)-OH using Piperazine/DBU
This protocol utilizes a combination of a non-nucleophilic base (DBU) and a nucleophilic scavenger (piperazine) and can be beneficial for sequences prone to side reactions.
Materials:
-
Peptide-resin with N-terminal Fmoc-D-isoglutamine(Trt)
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Piperazine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Deprotection Solution: 5% (w/v) piperazine and 2% (v/v) DBU in NMP
-
Washing Solvent: NMP
-
Reaction vessel for solid-phase peptide synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes in the reaction vessel.[3]
-
Solvent Removal: Drain the NMP from the reaction vessel.
-
First Deprotection: Add the 5% piperazine / 2% DBU in NMP solution to the resin. Agitate the mixture for 5 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for another 5-10 minutes.[3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times).
-
The resin is now ready for the subsequent coupling step.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Use of Sortase Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sortase-Mediated Ligation
Sortase A (SrtA), a transpeptidase found in Gram-positive bacteria, is a powerful enzymatic tool for protein engineering and bioconjugation.[1] It recognizes a specific pentapeptide motif, most commonly LPXTG (where X is any amino acid), at the C-terminus of a donor substrate protein or peptide.[2][3] The enzyme catalyzes the cleavage of the peptide bond between threonine (T) and glycine (G), forming a covalent acyl-enzyme intermediate.[1][2] This intermediate is then resolved by a nucleophilic attack from the N-terminal amine of an oligoglycine motif (typically Gly₃-Gly₅) on an acceptor substrate.[2] This reaction results in the formation of a new, native peptide bond, covalently linking the donor and acceptor molecules with high specificity and efficiency under mild conditions.[2]
It is important to distinguish between the two substrates in the native bacterial system:
-
The Donor Substrate: A protein or peptide displaying the C-terminal LPXTG sorting signal. This is the substrate typically synthesized for in vitro ligation applications.
-
The Acceptor Substrate: In the bacterial cell wall, the natural acceptor is the pentaglycine cross-bridge of Lipid II, a peptidoglycan precursor.[4] The core peptide of this precursor in Staphylococcus aureus is L-Ala-D-isoGln -L-Lys(ε-Gly₅)-D-Ala-D-Ala.[3][4]
Therefore, while Fmoc-D-isoGln-OH is a crucial building block for synthesizing fragments of the natural acceptor substrate (Lipid II), it is not incorporated into the canonical LPXTG donor substrate. This document provides protocols for the synthesis of a standard LPXTG donor peptide using Fmoc-based solid-phase peptide synthesis (SPPS) and a conceptual framework for the use of this compound in building acceptor substrate analogs.
Application Note 1: Synthesis of a Sortase A Donor Substrate Peptide
This section details the synthesis of a fluorescently labeled peptide, K(FITC)-LPETG-Amide , a common donor substrate for Sortase A-mediated ligation (SML), using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Workflow: Fmoc-SPPS of a Sortase Substrate
Caption: Workflow for the solid-phase synthesis of a sortase substrate peptide.
Protocol 1: Manual Fmoc-SPPS of K(FITC)-LPETG-Amide
This protocol outlines the manual synthesis of a C-terminally amidated sortase substrate.
1. Materials and Reagents
| Reagent / Material | Supplier | Purpose |
| Rink Amide AM Resin | Various | Solid support for peptide amide synthesis |
| Fmoc-Gly-OH | Various | Amino acid building block |
| Fmoc-Thr(tBu)-OH | Various | Amino acid building block |
| Fmoc-Glu(OtBu)-OH | Various | Amino acid building block |
| Fmoc-Pro-OH | Various | Amino acid building block |
| Fmoc-Leu-OH | Various | Amino acid building block |
| Fmoc-Lys(Boc)-OH | Various | Amino acid building block for labeling |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Solvent |
| Dichloromethane (DCM) | ACS Grade | Solvent |
| Piperidine | Reagent Grade | Fmoc deprotection agent |
| HBTU / HATU | Various | Coupling reagent |
| DIPEA / DIEA | Reagent Grade | Activation base |
| Fluorescein isothiocyanate (FITC) | Various | Fluorescent label |
| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage and deprotection |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |
| H₂O | HPLC Grade | Scavenger |
2. Synthesis Procedure
The synthesis is performed in a fritted reaction vessel. All steps are at room temperature unless specified.
-
Step 1: Resin Swelling
-
Add Rink Amide resin (e.g., 0.1 mmol scale) to the vessel.
-
Wash with DMF (3 x 5 mL).
-
Swell the resin in DMF for 30-60 minutes. Drain the DMF.
-
-
Step 2: Fmoc Deprotection
-
Add 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add fresh 20% piperidine in DMF and agitate for 15-20 minutes. Drain.
-
Wash thoroughly with DMF (5-7 x 5 mL) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free amine.
-
-
Step 3: Amino Acid Coupling (First Amino Acid: Glycine)
-
In a separate vial, pre-activate Fmoc-Gly-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain the coupling solution and wash with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling (absence of free amine). If incomplete, repeat the coupling step.
-
-
Step 4: Chain Elongation
-
Repeat Step 2 (Fmoc Deprotection) and Step 3 (Coupling) for the remaining amino acids in the sequence: Thr(tBu), Glu(OtBu), Pro, Leu, and finally Lys(Boc).
-
-
Step 5: N-terminal Labeling with FITC
-
After coupling the final amino acid (Fmoc-Lys(Boc)-OH), perform the Fmoc deprotection (Step 2) to free the alpha-amine of Lysine.
-
Dissolve FITC (1.5 eq.) and DIPEA (3 eq.) in DMF.
-
Add the solution to the resin and agitate overnight in the dark.
-
Wash with DMF (5 x 5 mL) and DCM (3 x 5 mL). Dry the resin under vacuum.
-
-
Step 6: Cleavage and Global Deprotection
-
Prepare a cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.
-
Add the cleavage cocktail to the dry resin (~10 mL per 0.1 mmol scale).
-
Agitate for 2-3 hours at room temperature.
-
Filter the solution away from the resin into a fresh conical tube.
-
-
Step 7: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution dropwise into ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity via mass spectrometry.
-
Quantitative Synthesis Parameters
| Parameter | Value / Ratio | Notes |
| Resin Loading | 0.1 - 0.5 mmol/g | Typical for Rink Amide resins. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading. |
| Coupling Reagent Equivalents | 0.95 eq. | Relative to the amino acid. |
| Base (DIPEA) Equivalents | 2 eq. | Relative to the amino acid. |
| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings (e.g., Pro). |
| Deprotection Time | 5 min + 15 min | Two-step process ensures complete removal. |
| Cleavage Time | 2 - 3 hours | Sufficient for removal of most common protecting groups. |
Application Note 2: Role of this compound in Synthesizing Acceptor Substrate Analogs
While not part of the canonical sortase donor motif, D-isoglutamine is a key component of the Lipid II acceptor substrate in many bacteria.[4] The synthesis of peptidoglycan fragments is vital for studying bacterial cell wall biosynthesis and developing novel antibiotics. This compound is the appropriate protected building block for incorporating this non-canonical amino acid into a peptide chain via SPPS.
The glutamic acid side chain must be protected, typically as a t-butyl (OtBu) or benzyl (OBzl) ester, to ensure that peptide bond formation occurs at the alpha-carboxyl group. The structure would be Fmoc-D-Glu(OR)-OH , which, when incorporated, results in an isoglutamine residue where the side-chain carboxyl forms the amide bond with the next amino acid's amine group.
A synthetic fragment of the Lipid II peptide stem, such as Ac-L-Ala-D-isoGln-L-Lys-OH , could be synthesized using a similar Fmoc-SPPS strategy. In this case, Fmoc-D-Glu(OtBu)-OH would be coupled to the resin-bound Lysine, followed by deprotection and coupling of Fmoc-L-Ala-OH.
Protocol 2: General Sortase A-Mediated Protein Ligation
This protocol describes a general method for labeling a protein containing a C-terminal LPETG motif and a His₆-tag with the synthesized K(FITC)-LPETG peptide. Note that for this specific reaction, the roles are reversed: the protein acts as the nucleophile (with an N-terminal Glycine) and the peptide is the donor substrate.
Sortase A Catalytic Cycle
References
- 1. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sortases and the Art of Anchoring Proteins to the Envelopes of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the substrate specificity of the Staphylococcus aureus sortase transpeptidase SrtA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical HPLC Purification of D-Isoglutamine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide-based drug development and research, ensuring the stereochemical purity of synthetic peptides is paramount for guaranteeing safety, efficacy, and reproducibility.[1][2] The presence of diastereomeric impurities, such as those arising from the incorporation of D-isoglutamine instead of the intended L-isoglutamine, can significantly alter a peptide's biological activity and immunogenicity.[3][4] High-Performance Liquid Chromatography (HPLC) is the definitive method for the analysis and purification of synthetic peptides, offering high resolution and accurate quantification.[1][5] This application note provides a detailed protocol for the analytical purification of peptides containing D-isoglutamine using Reversed-Phase HPLC (RP-HPLC), the most effective and widely used technique for this purpose.[1][5]
Principle of Separation
RP-HPLC separates peptides based on their relative hydrophobicity.[5] A non-polar stationary phase (commonly C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile.[4][5] An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution.[6] Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column.[7] Diastereomers, such as peptides containing D-isoglutamine versus L-isoglutamine, can often be separated by conventional RP-HPLC due to subtle differences in their three-dimensional structure which affect their interaction with the stationary phase.[8]
Experimental Workflow
The general workflow for the analytical HPLC purification of D-isoglutamine peptides involves several key stages from sample preparation to data analysis and fraction collection.
Caption: General workflow for analytical HPLC purification.
Methodologies and Protocols
Sample Preparation
Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.
Protocol:
-
Weigh a small amount of the crude peptide.
-
Dissolve the peptide in Mobile Phase A (see table below) to a final concentration of approximately 1 mg/mL.[1]
-
If solubility is an issue, a small amount of acetonitrile or DMSO can be added, but the final concentration of organic solvent should be kept low to ensure the peptide binds to the column upon injection.[9]
-
Vortex the sample until the peptide is fully dissolved.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1]
HPLC System and Conditions
The selection of the HPLC column and mobile phase conditions is critical for achieving optimal separation of diastereomers.[10] A C18 reversed-phase column is the standard choice for most peptides.[1]
Table 1: HPLC Instrumentation and Parameters
| Parameter | Recommended Setting |
| HPLC System | Gradient-capable HPLC with UV detector[1] |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm, 100 Å[7] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water[1] |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile[1] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30-45°C (elevated temperature can improve peak shape)[2][11] |
| Detection Wavelength | 214 nm (peptide backbone) and 280 nm (aromatic residues)[2][12] |
| Injection Volume | 10-20 µL |
| Gradient | See Table 2 |
Gradient Elution Program
A shallow gradient is often necessary to resolve closely eluting species like diastereomers.[7][10] The gradient should be optimized based on the hydrophobicity of the specific peptide.
Table 2: Representative Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 5.0 | 95.0 | 5.0 |
| 35.0 | 55.0 | 45.0 |
| 37.0 | 5.0 | 95.0 |
| 42.0 | 5.0 | 95.0 |
| 43.0 | 95.0 | 5.0 |
| 50.0 | 95.0 | 5.0 |
Data Analysis and Quantification
Peptide purity is determined by calculating the relative area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.[2]
Purity Calculation:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Table 3: Example Quantitative Data for a Hypothetical Peptide and its D-Isoglutamine Diastereomer
| Peptide | Retention Time (min) | Peak Area | % Purity |
| Target Peptide (L-Isoglutamine) | 21.5 | 1,850,000 | 97.1 |
| Diastereomer (D-Isoglutamine) | 22.1 | 45,000 | 2.4 |
| Other Impurities | Various | 10,000 | 0.5 |
Logical Relationship for Method Development
Developing a robust HPLC method for separating diastereomers is a systematic process. Screening different parameters is key to achieving the desired resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. biovera.com.au [biovera.com.au]
- 5. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. peptide.com [peptide.com]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. ymcamerica.com [ymcamerica.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-D-isoGln-OH in Synthetic Vaccine Assembly: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of potent and safe subunit vaccines is a cornerstone of modern immunology. Synthetic peptide-based vaccines offer significant advantages in terms of safety, specificity, and ease of manufacturing. However, short synthetic peptides are often poorly immunogenic on their own and require the inclusion of adjuvants to elicit a robust and durable immune response. Fmoc-D-isoGln-OH, a synthetic analog of the N-acetylmuramyl-L-alanyl-D-isoglutamine (Muramyl Dipeptide or MDP), serves as a powerful immunostimulatory molecule. MDP is the minimal bioactive peptidoglycan motif common to all bacteria and is recognized by the intracellular pattern recognition receptor (PRR), NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2). The incorporation of this compound into synthetic vaccine constructs provides a "self-adjuvanting" system, where the antigenic peptide is covalently linked to the immunostimulatory moiety, ensuring co-delivery to antigen-presenting cells (APCs) and maximizing the vaccine's efficacy.
This document provides detailed application notes and protocols for the use of this compound in the assembly of synthetic vaccines. It covers the mechanism of action, experimental protocols for synthesis and immunological evaluation, and quantitative data from relevant studies.
Mechanism of Action: The NOD2 Signaling Pathway
This compound, as an MDP analog, exerts its adjuvant effect primarily through the activation of the NOD2 signaling pathway within APCs, such as dendritic cells and macrophages.[1] This pathway is a key component of the innate immune system and its activation leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, which are essential for the initiation of a potent adaptive immune response.
Upon entering the cytoplasm of an APC, the D-isoglutamine residue of the MDP moiety is recognized by the leucine-rich repeat (LRR) domain of NOD2. This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via CARD-CARD domain interactions. The subsequent activation of RIPK2 triggers downstream signaling cascades, primarily activating the NF-κB and MAPK pathways. This results in the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and co-stimulatory molecules (e.g., CD80, CD86) on the surface of the APC. These molecules are critical for the activation of antigen-specific T helper (Th) cells and cytotoxic T lymphocytes (CTLs), leading to a robust and targeted adaptive immune response against the conjugated antigenic peptide.
Caption: NOD2 signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Antigenic Peptide with C-terminal this compound
This protocol describes the manual solid-phase synthesis of a model antigenic peptide conjugated to this compound at the C-terminus using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
This compound Coupling:
-
Dissolve this compound (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Chain Elongation:
-
Couple the subsequent Fmoc-protected amino acids sequentially using the same coupling and deprotection steps as described above.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains cysteine, add DTT (2.5%).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: In Vivo Immunogenicity Assessment in a Murine Model
This protocol outlines a general procedure for evaluating the immunogenicity of the synthesized peptide-adjuvant conjugate.
Materials:
-
Synthesized and purified peptide-Fmoc-D-isoGln-OH conjugate
-
Control peptide (without adjuvant)
-
Saline or Phosphate-Buffered Saline (PBS)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syringes and needles for subcutaneous injection
-
Materials for blood collection (e.g., retro-orbital bleeding)
-
ELISA plates and reagents for antibody titer determination
-
Reagents for ELISpot or intracellular cytokine staining for T-cell response analysis
Procedure:
-
Animal Handling and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into experimental groups (e.g., Vaccine group receiving peptide-adjuvant conjugate, Control group receiving peptide alone, and a PBS control group).
-
-
Immunization Schedule:
-
Dissolve the vaccine and control peptide in sterile saline or PBS to the desired concentration (e.g., 50 µ g/mouse ).
-
Administer the preparations subcutaneously at the base of the tail on day 0.
-
Administer booster immunizations on day 14 and day 28.
-
-
Sample Collection:
-
Collect blood samples via retro-orbital bleeding on days -1 (pre-immune), 21, and 35.
-
On day 42 (or as per experimental design), euthanize the mice and harvest spleens for T-cell analysis.
-
-
Antibody Titer Determination (ELISA):
-
Coat ELISA plates with the antigenic peptide.
-
Serially dilute the collected sera and add to the plates.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) to detect bound antibodies.
-
Develop with a suitable substrate and measure absorbance. The titer is typically defined as the reciprocal of the highest dilution giving a signal twice that of the pre-immune serum.
-
-
T-cell Response Analysis (ELISpot):
-
Isolate splenocytes from the harvested spleens.
-
Stimulate the splenocytes in vitro with the antigenic peptide.
-
Perform an ELISpot assay to quantify the number of cytokine-producing cells (e.g., IFN-γ, IL-4).
-
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the immunogenicity of vaccines containing MDP derivatives.
Table 1: Synthesis and Purity of a Model Peptide-Adjuvant Conjugate
| Parameter | Value | Reference |
| Peptide Sequence | Model Antigenic Peptide | N/A |
| Adjuvant | C-terminal this compound | N/A |
| Synthesis Method | Fmoc Solid-Phase Peptide Synthesis | [2] |
| Crude Peptide Yield | ~70% | [2] |
| Purity after RP-HPLC | >95% | [2] |
Table 2: Comparative Antibody Titers in Immunized Mice
| Immunogen | Adjuvant | Mean IgG Titer (Day 35) | Reference |
| HBsAg | Alum | ~1:10,000 | [3] |
| HBsAg | MDP-Lys(L18) | ~1:40,000 | [3] |
| Hantavirus Vaccine | None | <1:100 | [4] |
| Hantavirus Vaccine | B30-MDP | ~1:6,400 | [4] |
| Hantavirus Vaccine | MDP-Lys(L18) | ~1:12,800 | [4] |
Table 3: Cytokine Profile in Splenocytes from Immunized Mice
| Immunogen | Adjuvant | IFN-γ secreting cells (spots/10^6 splenocytes) | IL-2 secreting cells (spots/10^6 splenocytes) | Reference |
| rUre | Alum | ~50 | ~20 | [1] |
| rUre | Alum + MDP | ~150 | ~60 | [1] |
Mandatory Visualizations
Caption: Experimental workflow for synthetic vaccine assembly and evaluation.
Conclusion
This compound is a valuable tool for the development of modern, well-defined synthetic vaccines. Its ability to act as a potent adjuvant through the NOD2 signaling pathway allows for the creation of self-adjuvanting peptide constructs that can elicit robust humoral and cellular immune responses. The protocols and data presented here provide a framework for researchers and drug development professionals to incorporate this compound into their vaccine design and evaluation pipelines, ultimately contributing to the development of more effective and safer vaccines against a wide range of diseases.
References
- 1. Modulating the adjuvanticity of alum by co-administration of muramyl di-peptide (MDP) or Quil-A : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 2. Design, automated synthesis and immunological evaluation of NOD2-ligand–antigen conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of muramyl dipeptide derivatives as adjuvants on the induction of antibody response to recombinant hepatitis B surface antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Fmoc-D-isoGln-OH in Peptide-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the high specificity of peptides for their targets with the potent cytotoxic effects of small molecule drugs. This targeted delivery approach aims to enhance therapeutic efficacy while minimizing off-target toxicity. A critical component of a PDC is the linker that connects the peptide to the drug payload. The choice of linker influences the stability, solubility, and release characteristics of the conjugate.
Fmoc-D-isoGln-OH, a derivative of the non-proteinogenic D-iso-glutamine, offers a unique building block for the synthesis of PDCs. The D-configuration of the amino acid confers resistance to enzymatic degradation, potentially increasing the in vivo half-life of the PDC. The side-chain carboxylic acid of the iso-glutamine residue provides a versatile handle for the conjugation of amine-containing drug molecules through a stable amide bond. This document provides detailed application notes and protocols for the incorporation of this compound into peptides and the subsequent conjugation of a cytotoxic drug.
Core Concepts and Applications
The primary application of this compound in the context of PDCs is to serve as a stable, enzyme-resistant linker. The workflow for its use involves two main stages:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide sequence, incorporating this compound at a desired position, is synthesized on a solid support using standard Fmoc chemistry.
-
Drug Conjugation: Following the completion of peptide synthesis and selective deprotection of the D-isoGln side chain (if necessary), the drug molecule is covalently attached to the side-chain carboxylic acid.
The resulting PDC can then be cleaved from the resin, purified, and characterized. The D-isoGln linker is designed to be stable in circulation and to release the drug payload upon internalization into the target cell, often within the acidic environment of lysosomes.
Data Presentation: Representative Quantitative Data for PDCs with Glutamic Acid-Based Linkers
The following tables summarize representative quantitative data for PDCs synthesized using glutamic acid-based linkers, which are chemically analogous to D-isoGln linkers. This data, compiled from various studies, provides a benchmark for expected outcomes in terms of drug loading, stability, and biological activity.
Table 1: Drug Loading and Release Characteristics of a Doxorubicin-Polyglutamic Acid Conjugate
| Parameter | Value | Reference |
| Drug Loading | 4 molecules of Doxorubicin per peptide | [1] |
| Drug Release at pH 7.0 (48h) | Minimal | [1] |
| Drug Release at pH 5.6 | Gradual Release | [1] |
| Drug Release at pH 4.0 (4h) | ~25% | [1] |
| Drug Release at pH 4.0 (51h) | ~75% | [1] |
Table 2: In Vitro Cytotoxicity of Peptide-Drug Conjugates with Glutamic Acid-Containing Linkers
| Conjugate | Cell Line | IC50 (µM) | Reference |
| Doxorubicin-Peptide Conjugate 3 | Breast Cancer Cells | 0.9 - 1.5 | [2] |
| Doxorubicin-Peptide Conjugate 4 | Breast Cancer Cells | 18.6 - 19.1 | [2] |
| Doxorubicin-Peptide Conjugate 3 | Doxorubicin-Resistant Cells | 5.4 | [2] |
| Camptothecin-Peptide Conjugate 13 | Melanoma Cells | ~0.38 | [3] |
| Camptothecin-Peptide Conjugate 14 | Melanoma Cells | ~0.38 | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing a D-isoGln residue using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g substitution)
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for all amino acids including this compound):
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
(Optional) Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF and DCM, then dry under vacuum.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Protocol 2: On-Resin Drug Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of an amine-containing drug to the side-chain carboxylic acid of the D-isoGln residue on the solid support.
Materials:
-
Peptide-resin from Protocol 1
-
Amine-containing drug
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF
-
DIPEA
-
Washing solutions: DMF, DCM
Procedure:
-
Resin Swelling: Swell the dried peptide-resin in anhydrous DMF for 30 minutes.
-
Activation of Carboxylic Acid:
-
In a separate vial, dissolve EDC (5 equivalents) and NHS (5 equivalents) in anhydrous DMF.
-
Add this solution to the swollen peptide-resin.
-
Agitate the mixture for 1 hour at room temperature.
-
-
Drug Coupling:
-
In another vial, dissolve the amine-containing drug (5-10 equivalents) in anhydrous DMF. A small amount of DIPEA can be added to neutralize any salts and facilitate dissolution.
-
Add the drug solution to the activated peptide-resin.
-
Agitate the mixture for 12-24 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove excess reagents and byproducts.
-
-
Drying: Dry the PDC-resin under vacuum.
Caption: On-resin drug conjugation workflow using EDC/NHS chemistry.
Protocol 3: Cleavage, Purification, and Characterization
This protocol outlines the final steps to obtain the purified peptide-drug conjugate.
Materials:
-
PDC-resin from Protocol 2
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
-
Solvents for HPLC: Acetonitrile (ACN), water, 0.1% TFA
-
Reverse-phase HPLC (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Cleavage:
-
Add the cleavage cocktail to the dried PDC-resin.
-
Incubate at room temperature with occasional stirring for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude PDC.
-
-
Precipitation:
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude PDC.
-
Centrifuge the mixture to pellet the precipitated conjugate.
-
Decant the ether, wash the pellet with cold ether, and dry the crude PDC under vacuum.
-
-
Purification:
-
Dissolve the crude PDC in a suitable solvent (e.g., a mixture of water and ACN with 0.1% TFA).
-
Purify the PDC using preparative RP-HPLC with a suitable gradient of ACN in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the major product peak.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified PDC by mass spectrometry to confirm the correct molecular weight.
-
Signaling Pathway and Mechanism of Action
PDCs often exert their cytotoxic effects by targeting receptors that are overexpressed on the surface of cancer cells. Upon binding to the receptor, the PDC is internalized via endocytosis. Inside the cell, the conjugate is trafficked to lysosomes, where the acidic environment and/or specific enzymes cleave the linker, releasing the cytotoxic payload. The released drug can then interact with its intracellular target, such as DNA or microtubules, leading to cell cycle arrest and apoptosis.
Caption: General mechanism of action for a peptide-drug conjugate targeting a cancer cell.
Conclusion
This compound is a valuable building block for the construction of peptide-drug conjugates. Its incorporation via standard Fmoc-SPPS provides a stable and enzyme-resistant linkage point for drug attachment. The side-chain carboxylic acid can be efficiently conjugated to amine-containing drugs using well-established EDC/NHS chemistry. The resulting PDCs have the potential for improved pharmacokinetic profiles and targeted delivery of cytotoxic agents, offering a promising strategy for the development of novel cancer therapeutics. Careful optimization of the peptide sequence, drug payload, and conjugation chemistry is crucial for the successful development of effective and safe PDCs.
References
- 1. Peptide-Targeted Polyglutamic Acid Doxorubicin Conjugates for the Treatment of αvβ6-Positive Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigation of Peptide–Drug Conjugates Comprising Camptothecin and a Human Protein‐Derived Cell‐Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Coupling Efficiency of Fmoc-D-isoGln-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor coupling efficiency of Fmoc-D-isoGln-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Poor coupling efficiency of this compound is a common issue primarily attributed to steric hindrance. This guide provides a systematic approach to diagnosing and resolving these coupling problems.
| Symptom | Potential Cause | Recommended Action |
| Positive Kaiser Test (blue/purple beads) after coupling | Incomplete reaction due to steric hindrance from the Fmoc group and the D-amino acid configuration. | 1. Switch to a more potent coupling reagent: Standard carbodiimide reagents like DCC or DIC are often inefficient for sterically hindered amino acids. Utilize aminium/uronium salts (e.g., HATU, HCTU, COMU) or phosphonium salts (e.g., PyBOP) which form highly reactive activated esters.[1] 2. Perform a "double coupling": After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[2] 3. Increase coupling time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion. |
| Low yield of the target peptide confirmed by mass spectrometry | In addition to incomplete coupling, peptide aggregation on the solid support can block reactive sites. | 1. Alter the solvent composition: Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF with a small amount of DMSO to disrupt secondary structures.[3][4] 2. Increase reaction temperature: Cautiously increasing the temperature to 30-40°C can help overcome the activation energy barrier. However, this should be monitored carefully to avoid potential side reactions like racemization.[3] |
| Presence of deletion sequences lacking D-isoGln | Failure of the this compound to couple to the growing peptide chain. | 1. Ensure optimal reagent ratios: Use a 3-5 fold excess of this compound and the coupling reagent relative to the resin loading capacity. 2. Confirm reagent quality: Ensure that the this compound, coupling reagents, and solvents are of high purity and have not degraded. |
| Racemization of the D-isoGln residue | The activation step can sometimes lead to epimerization, especially during difficult couplings that require longer reaction times or elevated temperatures. | 1. Use racemization-suppressing additives: When using carbodiimides, the addition of OxymaPure is highly recommended over HOBt.[5] 2. Choose the right base: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. 3. Minimize pre-activation time: Add the activated amino acid to the resin immediately after preparation to reduce the risk of racemization. |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A1: The primary reason for the poor coupling efficiency of this compound is steric hindrance. The bulky Fmoc protecting group, combined with the spatial arrangement of the D-amino acid, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This slows down the rate of peptide bond formation, leading to incomplete reactions.[1]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, it is highly recommended to use more potent coupling reagents than standard carbodiimides (DCC, DIC). Aminium/uronium salts such as HATU, HCTU, and COMU, or phosphonium salts like PyBOP, are significantly more effective as they generate highly reactive activated esters that can overcome the steric barrier.[1] HATU is often considered one of the most efficient reagents for such difficult couplings.[1]
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid after the initial coupling reaction. This strategy is employed when a monitoring test, such as the Kaiser test, indicates an incomplete reaction. It helps to drive the reaction to completion by re-introducing a high concentration of the activated amino acid to react with the remaining free amines on the resin.[2]
Q4: Can I increase the temperature to improve coupling efficiency?
A4: Yes, gently increasing the reaction temperature to 30-40°C can enhance the coupling efficiency by providing the necessary activation energy to overcome steric hindrance. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, most notably racemization.[3] It is advisable to first try optimizing coupling reagents and reaction times at room temperature.
Q5: Are there any specific side reactions to be aware of with this compound?
A5: While glutamine derivatives can sometimes undergo side-chain dehydration to form a nitrile, this is not a concern for isoglutamine as the amide group is part of the peptide backbone. The primary side reaction of concern during the coupling of any sterically hindered amino acid, including this compound, is racemization. This can be minimized by using appropriate coupling reagents with additives like OxymaPure, employing sterically hindered bases, and minimizing the pre-activation time. While aspartimide formation is a known side reaction for aspartic acid, it is less common for glutamine derivatives and even less so for isoglutamine.[6]
Q6: How can I monitor the completion of the coupling reaction?
A6: The most common method for monitoring the completion of a coupling reaction in SPPS is the Kaiser test. This colorimetric test detects the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates an incomplete coupling, while a negative result (yellow or colorless beads) suggests that the coupling is complete.[7][8][9] It is crucial to wash the resin thoroughly before performing the test to avoid false positives from residual reagents.[8]
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of various coupling reagents for a sterically hindered amino acid, which can serve as a reference for optimizing the coupling of this compound. The data is based on the coupling of Fmoc-Gln(Trt)-OH, a similarly challenging residue.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Coupling Efficiency (%) | Potential for Racemization | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 min | > 99.5% | Very Low | Advantages: Highly reactive, excellent for sterically hindered couplings. Disadvantages: Higher cost, potential for guanidinylation if used in excess. |
| HCTU | Aminium/Uronium Salt | 15 - 45 min | > 99% | Very Low | Advantages: Very fast reaction times, cost-effective alternative to HATU. Disadvantages: Can have impurities that affect peptide purity. |
| PyBOP | Phosphonium Salt | 30 - 120 min | > 98% | Low | Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be more difficult to remove. |
| COMU | Uronium Salt | 30 min | High | Low | Advantages: High efficiency comparable to HATU, produces water-soluble byproducts, safer to handle than benzotriazole-based reagents.[5][10][11] Disadvantages: Newer reagent, may be more expensive. |
| DIC/HOBt | Carbodiimide/Additive | 60 - 180 min | 95 - 98% | Low to Moderate | Advantages: Cost-effective. Disadvantages: Slower reaction times, less effective for hindered couplings, potential for side reactions if HOBt is not used. |
| DIC/OxymaPure® | Carbodiimide/Additive | 60 - 180 min | > 98% | Very Low | Advantages: Superior to HOBt in suppressing racemization and improving yield. Disadvantages: Slower than aminium/uronium salts. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids like this compound.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a deprotected N-terminal amine
-
Reaction vessel for solid-phase peptide synthesis
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for at least 30 minutes in the reaction vessel.
-
Drain the DMF.
-
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF.
-
Add HATU (2.9 equivalents) to the solution.
-
Add DIPEA (6 equivalents) to the mixture.
-
Gently agitate the mixture for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Immediately add the activation mixture to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended to 4 hours or overnight.
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of resin beads to perform a Kaiser test to check for completion.
-
If the Kaiser test is negative (yellow/colorless beads), proceed to wash the resin. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
If the Kaiser test is positive (blue/purple beads), perform a double coupling by repeating steps 2 and 3 with fresh reagents.
-
-
Next Cycle:
-
Once the coupling is complete and the resin is washed, it is ready for the next Fmoc deprotection and coupling cycle.
-
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
The Kaiser test is a sensitive colorimetric assay to detect the presence of free primary amines.
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (a few milligrams) from the reaction vessel after the coupling and washing steps.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Yellow/Colorless beads and solution: Negative result, indicating complete coupling.
-
Blue/Purple beads and solution: Positive result, indicating incomplete coupling. A double coupling is recommended.
-
Yellow beads, blue solution: Nearly complete coupling. Consider extending the coupling time in subsequent similar steps or proceed with caution.
Visualizations
Caption: Experimental workflow for high-efficiency coupling of this compound using HATU.
Caption: Troubleshooting flowchart for improving this compound coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. bachem.com [bachem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
Common side reactions with Fmoc-D-isoGln-OH during peptide synthesis
Welcome to the technical support center for peptide synthesis utilizing Fmoc-D-isoGln-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side reactions encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?
A1: The primary side reactions when using this compound are analogous to those seen with its L-glutamine counterpart. These include:
-
Pyroglutamate Formation: Intramolecular cyclization of the N-terminal D-isoGln residue to form a pyroglutamate derivative. This reaction results in a mass loss of 17 Da (loss of ammonia) and renders the peptide chain resistant to further elongation.[1][2] This is particularly prevalent if the D-isoGln residue is at the N-terminus of the peptide.[1][3][4]
-
Dehydration of the Side-Chain Amide: The side-chain amide of D-isoGln can undergo dehydration to form a nitrile, especially during the activation step with carbodiimide-based coupling reagents.[1][2][4] This results in a mass loss of 18 Da.[2]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. This is a common issue in Fmoc-based SPPS.[5]
Q2: Is a side-chain protecting group necessary for this compound?
A2: Yes, for most applications, using a side-chain protecting group is highly recommended to prevent pyroglutamate formation and dehydration of the side-chain amide. The Triphenylmethyl (Trityl, Trt) group is the most commonly used and effective protecting group for the glutamine side chain in Fmoc-SPPS.[1][4][6] Fmoc-D-isoGln(Trt)-OH is commercially available and its use significantly minimizes the risk of these side reactions.
Q3: How does the choice of coupling reagent affect side reactions with this compound?
A3: The choice of coupling reagent has a significant impact on the extent of side reactions. Carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are known to promote the dehydration of the glutamine side chain to a nitrile.[1][7] Uronium/aminium salt-based reagents like HBTU, HATU, and HCTU, or phosphonium salt-based reagents like PyBOP, are generally more efficient and less likely to cause dehydration.[8][9]
Q4: Can D-isoGln residues contribute to peptide aggregation?
A4: Yes, amino acids with side chains capable of forming hydrogen bonds, such as glutamine, can contribute to inter-chain hydrogen bonding, which may lead to peptide aggregation on the solid support.[10] While this is sequence-dependent, the presence of D-isoGln could potentially influence the secondary structure and aggregation propensity of the growing peptide chain.
Q5: How can I detect and characterize side products of D-isoGln?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary tool for detecting impurities. Mass spectrometry (LC-MS) is essential for identifying the nature of the side products by determining their molecular weight.[7][11] A mass loss of 17 Da suggests pyroglutamate formation, while a loss of 18 Da indicates dehydration. For suspected racemization, chiral HPLC is required to separate D- and L-isomers.[8][12][13][14]
Troubleshooting Guides
Problem 1: Mass spectrometry of the crude peptide shows a significant peak with a mass loss of 17 Da.
-
Probable Cause: Pyroglutamate formation at an N-terminal D-isoGln residue.
-
Solutions:
-
Utilize Side-Chain Protection: The most effective solution is to re-synthesize the peptide using Fmoc-D-isoGln(Trt)-OH.
-
Optimize the N-terminal Coupling: If using unprotected this compound at the N-terminus, ensure rapid coupling of the subsequent amino acid after Fmoc deprotection to minimize the time the free N-terminal amine is exposed.[2]
-
Control pH during Cleavage and Purification: Avoid strongly acidic or basic conditions during work-up and purification, as these can promote cyclization.[15] Maintain a pH as close to neutral as possible.
-
Enzymatic Removal: In some cases, pyroglutamate can be enzymatically removed post-synthesis using pyroglutamate aminopeptidase (pGAP).[6]
-
Problem 2: A major impurity with a mass loss of 18 Da is observed by LC-MS.
-
Probable Cause: Dehydration of the D-isoGln side-chain amide to a nitrile.
-
Solutions:
-
Change Coupling Reagent: Avoid carbodiimide-based coupling reagents like DIC.[1][7] Switch to a uronium/aminium (HBTU, HATU) or phosphonium (PyBOP) based reagent.[8][9]
-
Use Side-Chain Protection: Re-synthesize the peptide using Fmoc-D-isoGln(Trt)-OH to shield the side-chain amide from the coupling reagents.[1][4]
-
Optimize Coupling Conditions: Reduce the activation time and perform the coupling at a lower temperature (e.g., 0 °C) to minimize the rate of dehydration.
-
Problem 3: Low coupling efficiency or incomplete reaction when coupling this compound or the subsequent amino acid.
-
Probable Cause: Steric hindrance or peptide aggregation.[10]
-
Solutions:
-
Double Coupling: Perform a second coupling step to ensure the reaction goes to completion.
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU.[8]
-
Modify Synthesis Conditions:
-
Increase the coupling temperature.
-
Add chaotropic salts (e.g., LiCl) to the solvent to disrupt secondary structures.[10]
-
Use a solvent mixture with higher polarity, such as DMF/NMP.
-
-
Incorporate Backbone Modifications: For "difficult sequences" prone to aggregation, the use of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) in the peptide chain can disrupt aggregation.[5]
-
Data Presentation
Table 1: Impact of Coupling Reagents on Potential Side Reactions of this compound
| Coupling Reagent Class | Examples | Risk of Side-Chain Dehydration | General Coupling Efficiency | Notes |
| Carbodiimides | DIC, DCC | High[1][7] | Moderate to High | The use of additives like HOBt is recommended to reduce racemization but may not fully prevent dehydration. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Low[8][9] | High to Very High | HATU is generally considered more reactive and is a good choice for sterically hindered couplings.[8] |
| Phosphonium Salts | PyBOP, PyAOP | Low | High | Byproducts are generally non-toxic. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-isoGln(Trt)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-isoGln(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling.
-
Washing: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the dried peptide-resin with DCM.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. For peptides without other sensitive residues, a common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture and collect the filtrate. Add the filtrate dropwise to ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: Analytical HPLC for Side Product Detection
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
HPLC System: Use a C18 reversed-phase column.
-
Mobile Phases:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 95% B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm and 280 nm. Analyze the collected fractions by mass spectrometry to identify the molecular weights of the main product and any impurities.
Mandatory Visualizations
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry Detection of Glutamine-FMOC Ad-Hoc Derivative by Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. enovatia.com [enovatia.com]
- 12. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-isoGln-OH Coupling Optimization
Welcome to the technical support center for optimizing the coupling of Fmoc-D-isoGln-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the coupling of glutamine residues like this compound?
The main challenges during the coupling of glutamine derivatives are preventing undesirable side reactions and ensuring complete coupling. The side-chain amide of glutamine can undergo dehydration to form a nitrile or cyclize to form pyroglutamate, especially during activation.[1] To mitigate these issues, it is highly recommended to use a side-chain protected glutamine derivative, such as Fmoc-D-Gln(Trt)-OH, where the trityl (Trt) group shields the side-chain amide.[1][2] The bulky trityl group also enhances the solubility of the amino acid derivative in common SPPS solvents like DMF.[1]
Q2: What is the recommended coupling time and temperature for Fmoc-D-isoGln(Trt)-OH?
For standard couplings of Fmoc-Gln(Trt)-OH, a reaction time of 1-2 hours at room temperature is generally sufficient.[1][3] However, for sterically hindered sequences or if incomplete coupling is observed, the coupling time can be extended.[1] While elevated temperatures can increase coupling efficiency, they may also promote side reactions, so careful optimization is necessary if deviating from room temperature.[4][5]
Q3: Which coupling reagents are most effective for Fmoc-D-isoGln(Trt)-OH?
Commonly used and effective coupling reagents for Fmoc-protected amino acids, including glutamine derivatives, fall into two main categories: uronium/aminium salts and carbodiimides.
-
Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient activators.[1][6][7] They react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive ester intermediate.[3]
-
Carbodiimides: DIC, in combination with an additive like Oxyma or HOBt, is another widely used and effective method.[1][6] The additive helps to suppress racemization and improve coupling efficiency.[7][8]
Q4: How can I monitor the completion of the coupling reaction?
The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test).[1][4] A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling.[4] A negative result (yellow or colorless beads) suggests that the coupling is complete.[1][6]
Q5: What is "double coupling" and when should it be used?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid.[4][7] This is a common and effective strategy to drive the reaction to completion when an initial coupling is found to be incomplete (i.e., a positive Kaiser test).[4][7] It is particularly useful for sterically hindered amino acids or difficult sequences.[9]
Troubleshooting Guide
Issue: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test after the standard coupling time is a common issue in SPPS. Below is a systematic approach to troubleshoot incomplete coupling of Fmoc-D-isoGln(Trt)-OH.
| Possible Cause | Recommended Solution | Rationale |
| Steric Hindrance | 1. Extend the coupling time: Increase the reaction time to 4 hours or even overnight.[4][7] 2. Perform a double coupling: After washing the resin, repeat the coupling step with fresh reagents.[4][7] | Sterically hindered couplings require more time to proceed to completion. A second coupling increases the concentration of the activated amino acid, driving the reaction forward.[4][9] |
| Peptide Aggregation | 1. Switch to a different solvent: Use N-methyl-2-pyrrolidone (NMP) or add a chaotropic agent like LiCl to the DMF.[10] 2. Increase the temperature: Cautiously increase the coupling temperature (e.g., to 40-50°C).[4][9][11] | Aggregation of the growing peptide chain can block the N-terminal amine.[4] Different solvents or elevated temperatures can help to disrupt secondary structures and improve solvation.[4][10] |
| Suboptimal Reagent Activation | 1. Use a more potent coupling reagent: If using DIC/Oxyma, consider switching to HATU or HCTU.[7][12] 2. Check reagent quality: Ensure that all reagents (amino acid, coupling reagents, solvents) are fresh and of high purity.[7] | For difficult couplings, a more powerful activating agent may be required.[12] Degraded reagents will have reduced reactivity, leading to incomplete coupling.[7] |
| Insufficient Reagent Excess | Increase the excess of reagents: Use 3-5 equivalents of the Fmoc-amino acid and coupling reagents.[1][12] | A higher concentration of reactants can help to drive the equilibrium towards product formation, especially for difficult couplings.[12] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-isoGln(Trt)-OH using HBTU
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes.[1]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[1][6]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-isoGln(Trt)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin and agitate the mixture at room temperature for 1-2 hours.[1][3]
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, perform a second coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[12]
Protocol 2: Standard Coupling of Fmoc-D-isoGln(Trt)-OH using DIC/Oxyma
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-D-isoGln(Trt)-OH (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.[1]
-
Coupling Reaction: Add the amino acid/Oxyma solution to the deprotected peptide-resin, followed by the addition of DIC (3-5 equivalents).[1][6] Agitate the mixture at room temperature for 1-2 hours.[1]
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Visualizations
Caption: Standard workflow for the coupling of Fmoc-D-isoGln(Trt)-OH in SPPS.
Caption: Logical workflow for troubleshooting incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. digital.csic.es [digital.csic.es]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Removal from D-Isoglutamine
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to incomplete Nα-Fmoc (9-fluorenylmethyloxycarbonyl) deprotection of D-isoglutamine residues during solid-phase peptide synthesis (SPPS). Incomplete Fmoc removal can lead to the formation of deletion sequences and significantly impact the purity and yield of the final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a concern with D-isoglutamine?
Incomplete Fmoc deprotection is the failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from being coupled, resulting in peptides with missing residues, known as deletion sequences.[1] These impurities can be challenging to separate from the desired peptide, leading to reduced overall yield and purity.[2]
D-isoglutamine can be particularly susceptible to incomplete deprotection due to a combination of factors. The isoglutamine linkage, where the peptide bond is formed through the γ-carboxyl group, can create unique steric environments. Additionally, like other glutamine derivatives, it can be involved in peptide aggregation, which hinders reagent access to the Fmoc group.[2]
Q2: What are the primary causes of incomplete Fmoc removal from D-isoglutamine?
Several factors can contribute to inefficient Fmoc removal from D-isoglutamine:
-
Steric Hindrance: The bulky Fmoc group, combined with the side chain of D-isoglutamine and the growing peptide chain, can physically block the deprotection reagent (e.g., piperidine) from accessing the N-terminal amine.[2] The isopeptide linkage in isoglutamine may alter the peptide backbone conformation, potentially increasing this steric hindrance.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets, leading to aggregation on the solid support.[2] This aggregation can prevent the efficient penetration of solvents and reagents.[2]
-
Suboptimal Reagents and Protocols: The use of degraded or low-quality deprotection reagents, such as old piperidine solutions, can reduce deprotection efficiency.[1] Inadequate reaction times, insufficient reagent concentrations, or suboptimal temperatures can also lead to incomplete Fmoc removal.[1]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be in close proximity, which impedes reagent access.[1]
Q3: How can I detect if the Fmoc group has been incompletely removed from D-isoglutamine?
Several methods can be used to monitor the completeness of the Fmoc deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a rapid qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (intense blue color) indicates the presence of free primary amines, signifying a successful deprotection. A negative result (yellow or no color change) suggests that the Fmoc group is still attached.[1]
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal.[1][3] A slow or incomplete release of this adduct, observed by a persistent or slow-to-plateau absorbance reading at around 301 nm, indicates a difficult or incomplete deprotection.[3]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the final crude peptide by HPLC can reveal the presence of deletion sequences, which are peptides missing one or more amino acids.[1] Mass spectrometry can then be used to confirm the identity of these impurities by showing the expected mass of the peptide lacking the D-isoglutamine residue or subsequent amino acids.[1]
Q4: What is pyroglutamate formation and can it occur with D-isoglutamine during Fmoc deprotection?
Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamine or glutamic acid residue, resulting in the formation of a five-membered lactam ring.[4][5] This side reaction can occur under both acidic and basic conditions.[5][6] While it is most common with L-glutamine, it is plausible that D-isoglutamine at the N-terminus could also undergo this cyclization, especially during prolonged exposure to the basic conditions of Fmoc deprotection. Using a side-chain protecting group on the D-isoglutamine, such as the trityl (Trt) group, is a common strategy to prevent side-chain related side reactions.[7]
Troubleshooting Guide
If you suspect incomplete Fmoc removal from a D-isoglutamine residue, follow this troubleshooting workflow:
Data Presentation: Comparison of Fmoc Deprotection Reagents
The choice of deprotection reagent and conditions can significantly impact the efficiency of Fmoc removal, especially for sterically hindered residues like D-isoglutamine.
| Reagent Cocktail | Concentration | Typical Conditions | Advantages | Disadvantages |
| Piperidine in DMF | 20% (v/v) | 2 x 10 min at RT | Standard, well-established, cost-effective.[8] | Can be inefficient for difficult sequences; may promote aspartimide formation with adjacent Asp residues.[9] |
| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine (v/v) | 1 x 5-10 min at RT | Very fast and effective for sterically hindered residues and aggregating sequences.[9] | Strong basicity can increase the risk of side reactions like racemization.[10] |
| Piperazine/DBU in DMF | 5% Piperazine, 2% DBU (w/v, v/v) | < 1 min at RT | Rapid and efficient, considered a safer alternative to piperidine.[11][12] | May require optimization for specific sequences. |
| 4-Methylpiperidine (4MP) in DMF | 20% (v/v) | 2 x 10 min at RT | Similar performance to piperidine, may reduce side reactions in some cases.[13] | Less commonly used than piperidine. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.[1]
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove any residual reagents from the previous step.
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring the resin is fully submerged.
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.
-
Drain: Remove the deprotection solution by filtration.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.
Protocol 2: Enhanced Fmoc Deprotection using DBU
This protocol is recommended for sterically hindered amino acids or aggregating sequences where standard deprotection is incomplete.[2]
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Wash: Wash the resin with DMF (3 times).
-
Deprotection Cocktail: Prepare a solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF.
-
Deprotection: Add the DBU/piperidine cocktail to the resin and agitate at room temperature for 5-10 minutes. It is advisable to monitor the reaction progress carefully.
-
Drain: Remove the deprotection solution by filtration.
-
Final Wash: Wash the resin thoroughly with DMF (at least 6 times) to remove all traces of DBU and piperidine.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 3: Kaiser Test (Qualitative)
This test confirms the presence of free primary amines after deprotection.[1]
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).
-
Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).
-
Protocol 4: HPLC Analysis of Crude Peptide
This protocol outlines a general method for analyzing the purity of the crude peptide after cleavage from the resin.
-
Sample Preparation:
-
Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the dried crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used (e.g., 5% to 65% B over 30 minutes).
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Detection: UV absorbance at 214-220 nm.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Identify the main product peak and any impurity peaks (e.g., deletion sequences).
-
Calculate the purity of the crude peptide by dividing the area of the main peak by the total area of all peaks.
-
If necessary, collect fractions for mass spectrometry analysis to confirm the identity of the peaks.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ペプチドの固相合成 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization of D-Isoglutamine in SPPS
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization of D-isoglutamine during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, providing direct solutions to mitigate racemization.
Issue 1: High levels of diastereomeric impurity detected in the final peptide.
Possible Cause: Racemization of D-isoglutamine during the coupling step. Racemization is the conversion of a chiral amino acid from one enantiomer to another, leading to diastereomeric peptide impurities that can be difficult to separate and may alter the biological activity of your peptide.[1]
Solutions:
-
Optimize Coupling Reagents: The choice of coupling reagent is a critical factor.[1][2]
-
Avoid Onium Salts with Pre-activation: Onium salt reagents (e.g., HBTU, HATU) can promote racemization, especially with pre-activation in the presence of a base.[1] If using an onium salt, add the reagents to the resin without a pre-activation step to reduce racemization.[1]
-
Utilize Carbodiimides with Additives: A combination of a carbodiimide reagent like Diisopropylcarbodiimide (DIC) with a racemization-suppressing additive is highly recommended.[1] Additives such as HOBt, HOAt, and OxymaPure® act as activated ester intermediates that favor aminolysis over the formation of the problematic oxazolone intermediate.[1] OxymaPure® is often preferred due to its superior racemization suppression and enhanced safety profile.[1]
-
-
Evaluate the Base: The strength and steric hindrance of the base used can significantly impact racemization.
-
Switch to a Weaker Base: Strong bases like N,N-diisopropylethylamine (DIPEA) can promote racemization.[1] Consider replacing it with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][3]
-
Minimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed efficiently.[1][4]
-
-
Control Reaction Temperature: Elevated temperatures can increase the rate of racemization.[1][5]
-
Solvent Selection: The polarity of the solvent can influence racemization.
-
Consider Less Polar Solvents: A less polar solvent mixture, like CH₂Cl₂-DMF (1:1), may help reduce racemization, provided your reagents remain soluble.[1]
-
Issue 2: Racemization is observed despite using a carbodiimide and additive.
Possible Cause: The chosen additive may not be effective enough, or other reaction conditions are still promoting racemization.
Solutions:
-
Switch to a More Effective Additive: While HOBt is commonly used, HOAt and OxymaPure® are generally more effective at suppressing racemization.[1]
-
Re-evaluate Base and Temperature: Even with an effective additive, a strong base or high temperature can still lead to unacceptable levels of racemization. Ensure you are using the mildest possible conditions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of SPPS?
A1: Racemization is the process where a pure chiral amino acid, such as a D-amino acid, converts to its L-enantiomer, resulting in a mixture of stereoisomers.[1] In peptide synthesis, this leads to the formation of diastereomeric impurities which can be challenging to purify and can significantly impact the biological properties and therapeutic efficacy of the final peptide.[1]
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar enolate intermediate can then be re-protonated from either side, leading to a mixture of D and L configurations.[1]
Q3: Besides D-isoglutamine, which other amino acids are highly susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization under standard SPPS conditions.[1][7][8] Other amino acids like Serine (Ser) and Phenylalanine (Phe) can also be prone to racemization, especially under harsh conditions like high temperatures.[1]
Q4: How do coupling reagents influence racemization?
A4: The choice of coupling reagent is a critical factor.[1][2] Onium salt reagents (uronium/aminium and phosphonium) are efficient but can promote racemization, particularly with pre-activation in the presence of a base.[1] Carbodiimide reagents, such as DIC, when used with racemization-suppressing additives, are generally a safer choice for minimizing racemization.[1]
Q5: What is the role of additives like HOBt, HOAt, and OxymaPure®?
A5: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[1] They function by forming activated ester intermediates that are more reactive towards the amine component than towards the formation of the racemization-prone oxazolone intermediate.[1] HOAt and OxymaPure® are generally more effective at suppressing racemization than HOBt.[1]
Quantitative Data Summary
The following table summarizes the impact of different coupling reagents on the racemization of a sensitive amino acid, providing a guide for selecting the optimal reagents.
| Coupling Reagent/Method | Additive | Base | Racemization (%) | Reference |
| HBTU | - | DIPEA | High | [1] |
| HATU | - | DIPEA | High | [1] |
| DIC | HOBt | - | Low | [1] |
| DIC | HOAt | - | Very Low | [1] |
| DIC | OxymaPure® | - | Very Low | [1][7] |
| COMU | - | TMP/DMP | Negligible | [9] |
Note: The level of racemization can vary depending on the specific amino acid, sequence, and other reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling with Minimized Racemization
This protocol is recommended for coupling D-isoglutamine and other racemization-prone amino acids.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine solution in N,N-Dimethylformamide (DMF) (2 x 10 min).[1]
-
Washing: Thoroughly wash the resin with DMF (5-6 times).[1]
-
Amino Acid Activation and Coupling: a. In a separate reaction vessel, dissolve 3-5 equivalents of the N-α-Fmoc-protected D-isoglutamine in DMF. b. Add 3-5 equivalents of a racemization-suppressing additive (OxymaPure® is recommended).[1][4] c. Add 3-5 equivalents of DIC.[4] d. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[4] e. Add the activation mixture to the washed resin. f. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For highly sensitive amino acids, consider performing the coupling at 0°C.[1][4]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[4]
-
Monitoring: Check the completion of the coupling reaction using a qualitative test such as the ninhydrin test.
Protocol 2: Analytical Method for Detecting Racemization
A common method to determine the extent of racemization involves the synthesis of model diastereomeric peptides and their analysis by HPLC.[2]
-
Synthesis of Model Peptides:
-
Synthesize a model tripeptide containing the D-amino acid of interest, for example, Ac-Phe-D-Isoglutamine-Leu-NH₂.
-
Synthesize the corresponding diastereomer with the L-amino acid, Ac-Phe-L-Isoglutamine-Leu-NH₂.
-
-
HPLC Analysis:
-
Develop an HPLC method that can separate the two diastereomeric peptides. A C18 column with a gradient of acetonitrile in water with 0.1% TFA is a common starting point.
-
Analyze the crude peptide product from your synthesis.
-
Co-inject the crude product with a small amount of the synthesized L-diastereomer to confirm the identity of the impurity peak.
-
-
Quantification: The percentage of racemization can be calculated from the peak areas of the desired D-peptide and the L-diastereomer impurity in the HPLC chromatogram.
Visualizations
Caption: Mechanism of racemization during peptide coupling.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mesalabs.com [mesalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Improving yield for cleavage of D-isoglutamine peptides from resin
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the cleavage of D-isoglutamine-containing peptides from solid-phase synthesis resins.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Peptide Yield After Cleavage
Question: My final peptide yield is significantly lower than expected after cleavage and precipitation. What are the common causes and how can I improve the yield?
Answer: Low peptide yield is a frequent issue that can arise from several factors. Below is a systematic guide to troubleshooting this problem.
-
Incomplete Cleavage: The peptide may not be fully cleaved from the resin.
-
Solution: Standard cleavage times of 2-3 hours may be insufficient, especially for sterically hindered peptides or certain resin linkers.[1] It is recommended to perform a small-scale trial to optimize the cleavage time.[2] After your standard cleavage, you can perform a qualitative Kaiser test on the resin beads to detect remaining primary amines, which would indicate residual peptide still attached to the support.[3] If the test is positive, re-subject the resin to fresh cleavage cocktail.
-
-
Peptide Adsorption to Resin: The cleaved peptide can sometimes adsorb to the resin beads.
-
Solution: Ensure you wash the resin thoroughly with fresh Trifluoroacetic Acid (TFA) after the initial filtration and combine the filtrates to recover any adsorbed peptide.[1]
-
-
Inefficient Precipitation: The choice and handling of the precipitation solvent are critical.
-
Solution: Use cold methyl tert-butyl ether (MTBE), as it is often preferred for peptide precipitation.[1] Ensure you use a sufficient volume (8-10 times the volume of the TFA filtrate) and that it is adequately chilled (e.g., -20°C).[1][4] For peptides that are difficult to precipitate, reducing the volume of TFA under a gentle stream of nitrogen before adding ether can be effective.[5]
-
-
Peptide Solubility: Highly hydrophobic or very short peptides may not precipitate well in ether.[6][7]
Issue 2: Poor Purity or Presence of Side-Products in Mass Spectrometry
Question: My mass spectrometry analysis shows multiple unexpected peaks, indicating side reactions have occurred. How can I minimize these?
Answer: Side reactions during TFA cleavage are often caused by reactive cationic species generated from protecting groups. The key to preventing this is using an appropriate scavenger cocktail tailored to your peptide's sequence.
-
Side-Chain Alkylation: Residues like Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys) are highly susceptible to modification by carbocations (e.g., t-butyl cations).[2][8]
-
Solution: The choice of scavengers is crucial. Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cations often used to protect the side-chain amide of Gln and Asn.[4][6][8] For peptides containing Trp, Met, or Cys, more complex cocktails containing scavengers like 1,2-ethanedithiol (EDT), thioanisole, or phenol are necessary to prevent side reactions.[8][9][10]
-
-
Dehydration of Gln/Asn Side Chain: The side-chain amide of glutamine or asparagine can undergo dehydration.[8]
-
Incomplete Deprotection: You may see peaks corresponding to the peptide with protecting groups still attached.
Quantitative Data: Cleavage Cocktail Performance
The selection of a cleavage cocktail has a significant impact on the final purity of the crude peptide. The table below summarizes the effectiveness of common cocktails for peptides containing sensitive residues. While specific data for D-isoglutamine is limited, the principles derived from L-glutamine and other sensitive residues are directly applicable.
| Cleavage Cocktail | Composition (v/v) | Target Residues & Purpose | Crude Purity (Typical) | Reference |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose; for peptides without highly sensitive residues. TIS scavenges Trt groups. | 70-85% | [4] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | "Universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).[2] | 80-95% | |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% DMS / 1.5% NH₄I (w/w) | Specifically designed to minimize oxidation of Methionine residues.[10] | >90% (for Met-peptides) | [10] |
| TFA / EDT / TIS / H₂O | 94% TFA / 2.5% EDT / 1% TIS / 2.5% H₂O | Good for Cys-containing peptides to prevent S-tert-butylation. | ~88% | [4] |
Note: Crude purity is highly sequence-dependent. Data is adapted from studies on various model peptides and should be used as a general guide.[4][8]
Experimental Protocols
Protocol 1: Standard Cleavage for D-Isoglutamine Peptides
This protocol is suitable for peptides synthesized on acid-labile resins (e.g., Wang, Rink Amide) that do not contain highly sensitive residues other than the Trt-protected D-isoglutamine.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF, followed by a final wash with methanol. Dry the resin completely under a high vacuum for at least 2 hours.[4]
-
Cleavage Cocktail Preparation: In a certified fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, use a mixture of 95% TFA, 2.5% deionized water, and 2.5% Triisopropylsilane (TIS) .[1]
-
Cleavage Reaction: Place the dry resin in a suitable reaction vessel. Add the cleavage cocktail (a minimum of 10 mL per gram of resin).[8] Stopper the vessel and allow the reaction to proceed at room temperature with occasional gentle agitation for 2-3 hours.
-
Peptide Isolation: Filter the resin using a sintered glass funnel and collect the filtrate into a centrifuge tube. Wash the resin twice more with a small amount of fresh TFA and combine the filtrates to ensure complete recovery.[4]
-
Precipitation: Add the combined TFA filtrate dropwise to a 10-fold volume of ice-cold methyl tert-butyl ether (MTBE) while gently vortexing. A white precipitate of the peptide should form.[1]
-
Peptide Collection & Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold ether to remove scavengers and dissolved protecting groups.
-
Drying: Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.
Protocol 2: Post-Cleavage Kaiser Test for Residual Peptide
Use this protocol to confirm if the cleavage reaction went to completion.
-
Sample Preparation: After cleavage and filtration, take a small sample of the resin beads (5-10 mg) and wash them thoroughly with DCM and dry them.
-
Reagent Addition: Place the dried beads in a small glass test tube. Add 2-3 drops each of the following reagents:
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 0.001 M KCN in pyridine.[3]
-
-
Heating: Heat the test tube to 100°C for 5 minutes.[3]
-
Interpretation:
-
Positive Result (Incomplete Cleavage): The resin beads and solution turn a deep blue or purple, indicating the presence of primary amines from un-cleaved peptide.[3]
-
Negative Result (Complete Cleavage): The solution and beads remain colorless or turn a faint yellow, indicating successful cleavage.[3]
-
Visual Guides
Caption: A simplified workflow for peptide cleavage from resin.
Caption: A logic diagram for troubleshooting low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Hydrophobic D-Isoglutamine Peptides
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with hydrophobic D-isoglutamine peptides. These peptides often exhibit complex purification profiles due to a combination of poor solubility, a high tendency for aggregation, and stereochemical considerations.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the purification of hydrophobic D-isoglutamine peptides, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Problem | Potential Cause | Recommended Solution |
| 1. Poor or No Peptide Solubility in Aqueous Buffers | High hydrophobicity of the peptide sequence.[1] Formation of secondary structures (e.g., β-sheets) leading to aggregation.[1] | Solvent Selection: Start by attempting to dissolve a small amount of the peptide in deionized water. If unsuccessful, sequentially try solvents with increasing organic content. A common strategy is to dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or 100% Acetonitrile (ACN) and then slowly dilute it with the initial mobile phase buffer.[2][3] pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the solvent away from the pI can increase net charge and improve solubility. For peptides with basic residues, a slightly acidic solvent (e.g., containing 0.1% Trifluoroacetic Acid - TFA) may help.[2] Chaotropic Agents: For severely aggregated peptides, consider using chaotropic agents like 6 M Guanidinium Hydrochloride (GdnHCl) or Urea in the initial solubilization step. Ensure compatibility with your HPLC system and downstream applications.[1] |
| 2. Broad, Tailing, or Split Peaks in RP-HPLC | Peptide Aggregation on the Column: The hydrophobic nature of the peptide can cause it to aggregate on the stationary phase.[1] | Optimize HPLC Conditions: Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve solubility, reduce mobile phase viscosity, and enhance peak shape. Shallow Gradient: Employ a shallower elution gradient, especially around the expected retention time of the peptide, to improve separation from closely eluting impurities.[1] Lower Sample Load: Reduce the amount of peptide injected onto the column to prevent overloading and on-column aggregation. |
| Secondary Interactions with the Column: Residual silanol groups on the silica-based stationary phase can interact with the peptide, leading to peak tailing. | Mobile Phase Modifiers: Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize interactions with free silanols. | |
| Presence of Diastereomers: The presence of a D-isoglutamine residue can lead to the formation of diastereomeric impurities during synthesis that may have very similar retention times to the target peptide. | High-Resolution Chromatography: Utilize a high-resolution analytical column and optimize the gradient to resolve these closely eluting species. Sometimes, changing the organic modifier (e.g., from acetonitrile to isopropanol or n-propanol) can alter selectivity and improve separation.[1] | |
| 3. Low Peptide Recovery After Purification | Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase or surfaces of the HPLC system. | Change Stationary Phase: If using a C18 column, consider a less hydrophobic stationary phase like C8 or C4.[1] System Passivation: Passivating the HPLC system with a strong acid can help reduce non-specific adsorption to metallic surfaces.[1] |
| Precipitation: The peptide may be precipitating out of solution during the purification process. | Solvent Optimization: As with solubility issues, ensure the mobile phase composition maintains peptide solubility throughout the run. Using solvents like isopropanol or n-propanol in the mobile phase can enhance the solubility of very hydrophobic peptides.[1] | |
| 4. Co-elution of Impurities | Similar Hydrophobicity of Impurities: Deletion sequences or by-products from synthesis may have very similar hydrophobic properties to the target peptide. | Orthogonal Purification Methods: If RP-HPLC is insufficient, consider a secondary purification step using a different separation principle, such as Ion-Exchange Chromatography (IEX) if the peptide has a net charge, or Hydrophilic Interaction Liquid Chromatography (HILIC).[1][4] Alternative Ion-Pairing Agents: While TFA is standard, using a more hydrophobic ion-pairing agent like Heptafluorobutyric Acid (HFBA) can alter selectivity and potentially resolve co-eluting impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying hydrophobic D-isoglutamine peptides?
A1: The main difficulties stem from their tendency to aggregate and their poor solubility in common purification solvents.[1][5][6] The high content of hydrophobic amino acids promotes the formation of secondary structures like β-sheets, leading to aggregation.[1] The presence of a D-amino acid can introduce diastereomeric impurities that are difficult to separate, and the isoglutamine structure may influence folding and aggregation in unique ways.
Q2: How can I prevent my hydrophobic peptide from aggregating during purification?
A2: To mitigate aggregation, you can:
-
Work at low concentrations: Dilute the sample before loading it onto the chromatography column.
-
Use Chaotropic Agents: Agents like 6 M urea or guanidinium hydrochloride can disrupt the hydrogen bonds that lead to aggregation.[1] However, ensure they are compatible with your downstream applications.
-
Optimize Solvent Conditions: The use of organic solvents like DMSO, DMF, or NMP during sample preparation can inhibit aggregation.[5] Adding isopropanol or n-propanol to the mobile phase can also improve solubility during the chromatographic run.[1]
-
Adjust the pH: Moving the pH away from the peptide's isoelectric point (pI) can increase its net charge and reduce aggregation through electrostatic repulsion.
Q3: My peptide seems to be irreversibly stuck to the C18 column. What should I do?
A3: This is a common issue with highly hydrophobic peptides. Consider the following:
-
Column Wash: After your gradient, wash the column with a strong, non-polar solvent like 100% isopropanol to elute strongly bound material.[1]
-
Change Column Chemistry: A C18 column might be too hydrophobic. Switching to a C8, C4, or even a phenyl-hexyl stationary phase can reduce the strength of the hydrophobic interactions and allow for elution of your peptide.[1]
Q4: Are there alternatives to RP-HPLC for purifying very hydrophobic peptides?
A4: Yes, for peptides that are extremely difficult to purify by RP-HPLC, alternative methods can be considered:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be effective for peptides that are not well-retained by reversed-phase columns.[1][4]
-
Precipitation and Washing: For some highly problematic peptides, a non-chromatographic method involving precipitation in water followed by washing with a solvent like diethyl ether can be used to remove scavengers and yield a purer product.[6]
-
Ion-Exchange Chromatography (IEX): This method is useful if the peptide has a net charge that can be exploited for separation.[4]
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic D-Isoglutamine Peptide
-
Peptide Solubilization: a. Attempt to dissolve the lyophilized peptide in HPLC-grade water with 0.1% TFA to a concentration of 1-5 mg/mL. b. If insoluble, add acetonitrile (ACN) dropwise until the peptide dissolves. c. For extremely insoluble peptides, dissolve in a minimal volume of DMSO (e.g., 10-20 µL) and then dilute with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size). For highly hydrophobic peptides, a C8 or C4 column may be more suitable.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A typical starting gradient would be 5-65% Mobile Phase B over 30-60 minutes. For better resolution of closely eluting impurities, a shallower gradient (e.g., 0.5-1% change in B per minute) is recommended.
-
Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV detection at 214 nm or 220 nm.
-
Column Temperature: 40-60°C.
-
-
Fraction Collection and Analysis: a. Collect fractions corresponding to the main peak. b. Analyze the purity of the collected fractions by analytical RP-HPLC. c. Pool the pure fractions and lyophilize to obtain the final product.
Protocol 2: Disaggregation of Polyglutamine-like Peptides
For peptides that show significant aggregation, a pre-treatment step can be beneficial. This protocol is adapted from methods used for highly aggregating polyglutamine peptides.[7][8]
-
Dissolution in TFA/HFIP: a. Dissolve the peptide in a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP). b. Sonicate for 15-30 minutes to ensure complete dissolution. c. Incubate at room temperature for 1-2 hours.
-
Solvent Evaporation: a. Evaporate the TFA/HFIP solvent under a stream of nitrogen gas.
-
Reconstitution: a. Re-dissolve the peptide in the desired aqueous buffer for purification or downstream applications.
Visualizations
Caption: Workflow for the purification of hydrophobic D-isoglutamine peptides.
Caption: Troubleshooting decision tree for peptide purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Fmoc-D-isoGln-OH stability and proper storage conditions
Welcome to the Technical Support Center for Fmoc-D-isoGln-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in your experiments. Here you will find frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to adhere to proper storage conditions. Like most Fmoc-protected amino acids, its stability is primarily affected by temperature, moisture, and light.
| Storage Duration | Temperature | Additional Conditions | Rationale |
| Long-Term | -20°C or lower | Tightly sealed, opaque container in a desiccator. | Minimizes degradation reactions and ensures maximum shelf life. |
| Short-Term | 2-8°C | Tightly sealed, opaque container in a desiccator. | Suitable for temporary storage, but colder temperatures are preferred for extended periods. |
Q2: How should I handle this compound upon receiving it and during use?
A2: Proper handling is critical to prevent contamination and degradation:
-
Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation, as moisture can lead to hydrolysis.
-
Inert Atmosphere: For weighing and aliquoting, it is best practice to work in a controlled environment with low humidity or under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid Contamination: Use clean, dry spatulas and equipment.
-
Light Protection: Minimize exposure to direct light. The fluorenyl group of the Fmoc moiety is UV-active and can be susceptible to photodegradation.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is generally soluble in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS).[1]
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble[1] | Standard solvent for SPPS. Ensure it is high-purity and amine-free. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Can be a good alternative to DMF, especially for sequences prone to aggregation. |
| Dimethyl sulfoxide (DMSO) | Soluble[1] | Useful for preparing stock solutions, but may not be ideal as the primary solvent in some automated synthesizers. |
| Water | Less soluble[1] | The hydrophobic Fmoc group limits solubility in aqueous solutions. |
Q4: What are the potential degradation pathways for this compound?
A4: Degradation can occur at two main sites: the Fmoc group and the D-isoglutamine side chain.
-
Fmoc Group Instability: The Fmoc group is labile to basic conditions. Premature deprotection can occur if the compound is exposed to bases, including residual piperidine from previous synthesis steps or impurities in solvents like DMF.[2]
-
Side Chain Reactions:
-
Hydrolysis: The amide group on the isoglutamine side chain can undergo hydrolysis under strongly acidic or basic conditions, converting it to a carboxylic acid.
-
Pyroglutamate Formation: If this compound is at the N-terminus of a peptide, the side chain can potentially cyclize with the N-terminal amine to form a pyroglutamate residue, especially under acidic or basic conditions and at elevated temperatures.[3][4] This results in a blocked N-terminus.
-
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of this compound
Symptom: Positive Kaiser test (blue/purple beads) after a coupling step with this compound, or mass spectrometry data showing a deletion of the D-isoGln residue.
| Possible Cause | Recommended Solution | Rationale |
| Suboptimal Activation | * Use a more potent coupling reagent (e.g., HATU, HCTU instead of HBTU). * Ensure the use of an appropriate base (e.g., DIPEA or Collidine) in the correct stoichiometry. * Pre-activate the this compound with the coupling reagent for a few minutes before adding it to the resin. | The carboxylic acid of this compound needs to be efficiently activated to form a reactive ester for coupling. Stronger activating agents can overcome slower reaction kinetics. |
| Steric Hindrance | * Perform a "double coupling" by repeating the coupling step with fresh reagents. * Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight). | The growing peptide chain or the resin itself can create a sterically hindered environment, slowing down the coupling reaction. |
| Peptide Aggregation | * Switch the synthesis solvent from DMF to NMP. * Incorporate chaotropic salts (e.g., LiCl) in the coupling and deprotection steps. * Synthesize at a slightly elevated temperature (e.g., 40-50°C), monitoring for potential side reactions. | Hydrophobic sequences can aggregate on the resin, blocking access to the N-terminal amine. NMP is often better at disrupting secondary structures.[5] |
Issue 2: Unexpected Side Products Related to D-isoGln
Symptom: Mass spectrometry analysis reveals unexpected masses, such as the addition of water or loss of ammonia, or the desired peptide is not observed, and a blocked N-terminus is suspected.
| Possible Cause | Recommended Solution | Rationale |
| Pyroglutamate Formation | * If D-isoGln is at the N-terminus, minimize the time the N-terminal amine is free, especially in the presence of residual base or during cleavage. * Use milder coupling conditions and avoid elevated temperatures. * During purification, maintain a pH between 6.0 and 7.0.[4] | N-terminal glutamic acid and glutamine residues are known to cyclize to form pyroglutamate, which blocks the N-terminus.[3][4] This is influenced by pH and temperature. |
| Side-chain Hydrolysis | * Ensure that cleavage from the resin is performed with a fresh, high-quality cleavage cocktail (e.g., TFA-based). * Avoid prolonged exposure to harsh acidic or basic conditions during workup and purification. | The amide on the isoglutamine side chain can be hydrolyzed to a carboxylic acid under harsh conditions. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol outlines a general method for determining the purity of this compound powder.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm or 301 nm (for the Fmoc group).
-
-
Data Analysis:
-
The purity is calculated by determining the area of the main peak relative to the total area of all peaks in the chromatogram.[6]
-
Visualizations
Caption: Key factors influencing the stability of this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
References
Best TFA cleavage cocktail for D-isoglutamine-containing peptides
Technical Support Center: D-Isoglutamine Peptide Cleavage
This guide provides troubleshooting and best practices for the trifluoroacetic acid (TFA)-mediated cleavage of synthetic peptides containing D-isoglutamine, a residue prone to specific side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to watch for when cleaving D-isoglutamine-containing peptides?
A1: The most significant side reaction is the formation of a glutarimide ring.[1][2][3] This occurs when the side-chain amide of the isoglutamine residue attacks the backbone carbonyl group, creating a stable six-membered ring. This modification results in a mass loss of 18 Da (the loss of water) and can be difficult to separate from the desired peptide. This reaction is sequence-dependent and can disrupt the peptide's structure and function.[1][3]
Q2: My HPLC analysis shows a major peak with a mass loss of 18 Da. Is this glutarimide formation?
A2: It is highly likely. Glutarimide formation is a common issue with peptides containing glutamic acid or its derivatives, leading to the observed mass loss.[2][4] This side reaction can occur under the acidic conditions of TFA cleavage. To confirm, isolation and characterization of the side product by mass spectrometry (MS/MS) and NMR would be necessary.
Q3: Can I use a standard TFA cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS) for my D-isoglutamine peptide?
A3: While a standard cocktail may work for some robust sequences, it is often not optimal for D-isoglutamine-containing peptides due to the risk of glutarimide formation.[5][6] The strongly acidic environment of 95% TFA can promote this side reaction. A modified cocktail with a reduced TFA concentration or alternative scavengers is generally recommended to suppress this pathway.
Q4: What is the recommended TFA cleavage cocktail to minimize glutarimide formation?
A4: To suppress glutarimide formation, a less aggressive cleavage cocktail is advisable. While direct studies on D-isoglutamine are limited, strategies for minimizing related side reactions in sensitive peptides can be adapted. A two-stage cleavage approach has proven effective for other sensitive residues.[7][8] This involves an initial treatment with a milder TFA concentration followed by a shorter treatment with a higher concentration. Including scavengers that can quench reactive species without promoting cyclization is also critical.[5][9]
Troubleshooting Guide
Issue: Low yield of the desired peptide and a significant side product detected by HPLC/MS.
| Symptom | Potential Cause | Recommended Solution |
| A major impurity peak is observed with a mass loss of 18 Da relative to the target peptide. | Glutarimide Formation: The D-isoglutamine side-chain amide has cyclized with the peptide backbone.[1][2] | Modify the Cleavage Cocktail: Use a less acidic cocktail or a two-stage cleavage protocol (see Protocol 2 below). Reducing the reaction time and temperature can also help minimize the side reaction. |
| Multiple unexpected peaks are present in the chromatogram. | Incomplete Deprotection or Other Side Reactions: Standard side reactions such as alkylation of Trp, Met, or Cys may be occurring alongside glutarimide formation.[4][5] | Use a Comprehensive Scavenger Mix: Employ a robust scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) to protect other sensitive residues during cleavage.[5][10][11] |
Comparative Data on Cleavage Cocktails
| Cleavage Cocktail | Composition (v/v/v) | Primary Application & Remarks |
| Standard Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose for peptides without highly sensitive residues.[5][6] High risk of glutarimide formation. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Protects against a wide range of side reactions on Trp, Met, Cys, and Arg residues.[5][10][11] The lower TFA concentration may help reduce glutarimide formation. |
| Two-Stage Cleavage | Varies (e.g., Stage 1: 70% TFA; Stage 2: 80-90% TFA) | A strategy developed to minimize side reactions like S-tert-butylation on Cysteine, which may be adapted to reduce glutarimide formation by controlling acid exposure.[7][8] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage (High-Risk for D-isoglutamine)
This protocol is for general-purpose cleavage and is provided for reference.
-
Resin Preparation: Wash the dried peptide-resin (100 mg) thoroughly with dichloromethane (DCM) and dry under vacuum for 1 hour.[5]
-
Cocktail Preparation: In a fume hood, prepare a fresh solution of 95% TFA, 2.5% deionized water, and 2.5% Triisopropylsilane (TIS).[5][6]
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Agitate gently at room temperature for 2-3 hours.[9]
-
Peptide Isolation: Filter the resin and collect the TFA solution. Wash the resin twice with a small volume of fresh TFA.[5]
-
Precipitation: Add the collected TFA filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the peptide.[6]
-
Washing & Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet twice with cold ether. Dry the peptide pellet under vacuum.[6][9]
Protocol 2: Recommended Two-Stage Cleavage for D-isoglutamine Peptides
This modified protocol is designed to minimize glutarimide formation by reducing the initial acid concentration and overall exposure time.
-
Resin Preparation: Wash and dry the peptide-resin (100 mg) as described in Protocol 1.
-
Stage 1 Cleavage Cocktail: Prepare a fresh cocktail of 70% TFA / 5% TIS / 5% H₂O / 10% Thioanisole / 10% Dimethylsulfide (DMS) .
-
Stage 1 Reaction: Add the Stage 1 cocktail (2 mL) to the resin and agitate at room temperature for 30 minutes.[7][8]
-
Stage 2 Reaction: Add neat TFA to the mixture to bring the final TFA concentration to approximately 80-85%. Continue to agitate for an additional 90-120 minutes.
-
Peptide Isolation, Precipitation, and Drying: Follow steps 4-6 from Protocol 1.
Visual Guides
Caption: Standard experimental workflow for TFA cleavage and peptide isolation.
Caption: Troubleshooting logic for D-isoglutamine cleavage side reactions.
References
- 1. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Fmoc-D-isoGln-OH and Fmoc-L-isoGln-OH in Peptide Structure and Function
For researchers and professionals in peptide chemistry and drug development, the selection of appropriate amino acid stereoisomers is a critical determinant of the final peptide's structure, stability, and biological activity. This guide provides an objective, data-driven comparison of Fmoc-D-isoGln-OH and Fmoc-L-isoGln-OH, focusing on their respective impacts on peptide conformation, proteolytic stability, and immunological activity, particularly concerning the innate immune receptor NOD2.
Structural and Functional Overview
This compound and Fmoc-L-isoGln-OH are enantiomers of the fluorenylmethyloxycarbonyl (Fmoc) protected form of isoglutamine, an isomer of glutamine where the side-chain amide is attached to the γ-carboxyl group. The key distinction lies in the stereochemistry at the α-carbon. The L-isomer (Fmoc-L-isoGln-OH) represents the naturally occurring configuration in proteins, while the D-isomer (this compound) is the non-natural counterpart. The incorporation of a D-amino acid into a peptide chain composed of L-amino acids can profoundly influence its properties.
Impact on Peptide Structure and Stability
The introduction of a D-amino acid, such as D-isoglutamine, into a peptide sequence is a well-established strategy to enhance resistance to enzymatic degradation.[1][2] Endogenous proteases are stereospecific for L-amino acids, and the presence of a D-isomer can sterically hinder or completely prevent proteolytic cleavage at or near the modification site.[1]
While specific comparative studies on the secondary structure of peptides containing D- versus L-isoglutamine are not extensively detailed in the reviewed literature, the introduction of a D-amino acid is known to disrupt canonical secondary structures like α-helices and β-sheets formed by L-amino acids. This can lead to the formation of unique turn structures or more flexible regions within the peptide.
Anticipated Performance Comparison:
| Feature | This compound | Fmoc-L-isoGln-OH | Rationale |
| Proteolytic Stability | High | Low | D-amino acids confer resistance to degradation by proteases that are specific for L-amino acids.[1] |
| Secondary Structure | Can disrupt canonical L-amino acid structures (α-helices, β-sheets); may induce unique turns. | Compatible with standard peptide secondary structures. | The different stereochemistry of the D-isomer alters the peptide backbone conformation. |
Comparative Biological Activity: The Role in NOD2 Signaling
A significant body of research highlights the critical role of D-isoglutamine's stereochemistry in innate immunity. Specifically, the D-isomer is an essential component of muramyl dipeptide (MDP), the minimal immunologically active component of bacterial cell wall peptidoglycan.[3][4] MDP is recognized by the intracellular pattern recognition receptor, nucleotide-binding oligomerization domain 2 (NOD2).[3][4][5]
Activation of NOD2 by MDP containing D-isoglutamine triggers a signaling cascade that is crucial for the host's antibacterial defense. Conversely, peptides containing L-isoglutamine are inactive in this context.[6][7]
Quantitative Comparison of NOD2 Activation and Binding:
| Parameter | Peptide with D-isoGln (MDP) | Peptide with L-isoGln | Reference |
| NOD2 Agonistic Activity | Active | Inactive | [3][6][7] |
| Binding Affinity (KD) to NOD2 | 51 ± 18 nM | 150 ± 24 nM | [8] |
| Induction of Pro-inflammatory Cytokines (e.g., IL-8, IL-1β, IL-6) | Significant Induction | No Induction | [3][9][10] |
The data clearly indicates that while both isomers can bind to NOD2, the D-isoglutamine-containing ligand exhibits a significantly higher affinity and is the only one capable of productively activating the receptor to elicit a downstream immune response.[6][8] The D-configuration of isoglutamine is fundamental for the implementation of the regulatory activity of muramyl peptides.[11]
Signaling Pathway and Experimental Workflows
The activation of the innate immune system by D-isoglutamine-containing peptides follows a well-defined signaling pathway.
Caption: NOD2 signaling pathway activated by MDP containing D-isoglutamine.
The experimental workflow to compare the biological activity of peptides containing this compound versus Fmoc-L-isoGln-OH typically involves peptide synthesis followed by cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pnas.org [pnas.org]
- 6. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muramyl dipeptide analogues as potentiators of the antitumor action of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Coupling Reagents for Fmoc-D-isoGln-OH: HBTU vs. HCTU vs. HATU
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant of success. The efficiency of peptide bond formation, the purity of the final product, and the preservation of stereochemical integrity are all profoundly influenced by the choice of activator. This guide provides an objective comparison of the performance of three common uronium-based coupling reagents—HBTU, HCTU, and HATU—with a focus on their application for the coupling of Fmoc-D-isoGln-OH.
While direct comparative experimental data for the coupling of this compound is not extensively published, this guide draws upon established knowledge of these reagents' performance with other challenging amino acids and peptide sequences to provide a robust framework for informed decision-making.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent is typically evaluated based on several key performance indicators: coupling efficiency (yield), the purity of the resulting peptide, and the extent of racemization. Aminium/uronium salts like HBTU, HCTU, and HATU are known for their high reactivity and efficiency, leading to shorter coupling times and high yields.[1]
HATU and HCTU, which are based on the 1-hydroxy-7-azabenzotriazole (HOAt) additive, generally exhibit faster kinetics and lower racemization compared to HBTU, which is based on 1-hydroxybenzotriazole (HOBt).[1] The synthesis of the acyl carrier protein (ACP) fragment (65-74), a well-established benchmark for evaluating coupling reagent performance due to its inherent difficulty, demonstrates the superior performance of HATU and HCTU in terms of final product purity.[2][3]
Table 1: Performance of HBTU, HCTU, and HATU in the Synthesis of the Difficult Sequence ACP (65-74)
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization |
| HBTU | Aminium/Uronium Salt | 20-60 minutes[1] | Lower Purity (more deletion products observed)[2] | Low[1] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes[1] | Higher Purity (comparable to HATU)[3] | Very Low[1] |
| HATU | Aminium/Uronium Salt | 15-45 minutes[1] | Higher Purity (fewer deletion products observed)[2] | Very Low[1] |
Considerations for this compound Coupling
The coupling of glutamine derivatives like this compound presents specific challenges. The side-chain amide can undergo dehydration to form a nitrile or cyclize to form pyroglutamate, particularly during the activation step.[4] The use of a side-chain protecting group, such as a trityl (Trt) group, is crucial to prevent these side reactions.[4]
The choice of coupling reagent can also influence the extent of these side reactions. The higher reactivity of HATU and HCTU can lead to faster and more efficient coupling, which may minimize the time the activated amino acid is susceptible to side reactions.
Experimental Protocols
The following are generalized protocols for the coupling of an Fmoc-protected amino acid on a solid support using HBTU, HCTU, and HATU. The specific equivalents of reagents may need to be optimized for the particular resin and peptide sequence.
Protocol 1: Coupling using HBTU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF.[5]
-
Amino Acid Activation and Coupling: In a separate vessel, dissolve this compound (2.0 equivalents based on resin substitution) and HBTU (2.0 equivalents) in DMF.[6] Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[6] Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 20-60 minutes at room temperature.[1]
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a Kaiser test (a negative result indicates a complete reaction). Once complete, drain the reaction solution and wash the resin thoroughly with DMF.[7]
Protocol 2: Coupling using HCTU
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling: In a separate vessel, dissolve this compound (2.0 equivalents) in DMF and add it to the resin.[8] Add a 1.0 M solution of HCTU (2.0 equivalents) and DIPEA (4.0 equivalents) to the resin.[8]
-
Reaction: Agitate the reaction mixture for 15-45 minutes at room temperature.[1]
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Protocol 3: Coupling using HATU
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling: In a separate vessel, dissolve this compound (4 equivalents), HATU (3.8 equivalents), and HOAt (4 equivalents) in DMF.[5] Add DIPEA (8 equivalents) to the solution. Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 15-45 minutes at room temperature.[1]
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow for solid-phase peptide synthesis and the activation mechanism of the coupling reagents.
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Caption: Activation of Fmoc-amino acids by HBTU, HCTU, and HATU.
Conclusion
The choice of coupling reagent for the incorporation of this compound is a critical decision that impacts the overall success of the synthesis. For routine and non-challenging sequences, the more cost-effective HBTU may provide satisfactory results. However, for more demanding syntheses, such as long peptides or sequences prone to aggregation, the higher reactivity and efficiency of HCTU and HATU are advantageous.[1] HATU, in particular, has demonstrated superior performance in minimizing deletion products in difficult sequences.[2] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, balancing factors such as cost, desired purity, and the complexity of the peptide sequence.
References
A Comparative Guide to Mass Spectrometry Analysis for Confirming D-isoglutamine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of non-canonical amino acids, such as D-isoglutamine, within protein therapeutics and biological systems are critical for understanding protein structure, function, and degradation pathways. Mass spectrometry has emerged as the gold standard for this analysis, offering a suite of powerful techniques. This guide provides an objective comparison of leading mass spectrometry-based methods for confirming D-isoglutamine incorporation, supported by experimental data and detailed protocols.
Comparison of Mass Spectrometry-Based Methods
The confirmation of D-isoglutamine incorporation presents a unique analytical challenge due to the existence of its structural isomer, L-glutamine, and the isobaric L-isoglutamine. Successful differentiation requires high-resolution mass spectrometry and specialized fragmentation techniques. The following table summarizes and compares key methodologies.
| Method | Principle | Advantages | Limitations | Typical Application |
| Deuterium Labeling with LC-MS/MS | Chemical derivatization that specifically labels the α-carbon of isoaspartate and isoglutamate residues with deuterium, resulting in a measurable mass shift.[1][2][3][4] | - Unequivocal identification of isoglutamine residues.[1][2][3][4]- Can distinguish between L- and D-isoforms.[1]- Applicable to both simple and complex protein mixtures.[1][2] | - Requires chemical derivatization steps which may introduce artifacts if not carefully controlled.- Data interpretation can be challenging for large peptides (>2000 Da) in complex mixtures.[1] | Characterization of therapeutic proteins, stability studies, and analysis of protein aging. |
| Electron Capture Dissociation (ECD) / Electron Transfer Dissociation (ETD) | Fragmentation techniques that induce specific backbone cleavages, generating diagnostic c+57 and z-57 fragment ions for isoaspartate, with analogous ions expected for isoglutamine.[5] | - Provides direct sequence information and localization of the modification.- Can differentiate between aspartate and isoaspartate.[5] | - Not all instruments are equipped with ECD/ETD capabilities.- Fragmentation efficiency can be sequence-dependent. | Top-down and middle-down proteomics for precise localization of isomerization. |
| Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD) | Fragmentation methods that primarily cleave peptide bonds, leading to characteristic shifts in the relative intensities of b and y ions around the isomerized residue.[6][7] | - Widely available on most tandem mass spectrometers.- Can provide relative quantification of isomers based on fragment ion ratios.[6] | - Differentiation can be ambiguous without synthetic standards.- Does not directly distinguish between L- and D-isoforms. | Routine peptide mapping and impurity profiling of synthetic peptides and protein digests. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) - MS/MS | Chromatographic separation of isomers based on polarity, coupled with mass spectrometric detection.[8][9] | - Can achieve baseline or partial separation of α- and γ-glutamyl peptides.[8]- Compatible with standard LC-MS/MS workflows. | - Resolution of isomers can be challenging and may not be complete.[8]- Requires careful optimization of chromatographic conditions. | Analysis of isomeric peptides in food ingredients and biotherapeutics. |
Experimental Protocols
Deuterium Labeling for Isoglutamine Identification
This method relies on the chemical properties of the isopeptide bond to facilitate deuterium incorporation at the α-carbon of the isoglutamine residue.
Protocol:
-
Sample Preparation: Dissolve the peptide or protein sample in a mixture of D₂O and pyridine (1:3, v/v).[1][2] For a control, prepare a parallel sample in H₂O and pyridine.
-
Derivatization: Add acetic anhydride to the sample and incubate at room temperature for 30 minutes.[1][2]
-
Quenching: Dry the sample to remove excess reagents.
-
Hydrazine Treatment: Resuspend the dried sample in a 0.35 wt % hydrazine solution in water and incubate for 30 minutes at room temperature.[1][2]
-
LC-MS/MS Analysis: Analyze the resulting peptide solution by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Compare the mass spectra of the D₂O- and H₂O-treated samples. A mass shift of +1 Da in the D₂O-treated sample for a specific peptide indicates the presence of an isoglutamine (or isoaspartate) residue.[1][2] MS/MS fragmentation will confirm the location of the deuterium label.[2]
LC-MS/MS with Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that is particularly useful for preserving post-translational modifications and identifying labile functional groups.
Protocol:
-
Protein Digestion: Digest the protein sample into peptides using a suitable protease (e.g., trypsin).
-
LC Separation: Separate the peptides using a reversed-phase or HILIC column coupled to the mass spectrometer.
-
Mass Spectrometry: Acquire data in a data-dependent mode, selecting precursor ions for ETD fragmentation.
-
Data Analysis: Search the resulting MS/MS spectra for diagnostic fragment ions characteristic of isoglutamine. For isoaspartate, these are c+57 and z-57 ions.[5] Analogous fragments are expected for isoglutamine.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows described.
Caption: Workflow for Deuterium Labeling of Isoglutamine.
Caption: Workflow for ETD-based Isoglutamine Analysis.
Concluding Remarks
The choice of mass spectrometry method for confirming D-isoglutamine incorporation depends on the specific research question, the available instrumentation, and the complexity of the sample. For unequivocal identification, deuterium labeling offers a robust chemical approach.[1][2][3][4] For precise localization within the protein sequence, fragmentation methods like ECD and ETD are unparalleled.[5] Conventional CID/HCD remains a valuable tool for initial screening and relative quantification, especially when coupled with chromatographic separation.[6][7] By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals.
References
- 1. Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Isoaspartome | Fourier Transform Mass Spectrometry Lab [bumc.bu.edu]
- 6. Analysis of isoaspartate in peptides by electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
- 8. Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. halocolumns.com [halocolumns.com]
Comparative NMR Spectroscopy Analysis for the Characterization of Fmoc-D-isoGln-OH and Its Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate characterization of raw materials is paramount to ensure the integrity and purity of the final peptide product. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of Fmoc-D-isoGln-OH against common alternative glutamine derivatives: Fmoc-L-Gln(Trt)-OH, Fmoc-L-Gln-OH, and Boc-D-Gln-OH.
While specific, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in the surveyed literature, this guide presents the available data for its alternatives and offers a detailed experimental protocol that can be applied for its characterization. The comparative data is essential for identifying these compounds, assessing their purity, and understanding the influence of different protecting groups on their spectral properties.
Comparison of ¹H and ¹³C NMR Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for Fmoc-L-Gln(Trt)-OH, Fmoc-L-Gln-OH, and Boc-D-Gln-OH. These values are compiled from various sources and should be used as a reference. Actual chemical shifts can vary depending on the solvent, concentration, and instrument used.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| Fmoc-L-Gln(Trt)-OH | Fmoc group: 7.8-7.2 (m, Ar-H), 4.4-4.2 (m, CH, CH₂) Gln moiety: ~4.1 (m, α-CH), 2.4-1.9 (m, β-CH₂, γ-CH₂) Trt group: 7.5-7.1 (m, Ar-H) | Fmoc group: ~156 (C=O), 144-120 (Ar-C), ~67 (CH₂), ~47 (CH) Gln moiety: ~173 (COOH), ~54 (α-CH), ~32 (γ-CH₂), ~28 (β-CH₂) Trt group: ~145 (Ar-C), ~71 (C-Trt) |
| Fmoc-L-Gln-OH | Fmoc group: 7.77-7.30 (m, Ar-H), 4.38-4.22 (m, CH, CH₂) Gln moiety: 4.15 (m, α-CH), 2.29-1.90 (m, β-CH₂, γ-CH₂) | Fmoc group: 156.5 (C=O), 143.8, 141.3, 127.6, 127.0, 125.1, 120.0 (Ar-C), 66.7 (CH₂), 47.1 (CH) Gln moiety: 174.5 (COOH), 173.9 (side chain C=O), 53.6 (α-CH), 31.5 (γ-CH₂), 27.2 (β-CH₂) |
| Boc-D-Gln-OH | Boc group: 1.45 (s, 9H, t-butyl) Gln moiety: 4.1-4.0 (m, α-CH), 2.4-1.9 (m, β-CH₂, γ-CH₂) | Boc group: 156.0 (C=O), 80.0 (quaternary C) Gln moiety: 175.0 (COOH), 178.0 (side chain C=O), 53.0 (α-CH), 32.0 (γ-CH₂), 28.0 (β-CH₂) |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible NMR data for comparison.
1. Sample Preparation:
-
Weigh 5-10 mg of the amino acid derivative.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄). The choice of solvent can affect chemical shifts, with DMSO-d₆ often being a good choice for Fmoc-protected amino acids due to its excellent solubilizing properties.[1]
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.[2]
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Reference: Use tetramethylsilane (TMS) as an internal standard (0 ppm) for both ¹H and ¹³C NMR. If using a solvent with a known residual peak, it can be used for referencing.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR characterization of Fmoc-protected amino acids.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Logical Relationship of Protecting Groups and NMR Shifts
The choice of protecting group (Fmoc or Boc) and side-chain protection (Trt) has a predictable effect on the NMR spectrum. The following diagram illustrates these relationships.
Caption: Influence of protecting groups on expected NMR signals.
References
A Comparative Guide to the Biological Activity of D- versus L-Isoglutamine Peptides
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of amino acids is a pivotal determinant of a peptide's structure, stability, and biological function. While nature predominantly utilizes L-amino acids, the strategic incorporation of their D-enantiomers is a cornerstone of modern peptide drug design. This guide provides an objective, data-supported comparison of the biological activities of peptides containing D-isoglutamine versus their L-isoglutamine counterparts, with a focus on enzymatic stability and immunomodulatory activity.
Enzymatic Stability: The D-Isomer Advantage
One of the most significant and well-established differences between D- and L-amino acid-containing peptides is their susceptibility to enzymatic degradation. Peptides composed of L-amino acids are readily cleaved by endogenous proteases, leading to a short in-vivo half-life. The incorporation of D-amino acids, including D-isoglutamine, provides a powerful mechanism to overcome this limitation.[1][2][3]
Proteases have active sites that are stereospecific for L-amino acids.[4] Introducing a D-amino acid creates a stereochemical mismatch that sterically hinders the enzyme's ability to bind and cleave the adjacent peptide bonds.[2][4] This resistance to proteolysis dramatically enhances the peptide's stability and bioavailability.[1][5][6]
Table 1: Comparative Enzymatic Stability of L-Peptides vs. D-Amino Acid-Containing Analogs This table summarizes experimental data demonstrating the increased half-life of peptides when L-amino acids are substituted with D-amino acids.
| Peptide Pair | D-Amino Acid Content | Assay Conditions | Half-life (D-Peptide) | Half-life (L-Peptide) | Fold Increase in Stability | Reference |
| Peptide 2D vs. 2L | 31% D-amino acids | Human serum at 37°C | > 24 hours | 5.0 hours | > 4.8 | [7] |
| Peptide 18D vs. 18L | 38% D-amino acids | Human serum at 37°C | > 24 hours | 15.5 hours | > 1.5 | [7] |
| MUC2 Epitope Peptide | D-amino acids in flanks | Human serum (diluted) | > 48 hours (90% intact) | ~2 hours (10% intact) | > 24 | [8] |
Immunomodulatory Activity: The Case of NOD2 Activation
A striking example of stereospecific biological activity is the recognition of muramyl dipeptide (MDP) by the intracellular pattern recognition receptor, NOD2. MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine ) is the minimal bioactive component of bacterial peptidoglycan and a potent activator of the innate immune system.[9][10][11]
Crucially, the biological activity of MDP is strictly dependent on the D-configuration of the isoglutamine residue. Experimental studies have consistently shown that substituting D-isoglutamine with L-isoglutamine completely abrogates the ability of the peptide to stimulate NOD2 and trigger downstream inflammatory responses, such as NF-κB activation.[9][12] While both the natural (L,D) and unnatural (L,L) stereoisomers of MDP can enter the cell, only the natural form is active, demonstrating that receptor recognition, not cellular uptake, is the stereoselective determinant.[12]
Table 2: Stereospecificity of NOD2 Receptor Activation by MDP Analogs This table presents data on the differential activation of the NOD2 pathway by MDP and its L-isoglutamine-containing stereoisomer.
| Compound | Structure | Cell Line | Assay | Result | Reference |
| MDP (Natural Isomer) | N-Ac-Mur-L-Ala-D-iGln | HEK293T-hNOD2 | NF-κB Reporter (Luciferase) | Strong Activation (EC₅₀ ~10-20 nM) | [12][13][14] |
| MDP (L,L-Isomer) | N-Ac-Mur-L-Ala-L-iGln | HEK293T-hNOD2 | NF-κB Reporter (Luciferase) | No Activation | [12] |
Experimental Protocols
Detailed and validated methodologies are essential for the accurate comparison of D- and L-isoglutamine peptides.
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
This protocol determines the half-life of a peptide in a biologically relevant matrix.[15][16]
-
Preparation:
-
Reconstitute lyophilized peptides (both D- and L-isomers) in an appropriate buffer (e.g., PBS, pH 7.4) to create stock solutions (e.g., 1 mg/mL).
-
Thaw pooled human serum and pre-warm to 37°C in a water bath.
-
-
Incubation:
-
Spike a defined volume of human serum with the peptide stock solution to a final concentration (e.g., 10-100 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
-
Reaction Quenching & Protein Precipitation:
-
Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile or 10% trichloroacetic acid) to stop enzymatic activity and precipitate serum proteins.
-
Vortex the sample vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
-
Analysis:
-
Data Interpretation:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the peptide's half-life (t₁/₂) by fitting the data to a one-phase decay model.
-
Protocol 2: Cell-Based NOD2 Activation Assay
This assay quantifies the ability of a peptide to activate the NOD2 signaling pathway.[13][18]
-
Cell Culture and Transfection:
-
Cell Stimulation:
-
Plate the transfected or reporter cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test peptides (D- and L-isoglutamine analogs) and positive controls (e.g., commercial MDP).
-
Add the peptide solutions to the cells and incubate for a defined period (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase substrate and immediately measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to the control reporter (if applicable).
-
Plot the normalized relative light units (RLU) against the peptide concentration.
-
Determine the half-maximal effective concentration (EC₅₀) for each active peptide.
-
Conclusion and Implications for Drug Development
The comparative analysis of D- versus L-isoglutamine peptides reveals critical differences in their biological activity, driven by their distinct stereochemistry.
-
D-Isoglutamine Peptides: The incorporation of D-isoglutamine is a highly effective strategy for enhancing peptide stability against proteolytic degradation, a crucial attribute for developing viable peptide therapeutics.[6][20] Furthermore, in specific contexts like innate immunity, the D-isomer is an absolute requirement for receptor recognition and biological function, as exemplified by the interaction of MDP with NOD2.[12]
-
L-Isoglutamine Peptides: While often susceptible to degradation, L-isoglutamine peptides represent the natural configuration for interaction with most endogenous biological systems. Their activity is essential in contexts where the target receptor or enzyme has evolved to recognize L-amino acids.
For drug development professionals, the choice between D- and L-isoglutamine is not arbitrary but a strategic decision based on the therapeutic goal. If the objective is to create a long-lasting peptide that resists degradation, or to specifically target a receptor evolved to recognize D-amino acids (as in the case of mimicking bacterial components), the D-isomer is the superior choice. Conversely, if the goal is to mimic an endogenous L-peptide's function, the L-isomer is necessary, and stability must be enhanced through other means. This understanding allows for the rational design of more stable, specific, and effective peptide-based drugs.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05807G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. archives.ijper.org [archives.ijper.org]
- 18. invivogen.com [invivogen.com]
- 19. biocompare.com [biocompare.com]
- 20. lifetein.com [lifetein.com]
Validating NOD2 Receptor Binding: A Comparative Guide to Synthetic MDP Analogues
For Researchers, Scientists, and Drug Development Professionals
The Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is a critical intracellular pattern recognition receptor that detects muramyl dipeptide (MDP), a conserved component of bacterial peptidoglycan.[1][2][3] This recognition triggers innate immune responses essential for host defense. Synthetic analogues of MDP are invaluable tools for dissecting NOD2 signaling, developing novel vaccine adjuvants, and designing immunomodulatory therapeutics.[2][4] This guide provides a comparative analysis of synthetic MDP analogues, detailing their NOD2 binding and activation profiles, and presents the experimental protocols necessary for their validation.
NOD2 Signaling Pathway
Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (RICK) through homophilic CARD-CARD interactions.[1][2][5][6] This complex initiates downstream signaling cascades, primarily activating the NF-κB and MAPK pathways.[1][6] The translocation of NF-κB to the nucleus results in the transcription of a wide array of pro-inflammatory and antimicrobial genes.[1][2]
Comparison of MDP Analogues for NOD2 Binding and Activation
The efficacy of synthetic MDP analogues can be quantified through direct binding assays or functional cellular assays that measure downstream signaling. Modifications to the MDP structure, such as at the D-iso-glutamine residue or the L-alanine residue, can significantly alter NOD2 activation.[2][7] Below is a summary of quantitative data for select MDP analogues.
| MDP Analogue | Assay Type | Measurement | Result | Reference |
| MDP-(D) (Biologically Active) | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 51 ± 18 nM | [8][9] |
| MDP-(L) (Diastereomer) | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 150 ± 24 nM | [8][9] |
| MDP(D-Glu2)-OCH3 | NF-κB Luciferase Reporter | Relative Activation vs. MDP | ~5-fold higher activation at 1 ng/mL | [7] |
| MDP(D-Val1) | NF-κB Luciferase Reporter | Relative Activation vs. MDP | Inactive | [7] |
| Amidated M. leprae MDP | HEK-NOD2 Reporter Assay | Relative Activation vs. Synthetic MDP | More potent activator at 0.01-0.1 µg/mL | [3] |
Key Experimental Protocols
Validating the interaction between a synthetic MDP analogue and the NOD2 receptor requires robust and reproducible experimental methods. The two most common approaches are direct biophysical measurement of binding and cell-based functional assays.
NOD2-NF-κB Reporter Assay
This cell-based assay quantitatively assesses the ability of an MDP analogue to activate the NOD2 signaling pathway by measuring the activity of a downstream reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB promoter.[7][10]
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded in 96-well plates.[10]
-
Cells are co-transfected with an expression plasmid for human NOD2 and a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).[9] A control plasmid (e.g., Renilla luciferase) is often included for normalization.[9]
-
-
Stimulation with MDP Analogues:
-
After 24 hours of incubation post-transfection, the cell culture medium is replaced.
-
Synthetic MDP analogues are serially diluted to the desired concentrations and added to the wells. Include a positive control (standard MDP) and a negative control (vehicle).[10]
-
The cells are incubated with the compounds for an additional 12-18 hours.[9][10]
-
-
Signal Detection and Analysis:
-
Following stimulation, cells are lysed according to the reporter assay manufacturer's protocol (e.g., using a luciferase assay reagent).
-
The luminescence (for luciferase) or absorbance (for SEAP) is measured using a plate reader.[10]
-
Data is normalized to the control reporter activity. The results are often plotted as a dose-response curve to determine the EC50 value or compared as relative activation at a fixed concentration.
-
Surface Plasmon Resonance (SPR) Binding Assay
SPR is a label-free biophysical technique used to measure real-time binding interactions between molecules. It provides quantitative data on binding affinity (KD), and association/dissociation kinetics.[8][11]
Methodology:
-
Protein Expression and Purification:
-
A tagged version of human NOD2 (e.g., Flag-tagged) is expressed in a suitable system, such as baculovirus-infected insect cells (Sf21).[8][11]
-
The protein is purified from cell lysates using affinity chromatography. The integrity and folding of the purified protein should be confirmed by methods like circular dichroism spectroscopy.[8]
-
-
Chip Preparation and Ligand Immobilization:
-
An MDP analogue, typically one with a functional group like a primary amine (e.g., 6-amino-MDP), is covalently coupled to the surface of a sensor chip (e.g., a CM5 chip).[11]
-
The chip surface is first activated (e.g., with NHS/EDC), followed by the injection of the MDP analogue. Remaining active sites are then deactivated (e.g., with ethanolamine).[8] A reference channel is prepared similarly but without the MDP analogue to subtract non-specific binding.
-
-
Binding Analysis:
-
Purified NOD2 protein is prepared in a series of concentrations in a suitable running buffer. The pH of the buffer can be critical, with maximal binding often observed between pH 5.0 and 6.5.[8][9]
-
The NOD2 solutions are injected sequentially over the reference and ligand-immobilized surfaces at a constant flow rate.
-
The binding response is measured in real-time as a change in resonance units (RU).
-
The chip surface is regenerated between injections using a mild acidic or basic solution to remove bound protein.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., a 1:1 steady-state affinity model) using analysis software.
-
This analysis yields the equilibrium dissociation constant (KD), which is a measure of binding affinity.[9]
-
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 5. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 6. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
A Comparative Guide to Coupling Additives for Fmoc-D-isoGln-OH Reactions
In the landscape of solid-phase peptide synthesis (SPPS), the efficient incorporation of amino acid residues is critical for the successful synthesis of the target peptide. The coupling of Fmoc-D-isoGln-OH, an isomer of glutamine, presents unique challenges, including the potential for side reactions such as dehydration of the side-chain amide to form a nitrile, and racemization. The choice of coupling additive plays a pivotal role in mitigating these risks and ensuring high coupling efficiency and purity of the final product. This guide provides a comparative analysis of common coupling additives used in conjunction with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) for the activation of this compound.
While direct quantitative data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on the closely related Fmoc-Gln(Trt)-OH, which shares similar side-chain reactivity. The primary coupling additives considered in this comparison are 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
Performance Comparison of Coupling Additives
The selection of a coupling additive is a balance between reactivity, suppression of side reactions, and cost. The following table summarizes the performance of HOBt and Oxyma in the context of coupling glutamine derivatives, based on established knowledge in the field of peptide synthesis.
| Feature | HOBt (1-Hydroxybenzotriazole) | Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) | References |
| Coupling Efficiency | Good | Excellent | [1][2] |
| Suppression of Racemization | Effective | Highly Effective | [1][3] |
| Prevention of Nitrile Formation | Effective | Highly Effective | [4] |
| Safety Profile | Potentially explosive in anhydrous form | Non-explosive and considered safer | [5] |
| Byproducts | Benzotriazole-related byproducts | Oxime-related byproducts, generally considered easier to remove | |
| Cost | Generally lower | Generally higher |
Key Insights:
-
Oxyma consistently demonstrates superior performance in terms of both coupling efficiency and the suppression of racemization when compared to HOBt.[1][2] This is attributed to the formation of a more reactive and stable active ester with the Fmoc-amino acid.[1]
-
Both additives are effective in preventing the dehydration of the glutamine side chain to a nitrile, a critical consideration for this compound.[4]
-
From a safety perspective, Oxyma is the preferred reagent due to the explosive nature of anhydrous HOBt.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible results in peptide synthesis. The following are generalized protocols for the coupling of this compound using DIC with either HOBt or Oxyma as an additive. These protocols are based on standard procedures for Fmoc-Gln(Trt)-OH and can be adapted for this compound.[4][6]
Protocol 1: Coupling with DIC/HOBt
-
Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Activation and Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of DIC (3-5 equivalents).
-
Reaction: The reaction mixture is agitated at room temperature for 1-2 hours.
-
Monitoring: The completion of the reaction is monitored using a qualitative method like the Kaiser test.[6]
-
Washing: Upon completion, the resin is washed thoroughly with DMF.
Protocol 2: Coupling with DIC/Oxyma
-
Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.
-
Activation and Coupling: Add the this compound/Oxyma solution to the resin, followed by the addition of DIC (3-5 equivalents).
-
Reaction: The reaction mixture is agitated at room temperature for 1-2 hours.
-
Monitoring: The completion of the reaction is monitored using a qualitative method like the Kaiser test.[6]
-
Washing: Upon completion, the resin is washed thoroughly with DMF.
Visualizing the Process: Experimental Workflow and Reaction Mechanism
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow of an SPPS coupling reaction and the proposed mechanism of activation by carbodiimides in the presence of coupling additives.
General workflow for a solid-phase peptide synthesis (SPPS) coupling cycle.
Mechanism of carbodiimide-mediated coupling with additives.
References
A Researcher's Guide to Assessing the Enantiomeric Purity of Fmoc-D-isoGln-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the stereochemical integrity of amino acid building blocks is paramount. The presence of even minor enantiomeric impurities can significantly impact the biological activity, safety, and overall quality of the final peptide therapeutic. This guide provides a comprehensive comparison of analytical methods for assessing the enantiomeric purity of N-α-Fmoc-D-isoglutamine (Fmoc-D-isoGln-OH), a crucial derivative in the synthesis of specialized peptides.
Introduction to Enantiomeric Purity Analysis
The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). However, the inherent chirality of amino acids necessitates rigorous quality control to quantify and control the presence of the undesired L-enantiomer in D-amino acid derivatives. The expected enantiomeric purity for commercially available Fmoc-protected amino acids is typically greater than 99.0% enantiomeric excess (ee), with some applications requiring purity levels of ≥99.8% ee.[1] Achieving this level of precision requires highly sensitive and accurate analytical techniques.
This guide focuses on a comparative analysis of the most robust and widely used methods for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Techniques
Chiral HPLC stands as the gold standard for the enantioselective analysis of Fmoc-protected amino acids due to its high resolution, robustness, and the wide availability of chiral stationary phases (CSPs).[1][2] However, alternative methods such as SFC, GC, and CE offer distinct advantages in terms of speed, sensitivity, or reduced solvent consumption. The choice of method often depends on available instrumentation, required sensitivity, and sample throughput.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | Chiral CE |
| Principle | Differential partitioning between a chiral stationary phase and a liquid mobile phase.[2] | Differential partitioning using a supercritical fluid (e.g., CO₂) as the primary mobile phase. | Separation of volatile, derivatized enantiomers on a chiral stationary phase in the gas phase.[2] | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the electrolyte.[2] |
| Sample Preparation | Direct injection of the dissolved sample. | Direct injection of the dissolved sample. | Derivatization to volatile esters is required.[2] | Direct injection of the dissolved sample. |
| Typical Chiral Selector | Polysaccharide-based (e.g., cellulose, amylose) or macrocyclic glycopeptide CSPs.[1] | Polysaccharide-based CSPs. | Chiral capillary columns (e.g., Chirasil-Val). | Cyclodextrins added to the background electrolyte.[2] |
| Resolution (Rs) | > 1.5 (baseline) is commonly achieved.[1] | Comparable or sometimes superior to HPLC. | Potentially higher than HPLC. | High separation efficiency. |
| Analysis Time | < 25 minutes.[1] | Generally faster than HPLC. | Variable, depends on derivatization and GC program. | Fast separations are possible. |
| Limit of Detection | As low as 0.05% for the minor enantiomer.[2] | Comparable to HPLC. | High sensitivity, especially with a mass spectrometer. | High sensitivity, low sample volume required. |
| Key Advantages | Robust, reliable, wide applicability, direct analysis.[1] | Fast separations, reduced organic solvent consumption. | Very high resolution, high sensitivity with MS detection. | High efficiency, minimal sample and solvent consumption. |
| Key Limitations | Higher solvent consumption compared to SFC. | Requires specialized instrumentation. | Derivatization is time-consuming and a potential source of error/racemization.[2] | Can be less robust for routine QC than HPLC. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of chiral separation methods. Below are representative experimental protocols for each technique.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on a general method for the separation of Fmoc-amino acids using polysaccharide-based chiral stationary phases, which have shown broad success.[1]
-
Objective: To achieve baseline separation of this compound and its L-enantiomer.
-
Instrumentation:
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Trifluoroacetic Acid (TFA).
-
Water, HPLC grade.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile / Water / TFA (e.g., 60:40:0.1 v/v/v). The exact ratio may need to be optimized. Degas the mobile phase before use.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis: The enantiomeric purity is calculated from the relative peak areas of the D- and L-isomers. The enantiomeric excess (% ee) can be determined using the formula: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC, often providing faster and more efficient separations.
-
Objective: To separate the enantiomers of this compound using SFC.
-
Instrumentation:
-
SFC system with a UV detector and back-pressure regulator.
-
Chiral Column: A polysaccharide-based column such as Daicel Chiralpak IA, IC, or Phenomenex Lux Cellulose-2.
-
-
Reagents:
-
Supercritical CO₂.
-
Methanol (MeOH) or Ethanol (EtOH) as a co-solvent.
-
-
Procedure:
-
Mobile Phase: A mixture of supercritical CO₂ and a modifier (e.g., Methanol) in a ratio of 80:20 (v/v).
-
Sample Preparation: Dissolve the sample in the co-solvent (e.g., Methanol).
-
Chromatographic Conditions:
-
Flow Rate: 2-4 mL/min.
-
Outlet Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
Detection: UV at 220 nm or 265 nm.
-
-
Data Analysis: Calculate enantiomeric purity from the peak areas, similar to the HPLC method.
-
Chiral Gas Chromatography (GC)
This method requires derivatization to make the Fmoc-amino acid volatile.
-
Objective: To separate the derivatized enantiomers of isoGln.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column (e.g., Chirasil-Val).
-
-
Reagents:
-
Esterification agent (e.g., HCl in isopropanol).
-
Acylating agent (e.g., Trifluoroacetic anhydride).
-
Organic solvent (e.g., Dichloromethane).
-
-
Procedure:
-
Derivatization:
-
First, the Fmoc group must be removed.
-
The free amino acid is then esterified (e.g., to its isopropyl ester).
-
Finally, the amino group is acylated (e.g., with trifluoroacetic anhydride). This multi-step process must be carefully controlled to prevent racemization.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C).
-
Carrier Gas: Helium or Hydrogen.
-
Detector Temperature: 250 °C (FID) or as per MS requirements.
-
-
Data Analysis: Quantify the enantiomeric ratio by comparing the peak areas of the derivatized D- and L-isoglutamine.
-
Visualizing the Workflow
To better understand the process of assessing enantiomeric purity, the following diagrams illustrate the general workflow for chiral HPLC analysis and a decision tree for selecting the appropriate analytical method.
Caption: Workflow for assessing enantiomeric purity by Chiral HPLC.
Caption: Decision tree for selecting an enantiomeric purity analysis method.
Conclusion
For the routine and reliable determination of the enantiomeric purity of this compound, Chiral HPLC is the recommended method due to its high accuracy, robustness, and the commercial availability of a wide range of effective chiral stationary phases. Polysaccharide-based CSPs, in particular, have demonstrated excellent performance in resolving Fmoc-amino acid enantiomers.[1] While Chiral SFC presents a compelling alternative with benefits in speed and sustainability, and Chiral GC and CE offer advantages for specific applications, Chiral HPLC remains the most established and widely validated technique for quality control in peptide synthesis. Researchers should select the method that best aligns with their specific analytical requirements and available instrumentation.
References
UPLC vs. HPLC: A Comparative Guide for Purity Analysis of D-isoglutamine Peptides
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a critical aspect of quality control and efficacy. The choice of analytical technique for purity assessment can significantly impact the speed and accuracy of results. This guide provides an objective comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of peptides, with considerations for those containing D-isoglutamine.
High-Performance Liquid Chromatography (HPLC) has long been the industry standard for analyzing the purity of synthetic peptides.[1] However, Ultra-Performance Liquid Chromatography (UPLC), a newer development, offers significant improvements in speed, resolution, and sensitivity.[2][3] UPLC systems utilize columns with smaller particle sizes (typically 1.7 µm) and operate at higher pressures than traditional HPLC systems.[4][5] This fundamental difference leads to more efficient separations and a range of benefits for peptide analysis.[5]
Performance Comparison: UPLC vs. HPLC
The primary advantages of UPLC over HPLC for peptide analysis include significantly faster separation times, enhanced resolution for complex samples, higher peak capacity, and increased sensitivity.[4][6] These improvements are a direct result of the smaller particle sizes used in UPLC columns, which reduces band broadening and allows for the use of higher flow rates without a loss of resolving power.[3] Furthermore, UPLC typically requires smaller sample volumes and consumes less solvent, leading to cost savings and environmental benefits.[4]
A summary of the key performance differences is presented in the table below:
| Performance Metric | UPLC | HPLC |
| Analysis Time | Significantly shorter (up to 9-10 times faster)[3][4] | Longer |
| Resolution | Higher, allowing for better separation of closely eluting impurities[2][3] | Lower, may result in overlapping peaks[2] |
| Peak Capacity | Increased, more peaks can be resolved in a single run[6][7] | Limited[6] |
| Sensitivity | Generally higher due to narrower peaks[3][4] | Lower |
| Solvent Consumption | Reduced[4][6] | Higher |
| System Backpressure | High (up to 15,000 psi)[4][5] | Lower (up to 6,000 psi)[4] |
| Column Particle Size | < 2 µm (typically 1.7 µm)[4][5] | 3-5 µm[4] |
Experimental Protocols
While the specific conditions for analyzing D-isoglutamine peptides may require optimization, the following are representative reversed-phase protocols for UPLC and HPLC purity analysis.
UPLC Experimental Protocol (Representative)
-
System: An ultra-performance liquid chromatography system.[1]
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: 15-65% B over 8 minutes.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Detection: UV at 214 nm and 280 nm.[8]
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 0.5 mg/mL and filter through a 0.22 µm filter.[1]
HPLC Experimental Protocol (Representative)
-
System: A high-performance liquid chromatography system.[8]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: 5-60% B over 20 minutes.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30–45°C.[8]
-
Detection: UV at 214 nm for the peptide backbone and 280 nm for aromatic residues.[8]
-
Sample Preparation: Solubilize the peptide in an appropriate solvent (e.g., 0.1% TFA in water or acetonitrile), centrifuge, and filter before injection.[8]
Workflow for Peptide Purity Analysis
The general workflow for peptide purity analysis using either UPLC or HPLC is similar, with the primary differences being the instrumentation and the resulting speed and quality of the separation.
Conclusion
For the purity analysis of D-isoglutamine peptides, UPLC offers substantial advantages over traditional HPLC.[3] The increased speed, resolution, and sensitivity make it a superior choice for high-throughput screening, in-process monitoring, and final quality control.[2] While HPLC remains a robust and reliable technique, UPLC provides a more efficient and powerful platform for modern peptide analysis, enabling faster method development and more confident characterization of peptide purity.[6][9] The choice between the two will ultimately depend on the specific analytical needs, available instrumentation, and desired throughput.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. UHPLC is the future for Peptide Mapping: Here’s why! - LabMal [labmal.com]
- 7. waters.com [waters.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Advanced Applications & Derivative Synthesis
Application Note: Chemo-Immunotherapeutic Conjugate of Paclitaxel and Muramyl Dipeptide
Solid-Phase Synthesis of Novel Immunoadjuvants Using Fmoc-D-isoGln-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the solid-phase synthesis of novel immunoadjuvants based on the muramyl dipeptide (MDP) structure, utilizing Fmoc-D-isoGln-OH as a key building block. MDP is the minimal bioactive component of bacterial peptidoglycan responsible for its immunostimulatory properties.[1][2] Synthetic MDP analogs are potent activators of the innate immune system, primarily through the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[3][4][5][6] Activation of the NOD2 signaling pathway in antigen-presenting cells (APCs) leads to the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and enhances the adaptive immune response, making these molecules valuable as vaccine adjuvants and immunomodulatory agents.[1][7][8][9][10]
The use of solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry offers a robust and efficient method for the preparation of a diverse library of MDP analogs with high purity.[11] This approach allows for the systematic modification of the peptide and sugar moieties to optimize biological activity and pharmacokinetic properties.
Signaling Pathway
The primary mechanism of action for MDP-based immunoadjuvants is the activation of the NOD2 signaling cascade. Upon binding of MDP to the leucine-rich repeat (LRR) domain of cytosolic NOD2, a conformational change is induced, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[3][4][5] This interaction, mediated by their respective caspase activation and recruitment domains (CARDs), triggers a signaling cascade involving the ubiquitination of RIPK2 and the recruitment of the TAK1 (Transforming growth factor-β-Activated Kinase 1) complex.[3][5] Activated TAK1 then phosphorylates the IKK (IκB Kinase) complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the transcription factor NF-κB, which translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[3][5]
Caption: NOD2 Signaling Pathway
Experimental Protocols
Solid-Phase Synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine
This protocol describes the synthesis of the parent immunoadjuvant, N-acetylmuramyl-L-alanyl-D-isoglutamine, on a solid support.
Materials:
-
Wang Resin
-
Fmoc-D-isoGln(Trt)-OH
-
Fmoc-L-Ala-OH
-
1-O-benzyl-4,6-O-benzylidene-N-acetylmuramic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
First Amino Acid Coupling (Fmoc-D-isoGln(Trt)-OH):
-
Pre-activate Fmoc-D-isoGln(Trt)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling (Fmoc-L-Ala-OH):
-
Pre-activate Fmoc-L-Ala-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 3.
-
-
Coupling of N-acetylmuramic acid:
-
Couple 1-O-benzyl-4,6-O-benzylidene-N-acetylmuramic acid (2 eq.) to the dipeptide-resin using DIC (2 eq.) and HOBt (2 eq.) in DMF overnight.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and dry under vacuum.
-
-
Final Deprotection:
-
Dissolve the crude product in methanol.
-
Add Pd/C and hydrogenate at atmospheric pressure to remove the benzyl and benzylidene protecting groups.
-
Filter the catalyst and concentrate the solution to obtain the final product.
-
Purification and Characterization
-
Purification: The crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Experimental Workflow
The general workflow for the solid-phase synthesis of immunoadjuvants is outlined below.
Caption: SPPS Workflow
Data Presentation
The following tables summarize representative data for the synthesis and biological activity of MDP and its analogs.
Table 1: Synthesis Yield and Purity of Representative Immunoadjuvants
| Compound | Synthesis Method | Overall Yield (%) | Purity (%) (by HPLC) |
| N-acetylmuramyl-L-alanyl-D-isoglutamine | Solid-Phase | 40-60 | >95 |
| Lipophilic MDP analog (e.g., with C18 chain) | Solid-Phase | 30-50 | >95 |
| Desmuramyl dipeptide analog | Solid-Phase | 50-70 | >98 |
Table 2: Biological Activity of MDP Analogs in Human Monocyte-Derived Dendritic Cells (MoDCs)
| Compound (at 10 µg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | IL-1β Production (pg/mL) |
| Control (Medium) | < 50 | < 50 | < 20 |
| N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) | 1500 ± 200 | 2000 ± 300 | 300 ± 50 |
| MDP-Lys(L18) | 2500 ± 350 | 3500 ± 400 | 500 ± 70 |
| MDP analog with modified sugar | 1200 ± 150 | 1800 ± 250 | 250 ± 40 |
| Desmuramyl dipeptide | 800 ± 100 | 1200 ± 150 | 150 ± 30 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The solid-phase synthesis approach using this compound provides a versatile and efficient platform for the generation of novel immunoadjuvants. The detailed protocols and workflows presented in this application note serve as a valuable resource for researchers in the field of immunology and drug development, facilitating the exploration of new and more potent vaccine adjuvants and immunomodulatory therapies. The ability to systematically modify the structure of these compounds allows for the fine-tuning of their biological activity and the development of next-generation immunotherapeutics.
References
- 1. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 2. Synthesis of muramyl dipeptide analogues as immunomodulatory agents [knowledgecommons.lakeheadu.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a synthetic muramyl peptide derivative with enhanced Nod2 stimulatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase synthesis of muramyl dipeptide (MDP) derivatives using a multipin method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Linking D-Isoglutamine Peptides to Carrier Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-isoglutamine-containing peptides, particularly those analogous to Muramyl dipeptide (MDP), are of significant interest in immunology and drug development. MDP is the minimal immunologically active component of bacterial peptidoglycan and a potent activator of the innate immune system through the NOD2 receptor.[1][2] To enhance their immunogenicity for applications such as vaccine development and immunotherapy, these small peptides (haptens) are often covalently linked to larger carrier proteins.[3][4] This conjugation converts the peptide into a T-dependent antigen, eliciting a more robust and long-lasting immune response.[5]
This document provides detailed application notes and experimental protocols for four key methods of conjugating D-isoglutamine peptides to carrier proteins: glutaraldehyde, carbodiimide (EDC), and maleimide-based cross-linking, as well as the site-specific transglutaminase-mediated ligation. It also includes a summary of quantitative data for each method, considerations for maintaining peptide bioactivity, and methods for characterizing the resulting conjugates.
Key Considerations for D-Isoglutamine Peptide Conjugation
The D-isoglutamine residue possesses a free α-amino group and a γ-carboxyl group in its side chain. The choice of conjugation chemistry will determine which of these, or other functional groups within the peptide, will be targeted. For MDP analogues, it is crucial that the conjugation strategy does not abrogate the peptide's ability to bind to the NOD2 receptor.[1][6] Structure-activity relationship studies on MDP have shown that modifications at the D-isoglutamine residue can significantly impact biological activity.[7] Therefore, site-specific conjugation or the use of protecting groups to direct the linkage to a desired position is often necessary.[8][9]
Common Carrier Proteins
-
Keyhole Limpet Hemocyanin (KLH): A large, immunogenic protein widely used for antibody production due to its foreignness to the mammalian immune system.[10]
-
Bovine Serum Albumin (BSA): A smaller, well-characterized, and highly soluble protein. It is a cost-effective option, but as it is a common blocking agent in immunoassays, it may cause background signal if not used carefully.[10]
Quantitative Data Summary
The efficiency and outcome of conjugation reactions can be quantified in several ways, including the molar ratio of reagents, the final peptide-to-protein (hapten-to-carrier) ratio, and the overall conjugation efficiency. The optimal parameters are often peptide and protein-dependent and require empirical determination.
| Method | Target Functional Group(s) | Typical Molar Ratio (Reagent:Peptide/Protein) | Achievable Peptide:Protein Ratio | Reported Conjugation Efficiency | Linkage Stability |
| Glutaraldehyde | Amino groups (N-terminus, Lysine, α-amino of D-isoglutamine) | Varies; often empirical | Highly variable; can lead to polymerization | Variable | Stable (Schiff base, can be reduced) |
| Carbodiimide (EDC) | Carboxyl and Amino groups | 10-50 fold molar excess of EDC and peptide to protein | 2-15 peptides per BSA[4] | Moderate to High | Stable (Amide bond) |
| Maleimide (via SMCC) | Thiol groups (Cysteine) | 10-20 fold molar excess of maleimide reagent to protein | 2-10 peptides per BSA[4] | High (up to 84-95%)[10][11] | Stable (Thioether bond)[12] |
| Transglutaminase | Side-chain amide of Glutamine (and potentially D-isoglutamine) | Enzyme-catalyzed | Homogeneous (e.g., DAR of 2)[8] | High and site-specific[8][13] | Very Stable (Isopeptide bond) |
Experimental Protocols
Method 1: Glutaraldehyde Conjugation
This method utilizes the homobifunctional crosslinker glutaraldehyde to link primary amino groups on the peptide (N-terminus, lysine side chains, and potentially the α-amino group of D-isoglutamine) to amino groups on the carrier protein. This method is straightforward but can result in a heterogeneous mixture of conjugates and some degree of polymerization.[5][14]
Workflow Diagram:
Detailed Protocol:
-
Carrier Protein Preparation:
-
Dissolve the carrier protein (e.g., KLH or BSA) in 0.1 M phosphate buffer (pH 7.4) to a final concentration of 10 mg/mL.
-
If the protein solution contains ammonium salts, dialyze extensively against 0.1 M phosphate buffer.
-
-
One-Step Conjugation:
-
Combine the carrier protein solution and the D-isoglutamine peptide in a glass vial at a molar ratio of approximately 1:100 (carrier:peptide). The optimal ratio may need to be determined empirically.
-
Slowly add a 25% glutaraldehyde solution dropwise while gently stirring to achieve a final concentration of 0.05-0.1%.
-
Allow the reaction to proceed for 1-2 hours at room temperature with continuous gentle mixing.
-
To quench the reaction and stabilize the Schiff base linkages, add sodium borohydride (NaBH₄) to a final concentration of 10 mg/mL. Incubate for 1 hour at room temperature. Caution: NaBH₄ reacts with water to produce hydrogen gas.
-
-
Purification:
-
Remove unreacted peptide and crosslinker by extensive dialysis against phosphate-buffered saline (PBS) at 4°C with several buffer changes.
-
Alternatively, use a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS.
-
-
Characterization:
Method 2: Carbodiimide (EDC) Conjugation
This method uses a zero-length crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or sulfo-NHS, to form a stable amide bond between a carboxyl group and a primary amine. This can link the γ-carboxyl of D-isoglutamine to lysine residues on the carrier, or carboxyl groups on the carrier to the α-amino group of D-isoglutamine.
Workflow Diagram:
References
- 1. The propensity for deamidation and transamidation of peptides by transglutaminase 2 is dependent on substrate affinity and reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent linkage of the synthetic adjuvant MDP to the synthetic polypeptide (T,G)-A-L changes the specificity of the immune response at the T and B cell level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reviving old protecting group chemistry for site-selective peptide–protein conjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Labeling and Protecting Groups [biosyn.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of biologically active biotinylated muramyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reviving old protecting group chemistry for site-selective peptide-protein conjugation [biblio.ugent.be]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis of transglutaminase protein substrates by functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Residue-Specific Peptide Modification: A Chemist’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Branched Peptides via the D-Isoglutamine Side Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched peptides offer significant advantages over their linear counterparts in various therapeutic and research applications. Their unique architecture can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles. One versatile approach to creating branched peptides is through the side chain of amino acids with a second carboxylic acid group, such as D-isoglutamine (D-iGln). The γ-carboxyl group of the D-isoglutamine side chain provides a convenient handle for the attachment of a second peptide chain, creating a well-defined branched structure. This modification is particularly relevant in the synthesis of immunomodulatory peptides, such as analogues of Muramyl Dipeptide (MDP), where D-isoglutamine is a key residue.[1][2][3]
This document provides detailed application notes and experimental protocols for the synthesis of branched peptides utilizing the side chain of D-isoglutamine. The methodology is based on modern solid-phase peptide synthesis (SPPS) and employs an orthogonal protection strategy to selectively deprotect the D-isoglutamine side chain for subsequent peptide coupling.
Principle of the Method
The synthesis of branched peptides via the D-isoglutamine side chain relies on an orthogonal protection strategy within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). The core principle involves the use of a D-isoglutamine building block where the α-amino group is protected by the base-labile Fmoc group, and the γ-carboxyl group of the side chain is protected by a group that can be removed under conditions that do not affect the Fmoc group or the acid-labile protecting groups of other amino acid side chains.
A commonly used protecting group for this purpose is the Allyl (OAll) ester. The OAll group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the strong acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA). It can be selectively removed using a palladium(0) catalyst, unmasking the γ-carboxyl group for the coupling of the branch peptide.
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of a branched peptide using the D-isoglutamine side chain.
Caption: Workflow for the synthesis of a branched peptide via the D-isoglutamine side chain.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a model branched peptide.
Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain
This protocol describes the assembly of the main peptide chain on a solid support up to the point of branch formation.
Materials:
-
Rink Amide resin
-
Fmoc-D-iGln(OAll)-OH
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-iGln(OAll)-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings:
-
Repeat the coupling and deprotection steps as described above for each subsequent amino acid in the main peptide chain.
-
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 3.
Protocol 2: Selective Deprotection of the D-isoglutamine Side Chain
This protocol details the removal of the Allyl (OAll) protecting group from the D-isoglutamine side chain.
Materials:
-
Resin-bound main peptide from Protocol 1
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
DCM
-
DMF
Procedure:
-
Resin Preparation: Wash the resin-bound peptide with DCM (5x).
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (24 eq.) in DCM.
-
Deprotection Reaction:
-
Add the deprotection cocktail to the resin.
-
Shake at room temperature for 2 hours.
-
Drain the solution.
-
Repeat the treatment with fresh deprotection cocktail for another 2 hours.
-
-
Washing: Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove all traces of the palladium catalyst and silane.
Protocol 3: Synthesis of the Branch Peptide Chain
This protocol describes the coupling of the branch peptide to the deprotected D-isoglutamine side chain. This can be done by coupling a pre-synthesized peptide fragment or by stepwise elongation. The stepwise approach is detailed below.
Materials:
-
Resin-bound main peptide with deprotected D-iGln side chain
-
Fmoc-protected amino acids for the branch chain
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, DCM, Piperidine
Procedure:
-
First Amino Acid Coupling of the Branch:
-
In a separate vial, dissolve the first Fmoc-amino acid of the branch chain (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Elongation of the Branch Chain: Repeat the standard Fmoc deprotection and coupling cycles as described in Protocol 1 to assemble the entire branch peptide chain.
Protocol 4: Cleavage, Deprotection, and Purification
This protocol details the final cleavage of the branched peptide from the resin and the removal of all remaining side-chain protecting groups.
Materials:
-
Resin-bound branched peptide
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Resin Preparation: Wash the resin with DCM (5x) and dry under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin.
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
-
Purification:
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final branched peptide using mass spectrometry and analytical HPLC.
Data Presentation
The following tables provide representative quantitative data for the synthesis of branched peptides. The exact yields and purities can vary depending on the peptide sequence, length, and the efficiency of each chemical step.
Table 1: Representative Yields for Branched Peptide Synthesis
| Step | Parameter | Typical Value | Reference |
| Main Chain Synthesis | Overall Yield on Resin | >90% | [4] |
| Side-Chain Deprotection (OAll) | Deprotection Efficiency | >95% | [4] |
| Branch Chain Synthesis | Coupling Efficiency per Step | 98-99.5% | [5][6] |
| Cleavage and Purification | Overall Isolated Yield | 10-30% | [4][7] |
Table 2: Comparison of Coupling Reagents for Branch Formation
| Coupling Reagent | Typical Reaction Time | Coupling Efficiency | Racemization Risk | Reference |
| HATU/DIPEA | 5-30 minutes | Very High (>99%) | Low | [8][9] |
| HBTU/DIPEA | 15-60 minutes | High (>98%) | Low | [8][9] |
| DIC/Oxyma | 30-120 minutes | High (>98%) | Very Low | [8][9] |
| PyBOP/DIPEA | 15-60 minutes | High (>98%) | Low | [8][9] |
Logical Relationships in Orthogonal Protection
The success of this synthetic strategy hinges on the orthogonal nature of the protecting groups employed. The following diagram illustrates this critical relationship.
Caption: Orthogonal protection strategy for branched peptide synthesis.
Conclusion
The synthesis of branched peptides via the D-isoglutamine side chain is a powerful technique for creating novel peptide architectures with potentially enhanced therapeutic properties. The use of an orthogonal protection strategy, particularly with the Allyl protecting group for the D-isoglutamine side chain, allows for the efficient and selective construction of the branched structure. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of peptide chemistry and drug development. Careful optimization of coupling and deprotection steps is crucial for achieving high yields and purity of the final branched peptide product.
References
- 1. scilit.com [scilit.com]
- 2. Lakehead University Knowledge Commons: Synthesis of muramyl dipeptide analogues as immunomodulatory agents [knowledgecommons.lakeheadu.ca]
- 3. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Application Notes and Protocols: Post-Synthesis Modification of D-Isoglutamine Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the post-synthesis modification of the carboxylic acid moiety of D-isoglutamine. D-isoglutamine is a critical component of various biologically active molecules, including muramyl dipeptide (MDP), a well-known agonist of the innate immune receptor NOD2.[1][2] Modification of the D-isoglutamine carboxylic acid is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, particularly in the development of vaccine adjuvants and immunomodulatory drugs.[1]
Key Modification Strategies
The primary strategies for modifying the carboxylic acid group of D-isoglutamine involve esterification and amidation. These modifications can enhance properties such as cellular uptake, receptor binding affinity, and metabolic stability.
-
Esterification: Conversion of the carboxylic acid to an ester can increase lipophilicity, potentially improving membrane permeability.
-
Amidation: Formation of an amide bond with various amines allows for the introduction of a wide range of functional groups, including lipophilic moieties, linkers for bioconjugation, or bioisosteric replacements to improve biological activity.[3]
Quantitative Data: Impact of D-Isoglutamine Modification on NOD2 Activation
The following tables summarize quantitative data on how different modifications to the D-isoglutamine moiety of desmuramylpeptides (DMP) affect their ability to activate the NOD2 receptor.
Table 1: NOD2 Activation by D-Isoglutamine Esters
| Compound | Modification of D-Isoglutamine | NOD2 Activation (EC50, nM) | Fold Activation vs. Control (at 2 µM) | Reference |
| 1 | Diethyl ester | - | - | [4] |
| 68 | Dicyclopentyl ester | - | - | [4] |
| 73 | Acetylated, Diethyl ester | 62 | - | [4] |
| 76 | Acetylated, Dicyclopentyl ester | 63 | - | [4] |
| 77 | C12 acyl, Dicyclopentyl ester | 243 | - | [4] |
| 78 | C18 acyl, Dicyclopentyl ester | 6160 | - | [4] |
| 81 | L-threonine analog, Stearoyl chain | 1450 | - | [4] |
| 32 | L-threonine analog | 12500 | - | [4] |
| 79 | O-benzyl-L-serine analog, Stearoyl chain | - | 1.68 | [4] |
| 30 | O-benzyl-L-serine analog | - | 2.04 | [4] |
| 80 | L-serine analog, Stearoyl chain | - | 1.21 | [4] |
| 31 | L-serine analog | - | 1.21 | [4] |
Table 2: NOD2 Activation by D-Isoglutamine Amides and Bioisosteres
| Compound | Modification of D-Isoglutamine | NOD2 Agonistic Activity | Reference |
| 113 | N-monosubstituted amide (varied alkyl chains) | Inactive | [2] |
| 114 | N-monosubstituted amide (varied alkyl chains) | Inactive | [2] |
| 115 | Cyclohexyl amide | Inactive | [2] |
| 116 | Fluorine-containing alkane amide | Inactive | [2] |
| 127 | 2,5-disubstituted tetrazole (C8 alkyl chain) | Best NOD2 stimulation vs. MDP | [2] |
| 125-130 (except 127) | 2,5-disubstituted tetrazoles (varied alkyl chains) | Weak interaction with NOD2 | [2] |
Experimental Protocols
The following are detailed protocols for common modifications of the D-isoglutamine carboxylic acid.
Protocol 1: Amidation of D-Isoglutamine via EDC/NHS Coupling
This protocol describes the formation of an amide bond between the carboxylic acid of D-isoglutamine (or a D-isoglutamine-containing peptide) and a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
D-isoglutamine or D-isoglutamine-containing peptide
-
Amine-containing molecule (e.g., alkyl amine, fluorescent probe with amine linker)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3]
-
Quenching Reagent: Hydroxylamine-HCl or Tris-HCl[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vials and stirring equipment
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve the D-isoglutamine-containing molecule (1.0 eq) in Activation Buffer. If solubility is an issue, anhydrous DMF or DMSO can be used.
-
Activation of Carboxylic Acid:
-
Prepare fresh solutions of EDC (1.5 eq) and NHS (1.5 eq) in Activation Buffer.
-
Add the EDC and NHS solutions to the D-isoglutamine solution.
-
Incubate at room temperature for 15-30 minutes with gentle mixing to form the NHS-ester intermediate.[3]
-
-
Amine Coupling:
-
Adjust the pH of the activated carboxylic acid solution to 7.2-8.0 by adding Coupling Buffer.
-
Immediately add the primary amine-containing molecule (1.0-1.5 eq), dissolved in Coupling Buffer, to the reaction mixture.
-
Incubate at room temperature for 2 hours or at 4°C overnight with gentle mixing.[3]
-
-
Quenching:
-
Add the Quenching Solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to the reaction mixture.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.[3]
-
-
Purification: Purify the final conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials, byproducts, and quenching reagents.
Protocol 2: Esterification of D-Isoglutamine using DCC and DMAP
This protocol describes the Steglich esterification, a method for forming an ester from a carboxylic acid and an alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5] This method is effective even for sterically hindered alcohols.[5]
Materials:
-
D-isoglutamine or D-isoglutamine-containing peptide (with other functional groups protected if necessary)
-
Alcohol (e.g., methanol, ethanol, or a more complex alcohol) (1.2 eq)
-
DCC (Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-dimethylaminopyridine) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Reaction flask and stirring equipment
-
Purification system (e.g., column chromatography)
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve the D-isoglutamine-containing molecule (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution and stir at room temperature until dissolved.
-
-
Coupling Reaction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel if necessary.
-
Visualizations
Experimental Workflow: Amidation of D-Isoglutamine
Caption: Workflow for amidation of D-isoglutamine.
Signaling Pathway: NOD2 Activation by D-Isoglutamine Derivatives
References
Application Notes: Fluorescently Labeled Muramyl Dipeptide (MDP) Probes for Investigating Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the creation and utilization of fluorescently labeled probes based on muramyl dipeptide (MDP), a conserved structural motif of bacterial peptidoglycan that contains D-isoglutamine. N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) is the minimal bioactive component of peptidoglycan recognized by the innate immune system. Fluorescently labeling MDP allows for the investigation of its uptake and interaction with host cells, providing valuable insights into the mechanisms of bacterial recognition and the subsequent activation of inflammatory signaling pathways. These probes are particularly useful for studying the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) signaling cascade, a critical pathway in innate immunity.
Principle of the Method
The core of this technique involves the covalent conjugation of a fluorescent dye to muramyl dipeptide. The resulting fluorescent probe can then be used in a variety of cell-based assays to visualize and quantify its interaction with immune cells, such as macrophages. The primary application is to study the activation of the NOD2 signaling pathway, which is initiated by the binding of MDP to the cytosolic receptor NOD2. This interaction triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.
Applications
-
Studying MDP Uptake and Localization: Fluorescent MDP probes can be used to visualize the internalization of MDP by immune cells, such as macrophages, through fluorescence microscopy and flow cytometry.
-
Investigating NOD2 Signaling: These probes are instrumental in studying the activation of the NOD2 pathway, allowing researchers to track the cellular response to MDP stimulation.
-
High-Throughput Screening: Fluorescent assays based on MDP probes can be developed for high-throughput screening of compounds that modulate the NOD2 signaling pathway.
-
Understanding Inflammatory Diseases: Given the link between NOD2 mutations and inflammatory conditions like Crohn's disease, these probes can be used to study the pathophysiology of such diseases.
Data Presentation
Table 1: Properties of a Representative Fluorescent MDP Probe (DTAF-MDP)
| Property | Value | Reference |
| Probe Name | DTAF-MDP | [1][2] |
| Fluorophore | Dichlorotriazinylaminofluorescein (DTAF) | [1] |
| Excitation Wavelength (approx.) | ~494 nm | General value for fluorescein |
| Emission Wavelength (approx.) | ~521 nm | General value for fluorescein |
| Biological Activity | Adjuvant activity comparable to unlabeled MDP | [1] |
| Labeling Site | 6-position of the N-acetylmuramic acid sugar moiety | [1] |
Table 2: Biological Activity of Fluorescent MDP Congeners
| Probe | Biological Assay | Result | Reference |
| DTAF-MDP | Macrophage Spreading Assay | Active | [1] |
| DTAF-MDP | Macrophage Migration Inhibition Assay | Active | [1] |
| DTAF-Lys-MDP | Delayed Skin Test Response (in guinea pigs) | Active | [2] |
| DTAF-MTP | Delayed Skin Test Response (in guinea pigs) | Active | [2] |
Signaling Pathways and Experimental Workflows
MDP-NOD2 Signaling Pathway
The binding of muramyl dipeptide (MDP) to the cytosolic pattern recognition receptor NOD2 initiates a signaling cascade that results in the activation of NF-κB and MAPKs, leading to the production of inflammatory cytokines.
Caption: MDP-NOD2 Signaling Pathway.
Experimental Workflow: Synthesis of DTAF-MDP
This workflow outlines the general steps for synthesizing a fluorescent MDP probe using DTAF as the fluorescent label.
Caption: DTAF-MDP Synthesis Workflow.
Experimental Protocols
Protocol 1: Synthesis of DTAF-Labeled Muramyl Dipeptide (DTAF-MDP)
This protocol is adapted from the description by Hiebert et al. (1983).[1]
Materials:
-
N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP)
-
2-(Fluoresceinylamino)-4,6-dichloro-s-triazine (DTAF)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide, DMF)
-
Sephadex G-15 or similar size-exclusion chromatography media
-
Phosphate-buffered saline (PBS)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of MDP Solution: Dissolve a known quantity of MDP in 0.1 M sodium bicarbonate buffer (pH 9.0). The concentration will depend on the scale of the reaction.
-
Preparation of DTAF Solution: Immediately before use, dissolve DTAF in a minimal amount of anhydrous DMF.
-
Conjugation Reaction: Slowly add the DTAF solution to the stirring MDP solution. The molar ratio of DTAF to MDP should be optimized, but a slight molar excess of DTAF can be used.
-
Incubation: Allow the reaction to proceed at room temperature for several hours (e.g., 2-4 hours), protected from light.
-
Monitoring the Reaction: The progress of the conjugation can be monitored by thin-layer chromatography (TLC) by observing the formation of a new fluorescent spot corresponding to DTAF-MDP and the disappearance of the starting materials.
-
Purification: a. Load the reaction mixture onto a Sephadex G-15 column pre-equilibrated with PBS. b. Elute the column with PBS. c. Collect fractions and monitor them for fluorescence. The first fluorescent peak typically corresponds to the higher molecular weight DTAF-MDP conjugate, while the later fluorescent peak corresponds to unreacted DTAF.
-
Characterization and Storage: a. Pool the fractions containing the purified DTAF-MDP. b. Confirm the identity of the product using appropriate analytical techniques (e.g., mass spectrometry, UV-Vis spectroscopy). c. Determine the concentration of the probe using the absorbance of fluorescein at ~494 nm. d. Store the purified probe in aliquots at -20°C or -80°C, protected from light.
Protocol 2: Macrophage Uptake Assay using Fluorescent MDP
This protocol describes a general method for assessing the uptake of fluorescently labeled MDP by macrophages using fluorescence microscopy.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
Fluorescently labeled MDP probe (e.g., DTAF-MDP)
-
Unlabeled MDP (for competition experiments)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed macrophages onto glass coverslips in a 24-well plate at a suitable density to achieve 60-70% confluency on the day of the experiment. Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Probe Preparation: Prepare a working solution of the fluorescent MDP probe in serum-free cell culture medium at the desired final concentration (e.g., 1-10 µM).
-
Competition Control (Optional): To assess the specificity of uptake, pre-incubate a set of cells with a high molar excess (e.g., 100-fold) of unlabeled MDP for 30-60 minutes before adding the fluorescent probe.
-
Cell Treatment: a. Remove the culture medium from the wells. b. Wash the cells once with warm PBS. c. Add the fluorescent MDP solution (and the competitor, if applicable) to the cells. d. Incubate for the desired time period (e.g., 30 minutes to 4 hours) at 37°C.
-
Washing: a. Remove the probe-containing medium. b. Wash the cells three times with cold PBS to remove any unbound probe.
-
Fixation: a. Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature. b. Wash the cells twice with PBS.
-
Staining and Mounting: a. Counterstain the cell nuclei by incubating with a DAPI or Hoechst solution for 5 minutes. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: a. Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for DTAF) and the nuclear stain (e.g., DAPI channel). b. Capture images to document the cellular localization of the fluorescent probe. Intracellular fluorescence will indicate uptake.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive DTAF (hydrolyzed); Incorrect pH of reaction buffer; Presence of primary amines in buffers. | Use fresh DTAF; Ensure reaction buffer pH is ~9.0; Use amine-free buffers (e.g., bicarbonate, borate). |
| High Background in Cell Assays | Incomplete removal of unbound probe; Non-specific binding of the probe to cell surfaces. | Increase the number and duration of washing steps; Include a blocking step with BSA; Perform competition experiments with unlabeled MDP to confirm specificity. |
| No/Weak Fluorescent Signal in Cells | Low probe concentration; Short incubation time; Inefficient cellular uptake. | Increase probe concentration; Optimize incubation time; Ensure cells are healthy and metabolically active. |
| Probe Precipitation | Low solubility of the probe in aqueous buffers. | Prepare stock solutions in an organic solvent like DMSO; Avoid repeated freeze-thaw cycles; Ensure final concentration in aqueous medium does not exceed solubility limit. |
References
Application Notes and Protocols for the Synthesis of Bacterial Cell Wall Mimetics Using Fmoc-D-isoGln-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial cell wall mimetics, particularly fragments of peptidoglycan (PGN), are invaluable tools in the study of innate immunity and the development of novel antibacterial agents and adjuvants. A key structural motif of PGN is the muramyl dipeptide (MDP), which consists of N-acetylmuramic acid linked to a dipeptide, L-Ala-D-isoGln. The synthesis of these mimetics allows for the precise investigation of their biological activities, such as the activation of the cytosolic receptor NOD2, which plays a crucial role in the host's immune response to bacterial pathogens.[1][2]
This document provides detailed application notes and protocols for the synthesis of bacterial cell wall mimetics incorporating Fmoc-D-isoGln-OH, a critical building block for the peptide stem. The methodologies described are based on Fmoc solid-phase peptide synthesis (SPPS), a robust and widely used technique for the preparation of peptides.
Application Notes
This compound is the protected form of D-isoglutamine, the second amino acid residue in the pentapeptide chain of PGN in many bacteria. Its use in SPPS allows for the controlled and sequential assembly of the peptide component of PGN mimetics.
Key Applications:
-
Probing the Innate Immune System: Synthetic PGN fragments containing D-isoglutamine are essential for studying the activation of pattern recognition receptors like NOD2.[1] This allows for the elucidation of signaling pathways involved in the immune response to bacterial infections.
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of synthetic PGN mimetics, researchers can investigate the specific molecular features required for biological activity. This includes exploring the importance of the D-isoglutamine residue for NOD2 recognition.
-
Development of Vaccine Adjuvants: MDP and its analogs are potent immunoadjuvants.[2] Synthetic access to these molecules enables the development of novel adjuvants with improved efficacy and safety profiles for use in vaccines.
-
Screening for Novel Antibiotics: Synthetic bacterial cell wall mimetics can be used as substrates or inhibitors in high-throughput screening assays to identify new antimicrobial agents that target bacterial cell wall biosynthesis.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptidoglycan Mimetic Peptide (L-Ala-D-isoGln)
This protocol describes the manual solid-phase synthesis of the dipeptide L-Ala-D-isoGln, a core component of MDP, on a Rink Amide resin.
Materials:
-
Rink Amide resin (loading capacity: 0.4-0.7 mmol/g)
-
This compound
-
Fmoc-L-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Coupling of the First Amino Acid (this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection:
-
Repeat the Fmoc deprotection procedure as described in step 1.
-
-
Coupling of the Second Amino Acid (Fmoc-L-Ala-OH):
-
Couple Fmoc-L-Ala-OH using the same procedure as described in step 2.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection procedure as described in step 1.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification and Characterization:
Data Presentation
Table 1: Illustrative Quantitative Data for the Synthesis of L-Ala-D-isoGln
| Parameter | Illustrative Value | Notes |
| Resin Loading | 0.5 mmol/g | Starting loading capacity of the Rink Amide resin. |
| Crude Peptide Yield | ~75% | Yield after cleavage and precipitation. |
| Crude Peptide Purity (by HPLC) | ~80% | Purity of the peptide before purification. |
| Final Purified Peptide Yield | ~35% | Overall yield after RP-HPLC purification. |
| Final Peptide Purity (by HPLC) | >98% | Purity of the final product. |
| Target Mass Confirmation (by MS) | Confirmed | Verification of the correct molecular weight. |
Note: This data is illustrative and can vary depending on the specific synthesis conditions, scale, and purification efficiency.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of a bacterial cell wall mimetic peptide.
NOD2 Signaling Pathway
Caption: Simplified schematic of the NOD2 signaling pathway activated by muramyl dipeptide.
References
- 1. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Design of Novel Antibiotics Targeting D-Amino Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel therapeutic targets. One such promising area is the bacterial D-amino acid metabolism pathway, which is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] Unlike their L-counterparts, D-amino acids are less common in eukaryotes, making the enzymes involved in their metabolism attractive targets for the development of selective antibacterial agents.[4][5][6] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel antibiotics targeting this crucial pathway.
Target Enzymes in D-Amino Acid Metabolism
The primary enzymatic targets for antibiotic design within the D-amino acid metabolic pathway include:
-
Alanine Racemase (Alr): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the reversible conversion of L-alanine to D-alanine, a fundamental building block of peptidoglycan.[4][7][8] Its absence in humans makes it an ideal target.[5][6]
-
D-amino Acid Transaminase (DAT): This enzyme synthesizes D-amino acids from their corresponding α-keto acids, providing an alternative route for D-alanine production in some bacteria.[3][9]
-
D-amino Acid Oxidase (DAO): This flavin-dependent enzyme catalyzes the oxidative deamination of D-amino acids. While its primary role in bacteria is still under investigation, it represents a potential target for disrupting D-amino acid homeostasis.[10][11]
Data Presentation: Inhibitor Activity
The following tables summarize the inhibitory activity of known and experimental compounds targeting key enzymes in D-amino acid metabolism.
Table 1: Inhibitory Activity against Alanine Racemase (Alr)
| Compound | Target Organism | IC50 (µM) | Ki (µM) | Reference |
| D-Cycloserine | Mycobacterium tuberculosis | - | - | [12] |
| Streptococcus iniae | - | - | [8] | |
| Alafosfalin | Multiple Bacteria | - | - | [8] |
| O-carbamyl-D-serine | Multiple Bacteria | - | - | [8][13] |
| Chlorovinyl glycine | Multiple Bacteria | - | - | [8] |
| Alanine phosphonate | Mycobacterium tuberculosis | - | - | [12] |
| β,β,β-trifluoroalanine | Mycobacterium tuberculosis | - | - | [12] |
| Homogentisic acid | Aeromonas hydrophila | 17.7 | 51.7 (competitive) | [14] |
| Hydroquinone | Aeromonas hydrophila | 6.6 | 212 (noncompetitive) | [14] |
| Patulin | Aeromonas hydrophila | 10.2 | - | [14] |
| Thiadiazolidinones (various) | Mycobacterium tuberculosis | <0.03 - 28 | - | [13] |
| Mycobacterium smegmatis | 23 - >150 | - | [13] |
Table 2: Minimum Inhibitory Concentration (MIC) of Compounds Targeting D-Amino Acid Metabolism
| Compound | Target Organism | MIC (µg/mL) | Reference |
| D-Cycloserine | Escherichia coli | >2.5 mM | [13] |
| Staphylococcus aureus | 0.2 mM | [13] | |
| Homogentisic acid | Aeromonas hydrophila | 20 - 120 | [14] |
| Hydroquinone | Aeromonas hydrophila | 20 - 120 | [14] |
| Patulin | Aeromonas hydrophila | 20 - 120 | [14] |
| Thiadiazolidinones (various) | Mycobacterium tuberculosis (drug-susceptible) | 6.25 - 100 | [13] |
| Mycobacterium tuberculosis (drug-resistant) | 1.56 - 6.25 | [13] | |
| Staphylococcus aureus (including MRSA) | 6.25 - 100 | [13] | |
| D-amino acid combinations with Rifampin | Staphylococcus aureus (biofilm) | 8 (MBIC) | [15] |
| D-amino acid combinations with Colistin | Pseudomonas aeruginosa (biofilm) | 64 (MBIC) | [15] |
| D-amino acid combinations with Ciprofloxacin | Pseudomonas aeruginosa (biofilm) | 32 (MBIC) | [15] |
Experimental Protocols
Alanine Racemase (Alr) Activity Assay (Coupled Enzyme Assay)
This protocol describes a continuous spectrophotometric assay to measure Alr activity by coupling the production of D-alanine to the reduction of NAD⁺ by L-alanine dehydrogenase.[8]
Materials:
-
Purified Alanine Racemase
-
L-alanine dehydrogenase
-
D-alanine (substrate)
-
NAD⁺
-
Tricine buffer (100 mM, pH 8.5)
-
Test inhibitor compound
-
384-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In each well of a 384-well plate, prepare a reaction cocktail containing:
-
12 nM Alanine Racemase
-
1 mM NAD⁺
-
0.03 units/mL L-alanine dehydrogenase
-
Varying concentrations of the test inhibitor compound
-
100 mM Tricine buffer (pH 8.5)
-
-
Initiate the reaction: Add D-alanine to a final concentration of 10 mM to start the reaction.
-
Monitor the reaction: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at 37°C.
-
Data analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
D-amino Acid Transaminase (DAT) Activity Assay (Coupled Enzyme Assay)
This protocol outlines a continuous spectrophotometric assay for DAT activity by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase.[16]
Materials:
-
Purified D-amino Acid Transaminase
-
Lactate dehydrogenase
-
D-alanine (substrate)
-
α-ketoglutarate (co-substrate)
-
NADH
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Test inhibitor compound
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, prepare a reaction cocktail containing:
-
Purified DAT (concentration to be optimized)
-
10 units/mL Lactate dehydrogenase
-
0.2 mM NADH
-
10 mM α-ketoglutarate
-
Varying concentrations of the test inhibitor compound
-
50 mM Potassium phosphate buffer (pH 7.5)
-
-
Initiate the reaction: Add D-alanine to a final concentration of 20 mM to start the reaction.
-
Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 10-15 minutes at 37°C.
-
Data analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the IC50 value as described for the Alr assay.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][10][12]
Materials:
-
Test antimicrobial compound
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (for OD600 measurement)
Procedure:
-
Prepare bacterial inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial dilutions of the antimicrobial compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculate the plate: Add an equal volume of the standardized bacterial inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the design of antibiotics targeting D-amino acid metabolism.
Caption: Key enzymatic steps in the bacterial D-amino acid metabolism pathway leading to peptidoglycan synthesis.
Caption: A generalized workflow for the discovery and development of novel antibiotics targeting metabolic enzymes.
References
- 1. protocols.io [protocols.io]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 5. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel assay method for an amino acid racemase reaction based on circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening for Bacterial Glycosyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. d-Amino Acids Enhance the Activity of Antimicrobials against Biofilms of Clinical Wound Isolates of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Fmoc-D-isoGln-OH in Building Combinatorial Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide structures is a powerful strategy in drug discovery, offering enhanced proteolytic stability, conformational constraints, and novel pharmacophoric features. Fmoc-D-isoGln-OH, a protected form of D-isoglutamine, is a valuable building block for the synthesis of peptide libraries with unique biological activities. A primary application of this compound is in the construction of libraries of muramyl dipeptide (MDP) analogues to identify potent agonists of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).
NOD2 is an intracellular pattern recognition receptor crucial for the innate immune response to bacterial peptidoglycan.[1][2] The minimal bioactive motif of peptidoglycan recognized by NOD2 is muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine).[2][3] Synthetic combinatorial libraries incorporating this compound allow for the systematic exploration of the structure-activity relationship (SAR) of MDP analogues, leading to the development of novel vaccine adjuvants and immunomodulators.[3][4]
This document provides detailed protocols for the synthesis of combinatorial peptide libraries using this compound via the one-bead-one-compound (OBOC) method and subsequent screening for NOD2 activation.
Data Presentation: Structure-Activity Relationship of NOD2 Agonists
The following table summarizes quantitative data from studies on synthetic desmuramylpeptides, analogues of MDP, highlighting the impact of modifications on NOD2 agonistic activity. The activity is typically measured using a HEK-Blue™ NOD2 reporter cell line, which expresses a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB promoter.
| Compound/Modification | Structure | NOD2 Agonistic Activity (EC50, µM) | Fold Activation vs. Control (at 2 µM) | Reference |
| Muramyl Dipeptide (MDP) | N-acetylmuramyl-L-alanyl-D-isoglutamine | ~0.1 | Reference | [1] |
| Desmuramylpeptide 1 | L-Ala-D-isoGln | >10 | ~1.5 | [1] |
| Compound with Adamantane Moiety | Adamantaneacetyl-L-Ala-D-isoGln-OH | 0.008 | ~12 | [5] |
| Dicyclopentyl Ester Derivative | Adamantaneacetyl-L-Ala-D-isoGln(OcPe)₂ | 0.025 | ~11 | [5] |
| Benzyl Ester Derivative | L-Ala-D-isoGln(OBn) | Not reported | Similar to MDP | [3] |
| Triazole Modification at C4 | Modified MDP | Dramatically weakened | Not reported | [6] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a D-isoGln-Containing Peptide
This protocol outlines the manual synthesis of a linear peptide containing a D-isoglutamine residue using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solution: DMF, DCM
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
Fritted syringe or reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, then drain. Repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence, using this compound at the desired position.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2) and wash (step 3).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to collect the cleaved peptide and wash the resin with additional TFA.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Synthesis of a One-Bead-One-Compound (OBOC) Library of MDP Analogues
This protocol describes the "split-and-mix" synthesis of a focused library based on the L-Ala-D-isoGln dipeptide, with randomization at a preceding position (X).[7]
Materials:
-
TentaGel S NH₂ resin
-
This compound
-
Fmoc-L-Ala-OH
-
A set of Fmoc-protected amino acids for the variable position (X)
-
Standard SPPS reagents as listed in Protocol 1.
Procedure:
-
Resin Preparation: Swell the TentaGel resin in DMF.
-
Coupling of D-isoGln: Couple this compound to the entire batch of resin using the coupling procedure described in Protocol 1 (step 4). Wash the resin.
-
Fmoc Deprotection: Deprotect the Fmoc group from the D-isoGln residue (Protocol 1, step 2). Wash the resin.
-
Coupling of L-Ala: Couple Fmoc-L-Ala-OH to the entire batch of resin. Wash the resin.
-
Fmoc Deprotection: Deprotect the Fmoc group from the L-Ala residue. Wash the resin.
-
Split-and-Mix Synthesis:
-
Split: Divide the resin into equal portions, one for each amino acid to be incorporated at the variable (X) position.
-
Couple: In separate reaction vessels, couple a different Fmoc-amino acid to each portion of the resin.
-
Mix: After confirming complete coupling, combine all resin portions into a single vessel and wash thoroughly.
-
-
Final Deprotection and Cleavage: Perform a final Fmoc deprotection, followed by cleavage from the resin as described in Protocol 1. The result is a solution containing a library of peptides with the structure X-L-Ala-D-isoGln.
Protocol 3: Screening the OBOC Library for NOD2 Agonists
This protocol outlines a cell-based assay to screen the synthesized library for compounds that activate the NOD2 signaling pathway.[1][5]
Materials:
-
HEK-Blue™ NOD2 reporter cell line (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
The synthesized OBOC peptide library
-
Positive control: Muramyl dipeptide (MDP)
-
Negative control: Vehicle (e.g., 0.1% DMSO in culture medium)
-
96-well plates
-
Spectrophotometer (630 nm)
Procedure:
-
Cell Seeding: Seed HEK-Blue™ NOD2 cells into a 96-well plate at a density of approximately 25,000-40,000 cells per well in 100 µL of HEK-Blue™ Detection medium.
-
Compound Addition:
-
Add individual library compounds (or pools of compounds for initial screening) to the wells at a desired final concentration (e.g., 2 µM).
-
Include wells with MDP as a positive control and vehicle as a negative control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Measurement: Measure the SEAP activity by reading the absorbance at 630 nm using a spectrophotometer. The medium will turn pink/purple in the presence of SEAP.
-
Data Analysis:
-
Calculate the fold increase in NF-κB transcriptional activity relative to the vehicle control.
-
Identify "hit" compounds that show significant activation of the NOD2 pathway.
-
For hit compounds, perform dose-response experiments to determine their EC₅₀ values.
-
Mandatory Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for "split-and-mix" combinatorial library synthesis.
Caption: Simplified signaling pathway for NOD2 activation by Muramyl Dipeptide.
References
- 1. Synthesis and Screening of One-Bead-One-Compound Cyclic Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Combinatorial peptide library methods for immunobiology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Bottom-Up Design Approach for OBOC Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-D-isoGln-OH: A Procedural Guide
For researchers and professionals in drug development and peptide synthesis, the responsible management of chemical reagents is paramount for laboratory safety and environmental preservation. This guide outlines the essential procedures for the proper disposal of Fmoc-D-isoGln-OH (Nα-(9-Fluorenylmethoxycarbonyl)-D-isoglutamine), ensuring adherence to safety protocols and regulatory standards. Although specific safety data sheets for this compound may not always be readily available, best practices for similar Fmoc-protected amino acids advocate for treating it as a potentially hazardous substance.
Pre-Disposal Safety and Handling
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes:
-
Eye Protection: Chemical safety goggles or glasses compliant with OSHA or equivalent standards should be worn.[1]
-
Hand Protection: Nitrile gloves are recommended to prevent skin contact.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to shield against accidental splashes or spills.[1]
-
Respiratory Protection: In situations where dust generation is possible, a particle filter respirator (such as an N95 type) should be used.[1]
Work should be conducted in a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to protect both laboratory personnel and the environment. Under no circumstances should this chemical be discarded down the drain or in regular solid waste streams.[1][2]
-
Waste Segregation: It is essential to keep this compound waste separate from other chemical waste to prevent potentially hazardous reactions.[1]
-
Solid Waste Collection:
-
Collect all solid this compound waste, including residual amounts from original containers, contaminated weighing paper, and pipette tips.[2]
-
Place this solid waste into a designated, clearly labeled hazardous waste container that is compatible with the chemical, such as a high-density polyethylene (HDPE) container.[2]
-
-
Liquid Waste Collection:
-
Any solutions containing this compound should be treated as hazardous liquid waste.[2] This is particularly relevant in peptide synthesis, where waste streams may also contain solvents like dimethylformamide (DMF) or reagents such as piperidine.
-
Collect this liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[2]
-
-
Contaminated Materials:
-
Container Labeling and Storage:
-
All waste containers must be securely sealed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1][3]
-
Store these sealed containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1][3]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3]
-
Ensure that the entire disposal process complies with all local, state, and federal regulations for hazardous waste.[2][3]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Handling of Fmoc-D-isoGln-OH for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides crucial, immediate safety and logistical information for the proper handling and disposal of Fmoc-D-isoGln-OH, a key building block in peptide synthesis. Adherence to these protocols is essential for maintaining a secure laboratory environment.
Immediate Safety and Hazard Overview
This compound is a derivative of the amino acid glutamine, protected at the amine group by a fluorenylmethyloxycarbonyl (Fmoc) group. While specific hazard data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on safety data for similar Fmoc-protected amino acids, it is not classified as a hazardous substance.[1][2] However, good laboratory practices necessitate the use of personal protective equipment to minimize exposure and prevent potential irritation. The compound is typically a white to off-white solid powder.[3][4]
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive safety strategy involves a combination of engineering controls and appropriate personal protective equipment to minimize any potential exposure.
Engineering Controls:
-
Ventilation: All work with this compound powder should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing, the use of a chemical fume hood is recommended.[5]
Personal Protective Equipment: The following table summarizes the recommended PPE for handling this compound.
| Area of Protection | Recommended PPE | Material/Type | Key Considerations |
| Eye Protection | Chemical safety goggles or glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) standards | Essential to prevent eye contact with airborne powder.[1][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber | Gloves should be inspected for integrity before use and disposed of properly after handling. Proper glove removal technique must be followed to avoid skin contact.[1][5] |
| Body Protection | Laboratory coat | Standard lab coat | A lab coat is necessary to prevent contamination of personal clothing and skin.[5] |
| Respiratory Protection | Dust mask | NIOSH-approved N95 (US) or type P1 (EN 143) | Recommended for procedures where significant dust generation is anticipated.[5] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that the ventilation system (e.g., fume hood) is functioning correctly.
-
Donning PPE: Put on a lab coat, followed by safety goggles and gloves. If weighing out larger quantities of the powder, a dust mask should also be worn.
-
Handling: Carefully weigh the desired amount of this compound in a fume hood to minimize dust inhalation. Avoid creating dust clouds. Use a spatula for transferring the solid.
-
Dissolution: this compound is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] When dissolving, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After use, securely seal the container. Clean the work area and any equipment used.
-
Doffing PPE: Remove gloves using the proper technique, followed by the lab coat and safety goggles. Wash hands thoroughly with soap and water.
Disposal Plan
-
Chemical Waste: Dispose of unused this compound and any solutions containing the compound in a designated chemical waste container for non-hazardous solid or organic solvent waste, in accordance with local and institutional regulations. Do not pour down the drain.[1]
-
Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a sealed bag and disposed of as chemical waste.
Chemical and Physical Properties
Below is a summary of the key physicochemical properties of this compound.
| Property | Value |
| Chemical Formula | C₂₀H₂₀N₂O₅[6][7] |
| Molecular Weight | 368.38 g/mol [4][6] |
| Appearance | White to off-white solid powder[3][4] |
| Storage Temperature | 2-8°C[4] |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. CAS 288149-55-3: Fmoc-isoGln-OH | CymitQuimica [cymitquimica.com]
- 4. FMOC-alpha-glutaMine | 292150-20-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C20H20N2O5 | CID 15922550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
